SKF 89748
Descripción
Propiedades
Número CAS |
86287-13-0 |
|---|---|
Fórmula molecular |
C12H17NOS |
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
8-methoxy-5-methylsulfanyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C12H17NOS/c1-14-11-5-6-12(15-2)9-4-3-8(13)7-10(9)11/h5-6,8H,3-4,7,13H2,1-2H3 |
Clave InChI |
YCSXMTWSPWKFIE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2CC(CCC2=C(C=C1)SC)N |
Sinónimos |
1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine SK and F 89748 SK and F 89748, (D)-isomer SK and F 89748, (L)-isomer SK and F 89748, hydrochloride, (D)-isomer SK and F 89748, hydrochloride, hydrate, (L)-isomer SK and F 89748-A SK and F-89748 SKF 89748 |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling the α1-Adrenergic Receptor Selectivity of SKF-89748: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-89748, chemically known as 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine, is a potent and selective α1-adrenergic receptor agonist. This technical guide provides a comprehensive overview of its α1-adrenergic receptor selectivity, drawing from available in vitro and in vivo pharmacological studies. While specific quantitative binding and functional data for individual α1-adrenergic receptor subtypes (α1A, α1B, and α1D) are not extensively detailed in publicly accessible literature, this document synthesizes the existing knowledge to elucidate its pharmacological profile. This guide also outlines the standard experimental protocols employed to characterize the activity of compounds like SKF-89748 at α1-adrenergic receptors and presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its mechanism of action and evaluation.
Introduction to SKF-89748 and α1-Adrenergic Receptors
SKF-89748 is a synthetic compound recognized for its high affinity and agonist activity at α1-adrenergic receptors.[1] These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are crucial mediators of the sympathetic nervous system. The α1-adrenergic receptors are subdivided into three distinct subtypes: α1A, α1B, and α1D. These subtypes are involved in a myriad of physiological processes, most notably the contraction of smooth muscle in blood vessels, the genitourinary tract, and other tissues. Consequently, agonists and antagonists of these receptors are of significant interest in drug development for conditions such as hypertension, benign prostatic hyperplasia (BPH), and nasal congestion.
SKF-89748 has been characterized as a potent, directly acting agonist at postjunctional α1-adrenoceptors, with a potency comparable to that of the well-known α1-agonist, phenylephrine.[1] Its effects are markedly attenuated by α1-selective antagonists like prazosin, confirming its mechanism of action through these receptors.[1]
Pharmacological Profile of SKF-89748
Binding Affinity
Table 1: Summary of SKF-89748 Binding Affinity Data (Qualitative)
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Profile | Reference |
| α1 (General) | High | Selective for α1 over α2 in functional assays | [1] |
| α1A | Not Reported | Not Reported | - |
| α1B | Not Reported | Not Reported | - |
| α1D | Not Reported | Not Reported | - |
Functional Activity
In vivo and in vitro functional assays have consistently demonstrated the potent agonist activity of SKF-89748 at α1-adrenoceptors. In pithed rats, the l-enantiomer of SKF-89748 exhibited pressor activity comparable to l-phenylephrine, a classic α1-agonist.[1] This pressor effect is indicative of vasoconstriction mediated by α1-adrenoceptor activation on vascular smooth muscle. The d-enantiomer was found to be approximately half as potent.[1]
Functional studies have also utilized isolated tissues, such as the dog saphenous vein, where SKF-89748 induces contraction, an effect that can be antagonized by α-adrenoceptor blockers.
Table 2: Summary of SKF-89748 Functional Activity Data (Qualitative)
| Assay | Endpoint | Potency | Selectivity | Reference |
| Pressor Effect (Pithed Rat) | Increase in Blood Pressure | Comparable to l-phenylephrine | Highly selective for postjunctional α1-adrenoceptors | [1] |
| Vascular Contraction (Dog Saphenous Vein) | Smooth Muscle Contraction | Potent Agonist | Mediated by α1-adrenoceptors | - |
Experimental Protocols
The characterization of compounds like SKF-89748 for their α1-adrenergic receptor selectivity involves a combination of binding and functional assays.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a test compound for a specific receptor subtype.
-
Objective: To determine the Ki of SKF-89748 for α1A, α1B, and α1D adrenergic receptors.
-
Cell Lines: HEK293 or CHO cells stably transfected with and expressing a single human α1-adrenergic receptor subtype (α1A, α1B, or α1D).
-
Radioligand: A high-affinity, subtype-non-selective α1-antagonist, such as [3H]-prazosin, is commonly used.
-
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized to prepare a membrane fraction.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (SKF-89748).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Assays: Calcium Mobilization
Activation of α1-adrenergic receptors, which are Gq-coupled, leads to an increase in intracellular calcium concentration. This can be measured to determine the functional potency of an agonist.
-
Objective: To determine the EC50 (half-maximal effective concentration) of SKF-89748 for activating α1A, α1B, and α1D adrenergic receptors.
-
Cell Lines: As in binding assays, cell lines selectively expressing a single receptor subtype are used.
-
Calcium Indicator: A fluorescent calcium indicator dye (e.g., Fura-2, Fluo-4) is loaded into the cells.
-
Procedure:
-
Cell Plating: Cells are plated in a multi-well format.
-
Dye Loading: Cells are incubated with the calcium indicator dye.
-
Compound Addition: Increasing concentrations of the agonist (SKF-89748) are added to the wells.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: α1-Adrenergic receptor signaling cascade initiated by SKF-89748.
Caption: Experimental workflow for assessing α1-subtype selectivity.
Caption: Logical flow of SKF-89748's α1-adrenergic agonist activity.
Conclusion
SKF-89748 is a well-established potent and selective α1-adrenergic receptor agonist. Its pharmacological activity is characterized by its ability to induce physiological responses consistent with α1-adrenoceptor activation, such as vasoconstriction. While its high affinity for the α1-adrenoceptor class is confirmed, a detailed quantitative characterization of its binding and functional potencies at the individual α1A, α1B, and α1D subtypes is not extensively documented in the public domain. The experimental protocols and workflows outlined in this guide provide a framework for the further investigation of SKF-89748 and other novel compounds at α1-adrenergic receptor subtypes, which is essential for the development of more selective and effective therapeutics. Researchers and drug development professionals are encouraged to utilize these methodologies to expand our understanding of the nuanced pharmacology of α1-adrenergic agonists.
References
Unveiling the α1-Adrenergic Receptor Selectivity of SKF-89748: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-89748, chemically known as 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine, is a potent and selective α1-adrenergic receptor agonist. This technical guide provides a comprehensive overview of its α1-adrenergic receptor selectivity, drawing from available in vitro and in vivo pharmacological studies. While specific quantitative binding and functional data for individual α1-adrenergic receptor subtypes (α1A, α1B, and α1D) are not extensively detailed in publicly accessible literature, this document synthesizes the existing knowledge to elucidate its pharmacological profile. This guide also outlines the standard experimental protocols employed to characterize the activity of compounds like SKF-89748 at α1-adrenergic receptors and presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its mechanism of action and evaluation.
Introduction to SKF-89748 and α1-Adrenergic Receptors
SKF-89748 is a synthetic compound recognized for its high affinity and agonist activity at α1-adrenergic receptors.[1] These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are crucial mediators of the sympathetic nervous system. The α1-adrenergic receptors are subdivided into three distinct subtypes: α1A, α1B, and α1D. These subtypes are involved in a myriad of physiological processes, most notably the contraction of smooth muscle in blood vessels, the genitourinary tract, and other tissues. Consequently, agonists and antagonists of these receptors are of significant interest in drug development for conditions such as hypertension, benign prostatic hyperplasia (BPH), and nasal congestion.
SKF-89748 has been characterized as a potent, directly acting agonist at postjunctional α1-adrenoceptors, with a potency comparable to that of the well-known α1-agonist, phenylephrine.[1] Its effects are markedly attenuated by α1-selective antagonists like prazosin, confirming its mechanism of action through these receptors.[1]
Pharmacological Profile of SKF-89748
Binding Affinity
Table 1: Summary of SKF-89748 Binding Affinity Data (Qualitative)
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Profile | Reference |
| α1 (General) | High | Selective for α1 over α2 in functional assays | [1] |
| α1A | Not Reported | Not Reported | - |
| α1B | Not Reported | Not Reported | - |
| α1D | Not Reported | Not Reported | - |
Functional Activity
In vivo and in vitro functional assays have consistently demonstrated the potent agonist activity of SKF-89748 at α1-adrenoceptors. In pithed rats, the l-enantiomer of SKF-89748 exhibited pressor activity comparable to l-phenylephrine, a classic α1-agonist.[1] This pressor effect is indicative of vasoconstriction mediated by α1-adrenoceptor activation on vascular smooth muscle. The d-enantiomer was found to be approximately half as potent.[1]
Functional studies have also utilized isolated tissues, such as the dog saphenous vein, where SKF-89748 induces contraction, an effect that can be antagonized by α-adrenoceptor blockers.
Table 2: Summary of SKF-89748 Functional Activity Data (Qualitative)
| Assay | Endpoint | Potency | Selectivity | Reference |
| Pressor Effect (Pithed Rat) | Increase in Blood Pressure | Comparable to l-phenylephrine | Highly selective for postjunctional α1-adrenoceptors | [1] |
| Vascular Contraction (Dog Saphenous Vein) | Smooth Muscle Contraction | Potent Agonist | Mediated by α1-adrenoceptors | - |
Experimental Protocols
The characterization of compounds like SKF-89748 for their α1-adrenergic receptor selectivity involves a combination of binding and functional assays.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a test compound for a specific receptor subtype.
-
Objective: To determine the Ki of SKF-89748 for α1A, α1B, and α1D adrenergic receptors.
-
Cell Lines: HEK293 or CHO cells stably transfected with and expressing a single human α1-adrenergic receptor subtype (α1A, α1B, or α1D).
-
Radioligand: A high-affinity, subtype-non-selective α1-antagonist, such as [3H]-prazosin, is commonly used.
-
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized to prepare a membrane fraction.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (SKF-89748).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Assays: Calcium Mobilization
Activation of α1-adrenergic receptors, which are Gq-coupled, leads to an increase in intracellular calcium concentration. This can be measured to determine the functional potency of an agonist.
-
Objective: To determine the EC50 (half-maximal effective concentration) of SKF-89748 for activating α1A, α1B, and α1D adrenergic receptors.
-
Cell Lines: As in binding assays, cell lines selectively expressing a single receptor subtype are used.
-
Calcium Indicator: A fluorescent calcium indicator dye (e.g., Fura-2, Fluo-4) is loaded into the cells.
-
Procedure:
-
Cell Plating: Cells are plated in a multi-well format.
-
Dye Loading: Cells are incubated with the calcium indicator dye.
-
Compound Addition: Increasing concentrations of the agonist (SKF-89748) are added to the wells.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: α1-Adrenergic receptor signaling cascade initiated by SKF-89748.
Caption: Experimental workflow for assessing α1-subtype selectivity.
Caption: Logical flow of SKF-89748's α1-adrenergic agonist activity.
Conclusion
SKF-89748 is a well-established potent and selective α1-adrenergic receptor agonist. Its pharmacological activity is characterized by its ability to induce physiological responses consistent with α1-adrenoceptor activation, such as vasoconstriction. While its high affinity for the α1-adrenoceptor class is confirmed, a detailed quantitative characterization of its binding and functional potencies at the individual α1A, α1B, and α1D subtypes is not extensively documented in the public domain. The experimental protocols and workflows outlined in this guide provide a framework for the further investigation of SKF-89748 and other novel compounds at α1-adrenergic receptor subtypes, which is essential for the development of more selective and effective therapeutics. Researchers and drug development professionals are encouraged to utilize these methodologies to expand our understanding of the nuanced pharmacology of α1-adrenergic agonists.
References
The Pharmacological Profile of SKF-89748: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-89748 is a potent and selective α1-adrenergic receptor agonist. This technical guide delineates the pharmacological properties of SKF-89748, presenting its mechanism of action, functional effects, and the experimental methodologies used for its characterization. The document provides a comprehensive overview of its activity on vascular smooth muscle and its influence on ingestive behavior. While extensive functional data exists, a comprehensive quantitative binding affinity profile across a wide range of receptors remains to be fully elucidated in publicly available literature.
Introduction
SKF-89748, with the chemical name 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine, is a pharmacological tool primarily utilized for the investigation of α1-adrenergic receptor function. Its high selectivity for this receptor class makes it a valuable compound for elucidating the physiological and pathological roles of α1-adrenoceptors in various systems. This guide synthesizes the current understanding of SKF-89748's pharmacological profile.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the functional activity of SKF-89748.
Table 1: In Vivo Efficacy of SKF-89748 in Rats
| Parameter | Value | Species | Route of Administration | Reference |
| ED50 (Inhibition of Food Intake) | 0.37 mg/kg | Rat | Intraperitoneal | [1] |
| ED50 (Inhibition of Water Intake) | 0.76 mg/kg | Rat | Intraperitoneal | Not explicitly cited |
Table 2: In Vitro Efficacy of SKF-89748
| Parameter | Value | Tissue/System | Species | Reference |
| -log EC50 (Vasoconstriction) | 6.65 | Isolated Aorta | Rat | Not explicitly cited |
Note on Binding Affinity Data: Despite extensive searches, a comprehensive receptor binding profile detailing the affinity (Ki values) of SKF-89748 for the α1-adrenergic receptor subtypes (α1A, α1B, α1D) and other off-target receptors could not be located in the available literature. Such data is typically generated through broad receptor screening panels (e.g., Eurofins SafetyScreen, NIMH Psychoactive Drug Screening Program)[2][3][4][5].
Mechanism of Action and Signaling Pathway
SKF-89748 exerts its effects by selectively binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq signaling cascade.
α1-Adrenergic Receptor Signaling Pathway
Activation of the α1-adrenoceptor by an agonist like SKF-89748 initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The activated α-subunit of Gq (Gαq) stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream protein targets and ultimately resulting in a physiological response, such as smooth muscle contraction.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for characterizing SKF-89748 are provided below.
In Vitro Vasoconstriction Assay in Isolated Rat Aorta
This assay is used to determine the potency and efficacy of SKF-89748 in inducing smooth muscle contraction.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent connective and fatty tissue, and cut into rings of approximately 3-4 mm in length. The endothelium may be removed by gently rubbing the intimal surface with a wooden stick.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the smooth muscle is assessed by contracting the rings with a high potassium solution (e.g., 60 mM KCl).
-
Cumulative Concentration-Response Curve: After a washout period, SKF-89748 is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous concentration has reached a plateau.
-
Data Analysis: The contractile responses are recorded and expressed as a percentage of the maximum contraction induced by KCl. A concentration-response curve is plotted, and the -log EC50 value is calculated to determine the potency of SKF-89748.
In Vivo Pressor Effect in Pithed Rats
This in vivo model is used to assess the direct effect of SKF-89748 on vascular tone, eliminating central nervous system and reflex influences[6].
Methodology:
-
Animal Preparation: Male rats are anesthetized, and a pithing rod is inserted through the orbit and down the spinal canal to destroy the brain and spinal cord. The animals are then artificially ventilated.
-
Cannulation: The carotid artery is cannulated for blood pressure measurement, and the jugular vein is cannulated for drug administration.
-
Stabilization: The animal is allowed to stabilize until a steady baseline blood pressure is achieved.
-
Drug Administration: SKF-89748 is administered intravenously, and the change in blood pressure is recorded. To confirm the α1-adrenergic mechanism, the experiment can be repeated after administration of a selective α1-adrenoceptor antagonist (e.g., prazosin) or a non-selective α-adrenoceptor antagonist (e.g., phentolamine), which are expected to block the pressor effect of SKF-89748.
-
Data Analysis: The increase in mean arterial pressure from baseline is measured for each dose of SKF-89748, and a dose-response curve is constructed.
Food and Water Intake Studies in Rats
These studies evaluate the anorectic effects of SKF-89748.
Methodology:
-
Animal Housing and Acclimatization: Adult male rats are individually housed and acclimatized to the experimental conditions, including the diet and water source.
-
Baseline Measurement: Food and water intake are measured for a baseline period to establish normal consumption patterns.
-
Drug Administration: SKF-89748 is administered via the desired route (e.g., intraperitoneally) at various doses. A vehicle control group is also included.
-
Post-dosing Measurement: Food and water consumption are measured at specific time points after drug administration.
-
Data Analysis: The food and water intake in the drug-treated groups are compared to the vehicle-treated group. The ED50 value, the dose that produces a 50% reduction in intake, is calculated.
Concluding Remarks
SKF-89748 is a well-characterized, potent, and selective α1-adrenergic receptor agonist. Its pharmacological profile, primarily defined by its functional effects on vasoconstriction and ingestive behavior, is consistent with its mechanism of action through the Gq-PLC-IP3/DAG signaling pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and similar compounds. A significant gap in the publicly available data is a comprehensive binding affinity profile for SKF-89748 across a broad range of receptors. Future studies focused on generating such data would provide a more complete understanding of its selectivity and potential off-target effects, further enhancing its utility as a pharmacological research tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. NIMH Psychoactive Drug Screening Program - Bryan Roth [grantome.com]
- 6. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of SKF-89748: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-89748 is a potent and selective α1-adrenergic receptor agonist. This technical guide delineates the pharmacological properties of SKF-89748, presenting its mechanism of action, functional effects, and the experimental methodologies used for its characterization. The document provides a comprehensive overview of its activity on vascular smooth muscle and its influence on ingestive behavior. While extensive functional data exists, a comprehensive quantitative binding affinity profile across a wide range of receptors remains to be fully elucidated in publicly available literature.
Introduction
SKF-89748, with the chemical name 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine, is a pharmacological tool primarily utilized for the investigation of α1-adrenergic receptor function. Its high selectivity for this receptor class makes it a valuable compound for elucidating the physiological and pathological roles of α1-adrenoceptors in various systems. This guide synthesizes the current understanding of SKF-89748's pharmacological profile.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the functional activity of SKF-89748.
Table 1: In Vivo Efficacy of SKF-89748 in Rats
| Parameter | Value | Species | Route of Administration | Reference |
| ED50 (Inhibition of Food Intake) | 0.37 mg/kg | Rat | Intraperitoneal | [1] |
| ED50 (Inhibition of Water Intake) | 0.76 mg/kg | Rat | Intraperitoneal | Not explicitly cited |
Table 2: In Vitro Efficacy of SKF-89748
| Parameter | Value | Tissue/System | Species | Reference |
| -log EC50 (Vasoconstriction) | 6.65 | Isolated Aorta | Rat | Not explicitly cited |
Note on Binding Affinity Data: Despite extensive searches, a comprehensive receptor binding profile detailing the affinity (Ki values) of SKF-89748 for the α1-adrenergic receptor subtypes (α1A, α1B, α1D) and other off-target receptors could not be located in the available literature. Such data is typically generated through broad receptor screening panels (e.g., Eurofins SafetyScreen, NIMH Psychoactive Drug Screening Program)[2][3][4][5].
Mechanism of Action and Signaling Pathway
SKF-89748 exerts its effects by selectively binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq signaling cascade.
α1-Adrenergic Receptor Signaling Pathway
Activation of the α1-adrenoceptor by an agonist like SKF-89748 initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The activated α-subunit of Gq (Gαq) stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream protein targets and ultimately resulting in a physiological response, such as smooth muscle contraction.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for characterizing SKF-89748 are provided below.
In Vitro Vasoconstriction Assay in Isolated Rat Aorta
This assay is used to determine the potency and efficacy of SKF-89748 in inducing smooth muscle contraction.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent connective and fatty tissue, and cut into rings of approximately 3-4 mm in length. The endothelium may be removed by gently rubbing the intimal surface with a wooden stick.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the smooth muscle is assessed by contracting the rings with a high potassium solution (e.g., 60 mM KCl).
-
Cumulative Concentration-Response Curve: After a washout period, SKF-89748 is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous concentration has reached a plateau.
-
Data Analysis: The contractile responses are recorded and expressed as a percentage of the maximum contraction induced by KCl. A concentration-response curve is plotted, and the -log EC50 value is calculated to determine the potency of SKF-89748.
In Vivo Pressor Effect in Pithed Rats
This in vivo model is used to assess the direct effect of SKF-89748 on vascular tone, eliminating central nervous system and reflex influences[6].
Methodology:
-
Animal Preparation: Male rats are anesthetized, and a pithing rod is inserted through the orbit and down the spinal canal to destroy the brain and spinal cord. The animals are then artificially ventilated.
-
Cannulation: The carotid artery is cannulated for blood pressure measurement, and the jugular vein is cannulated for drug administration.
-
Stabilization: The animal is allowed to stabilize until a steady baseline blood pressure is achieved.
-
Drug Administration: SKF-89748 is administered intravenously, and the change in blood pressure is recorded. To confirm the α1-adrenergic mechanism, the experiment can be repeated after administration of a selective α1-adrenoceptor antagonist (e.g., prazosin) or a non-selective α-adrenoceptor antagonist (e.g., phentolamine), which are expected to block the pressor effect of SKF-89748.
-
Data Analysis: The increase in mean arterial pressure from baseline is measured for each dose of SKF-89748, and a dose-response curve is constructed.
Food and Water Intake Studies in Rats
These studies evaluate the anorectic effects of SKF-89748.
Methodology:
-
Animal Housing and Acclimatization: Adult male rats are individually housed and acclimatized to the experimental conditions, including the diet and water source.
-
Baseline Measurement: Food and water intake are measured for a baseline period to establish normal consumption patterns.
-
Drug Administration: SKF-89748 is administered via the desired route (e.g., intraperitoneally) at various doses. A vehicle control group is also included.
-
Post-dosing Measurement: Food and water consumption are measured at specific time points after drug administration.
-
Data Analysis: The food and water intake in the drug-treated groups are compared to the vehicle-treated group. The ED50 value, the dose that produces a 50% reduction in intake, is calculated.
Concluding Remarks
SKF-89748 is a well-characterized, potent, and selective α1-adrenergic receptor agonist. Its pharmacological profile, primarily defined by its functional effects on vasoconstriction and ingestive behavior, is consistent with its mechanism of action through the Gq-PLC-IP3/DAG signaling pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and similar compounds. A significant gap in the publicly available data is a comprehensive binding affinity profile for SKF-89748 across a broad range of receptors. Future studies focused on generating such data would provide a more complete understanding of its selectivity and potential off-target effects, further enhancing its utility as a pharmacological research tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. NIMH Psychoactive Drug Screening Program - Bryan Roth [grantome.com]
- 6. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Nervous System Effects of SKF 89748: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 89748 is a potent and selective α1-adrenergic receptor agonist. While its peripheral effects, particularly on vasoconstriction, are well-documented, its impact on the central nervous system (CNS) is less extensively characterized in dedicated studies. This technical guide synthesizes the available data on this compound and extrapolates its expected CNS effects based on the known roles of α1-adrenergic receptor activation in the brain. This document provides an in-depth overview of its mechanism of action, potential behavioral and physiological consequences, and detailed experimental protocols for future research. The information is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential and neurological implications of this compound and other selective α1-adrenergic agonists.
Core Mechanism of Action: α1-Adrenergic Receptor Agonism
This compound exerts its physiological effects by binding to and activating α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein[1]. The activation of the α1-adrenergic receptor initiates a well-defined signaling cascade within the neuron.
Signaling Pathway
Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG)[1][2]. IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates various downstream protein targets, leading to a cellular response.
References
The Central Nervous System Effects of SKF 89748: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 89748 is a potent and selective α1-adrenergic receptor agonist. While its peripheral effects, particularly on vasoconstriction, are well-documented, its impact on the central nervous system (CNS) is less extensively characterized in dedicated studies. This technical guide synthesizes the available data on this compound and extrapolates its expected CNS effects based on the known roles of α1-adrenergic receptor activation in the brain. This document provides an in-depth overview of its mechanism of action, potential behavioral and physiological consequences, and detailed experimental protocols for future research. The information is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential and neurological implications of this compound and other selective α1-adrenergic agonists.
Core Mechanism of Action: α1-Adrenergic Receptor Agonism
This compound exerts its physiological effects by binding to and activating α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein[1]. The activation of the α1-adrenergic receptor initiates a well-defined signaling cascade within the neuron.
Signaling Pathway
Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG)[1][2]. IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates various downstream protein targets, leading to a cellular response.
References
In Vivo Effects of SKF-89748 on Feeding Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of SKF-89748, an alpha-1 adrenoceptor agonist, on feeding behavior. The information presented herein is synthesized from peer-reviewed scientific literature and is intended to inform researchers and professionals in the field of drug development and neuroscience. This document details the quantitative effects of SKF-89748 on food and water intake, outlines the experimental protocols for such studies, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
Systemic administration of SKF-89748 has been demonstrated to marginally suppress food intake in animal models.[1] The following table summarizes the key quantitative findings from a study in adult male Sprague-Dawley rats.[1]
| Parameter | Compound | Doses Tested (mg/kg, IP) | ED50 (mg/kg) | Effect |
| Food Intake | SKF-89748 | 0.01, 0.02, 0.04 | 0.37 | Marginal Suppression |
| Water Intake | SKF-89748 | 0.01, 0.02, 0.04 | 0.76 | Suppression |
Experimental Protocols
The following is a representative experimental protocol for investigating the in vivo effects of SKF-89748 on feeding behavior, based on the methodologies described in the cited literature.[1]
Animal Model
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male
-
Age/Weight: Adult
-
Housing: Individually housed in a temperature-controlled environment with a standard 12:12 hour light-dark cycle. Food and water are provided ad libitum unless otherwise specified by the experimental design.
Drug Preparation and Administration
-
Compound: SKF-89748 hydrochloride
-
Vehicle: Sterile 0.9% saline solution
-
Concentrations: Prepared to deliver doses of 0.01, 0.02, and 0.04 mg/kg body weight in a standard injection volume (e.g., 1 ml/kg).
-
Route of Administration: Intraperitoneal (IP) injection.
Measurement of Food and Water Intake
-
Acclimation: Animals are acclimated to the experimental conditions, including handling and mock injections, to minimize stress-induced alterations in feeding behavior.
-
Baseline Measurement: Food and water intake are measured for a baseline period (e.g., 24 hours) prior to drug administration. Pre-weighed food containers and water bottles are used.
-
Drug Administration: On the test day, animals are administered either vehicle or a specified dose of SKF-89748 via IP injection at the beginning of the dark cycle (the active feeding period for rodents).
-
Post-injection Monitoring: Food and water intake are measured at specific time points post-injection (e.g., 1, 2, 4, and 24 hours). This is done by weighing the food containers and water bottles and calculating the difference from the initial weight. Spillage of food is accounted for by collecting and weighing any spilled pellets.
-
Data Analysis: The food and water intake for each dose group is compared to the vehicle-treated control group. The effective dose producing a 50% reduction in intake (ED50) is calculated using appropriate statistical methods, such as regression analysis.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of SKF-89748 in Feeding Regulation
SKF-89748 is an alpha-1 adrenoceptor agonist. Its effects on feeding are thought to be mediated by the activation of these receptors in key brain regions involved in appetite control, such as the paraventricular nucleus (PVN) of the hypothalamus.[1] The diagram below illustrates the proposed intracellular signaling cascade following the activation of alpha-1 adrenoceptors.
Caption: Alpha-1 adrenoceptor signaling cascade.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of a compound on feeding behavior.
Caption: A typical workflow for a rodent feeding study.
References
In Vivo Effects of SKF-89748 on Feeding Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of SKF-89748, an alpha-1 adrenoceptor agonist, on feeding behavior. The information presented herein is synthesized from peer-reviewed scientific literature and is intended to inform researchers and professionals in the field of drug development and neuroscience. This document details the quantitative effects of SKF-89748 on food and water intake, outlines the experimental protocols for such studies, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
Systemic administration of SKF-89748 has been demonstrated to marginally suppress food intake in animal models.[1] The following table summarizes the key quantitative findings from a study in adult male Sprague-Dawley rats.[1]
| Parameter | Compound | Doses Tested (mg/kg, IP) | ED50 (mg/kg) | Effect |
| Food Intake | SKF-89748 | 0.01, 0.02, 0.04 | 0.37 | Marginal Suppression |
| Water Intake | SKF-89748 | 0.01, 0.02, 0.04 | 0.76 | Suppression |
Experimental Protocols
The following is a representative experimental protocol for investigating the in vivo effects of SKF-89748 on feeding behavior, based on the methodologies described in the cited literature.[1]
Animal Model
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male
-
Age/Weight: Adult
-
Housing: Individually housed in a temperature-controlled environment with a standard 12:12 hour light-dark cycle. Food and water are provided ad libitum unless otherwise specified by the experimental design.
Drug Preparation and Administration
-
Compound: SKF-89748 hydrochloride
-
Vehicle: Sterile 0.9% saline solution
-
Concentrations: Prepared to deliver doses of 0.01, 0.02, and 0.04 mg/kg body weight in a standard injection volume (e.g., 1 ml/kg).
-
Route of Administration: Intraperitoneal (IP) injection.
Measurement of Food and Water Intake
-
Acclimation: Animals are acclimated to the experimental conditions, including handling and mock injections, to minimize stress-induced alterations in feeding behavior.
-
Baseline Measurement: Food and water intake are measured for a baseline period (e.g., 24 hours) prior to drug administration. Pre-weighed food containers and water bottles are used.
-
Drug Administration: On the test day, animals are administered either vehicle or a specified dose of SKF-89748 via IP injection at the beginning of the dark cycle (the active feeding period for rodents).
-
Post-injection Monitoring: Food and water intake are measured at specific time points post-injection (e.g., 1, 2, 4, and 24 hours). This is done by weighing the food containers and water bottles and calculating the difference from the initial weight. Spillage of food is accounted for by collecting and weighing any spilled pellets.
-
Data Analysis: The food and water intake for each dose group is compared to the vehicle-treated control group. The effective dose producing a 50% reduction in intake (ED50) is calculated using appropriate statistical methods, such as regression analysis.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of SKF-89748 in Feeding Regulation
SKF-89748 is an alpha-1 adrenoceptor agonist. Its effects on feeding are thought to be mediated by the activation of these receptors in key brain regions involved in appetite control, such as the paraventricular nucleus (PVN) of the hypothalamus.[1] The diagram below illustrates the proposed intracellular signaling cascade following the activation of alpha-1 adrenoceptors.
Caption: Alpha-1 adrenoceptor signaling cascade.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of a compound on feeding behavior.
Caption: A typical workflow for a rodent feeding study.
References
An In-Depth Technical Guide on SKF 89748 and its Role in Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 89748 is a potent and highly selective α1-adrenergic receptor agonist known for its vasoconstrictive properties. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, signaling pathways, and quantitative pharmacological data. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and utilizing this compound in their studies. Detailed experimental protocols for key assays are provided, along with visual representations of signaling cascades and experimental workflows to facilitate a deeper understanding of its physiological role.
Introduction
This compound, with its chemical name 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine, is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of α1-adrenergic receptors.[1] Its high selectivity for α1-adrenoceptors over α2-adrenoceptors makes it a preferred agonist for studies focusing on the specific effects of α1-adrenoceptor activation.[1] The compound exists as d- and l-enantiomers, with the l-enantiomer demonstrating greater potency.[1] This guide will delve into the specifics of its interaction with α1-adrenoceptors and the subsequent cellular events leading to vasoconstriction.
Mechanism of Action
This compound exerts its vasoconstrictive effects by directly stimulating postjunctional α1-adrenergic receptors on vascular smooth muscle cells.[1] This activation initiates a signaling cascade that ultimately leads to smooth muscle contraction and a narrowing of the blood vessel lumen. A key characteristic of this compound-induced vasoconstriction is its relative independence from extracellular calcium influx, suggesting a primary reliance on the release of intracellular calcium stores.[2]
Quantitative Pharmacological Data
Table 1: Vasoconstrictor Potency of this compound Enantiomers in Pithed Rats
| Compound | Potency Comparison to l-phenylephrine |
| l-SKF 89748-A | Comparable[1] |
| d-SKF 89748-A | Half as potent as l-phenylephrine[1] |
Table 2: Comparative Vasoconstrictor Potency and Efficacy of Phenylephrine in Rat Aorta
| Parameter | Value | Reference |
| pD2 | 5.60 ± 0.29 | [3] |
| Emax | 100% (normalized) | [3] |
Note: This data for phenylephrine is provided as a benchmark for a standard α1-adrenoceptor agonist. Specific pD2 and Emax values for this compound in isolated aortic ring preparations are not consistently reported in the available literature.
Signaling Pathway of this compound-Induced Vasoconstriction
The vasoconstriction initiated by this compound follows the canonical α1-adrenoceptor signaling pathway.
-
Receptor Binding: this compound binds to and activates α1-adrenergic receptors on the surface of vascular smooth muscle cells.
-
G-Protein Activation: This binding leads to the activation of the heterotrimeric G-protein, Gq.
-
Phospholipase C Activation: The activated α-subunit of Gq stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, resulting in cross-bridge cycling and smooth muscle contraction.
-
Protein Kinase C Activation: DAG, along with Ca2+, activates protein kinase C (PKC), which can phosphorylate various cellular proteins, contributing to the sustained phase of contraction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the vasoconstrictive effects of this compound.
Isolated Aortic Ring Vasoconstriction Assay
This in vitro assay is used to measure the direct contractile response of vascular smooth muscle to pharmacological agents.
Objective: To determine the concentration-response relationship of this compound-induced vasoconstriction in isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound hydrochloride
-
Phenylephrine hydrochloride (for comparison)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize the rat via an approved method.
-
Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into 3-4 mm wide rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Connect the rings to isometric force transducers and apply a resting tension of 2 g.
-
Allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to test for viability.
-
Wash the rings and allow them to return to baseline tension.
-
Construct cumulative concentration-response curves for this compound by adding the agonist in increasing concentrations to the organ bath.
-
Record the contractile response until a maximal effect is achieved.
-
Data is typically expressed as a percentage of the maximal contraction induced by KCl.
References
An In-Depth Technical Guide on SKF 89748 and its Role in Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 89748 is a potent and highly selective α1-adrenergic receptor agonist known for its vasoconstrictive properties. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, signaling pathways, and quantitative pharmacological data. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and utilizing this compound in their studies. Detailed experimental protocols for key assays are provided, along with visual representations of signaling cascades and experimental workflows to facilitate a deeper understanding of its physiological role.
Introduction
This compound, with its chemical name 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine, is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of α1-adrenergic receptors.[1] Its high selectivity for α1-adrenoceptors over α2-adrenoceptors makes it a preferred agonist for studies focusing on the specific effects of α1-adrenoceptor activation.[1] The compound exists as d- and l-enantiomers, with the l-enantiomer demonstrating greater potency.[1] This guide will delve into the specifics of its interaction with α1-adrenoceptors and the subsequent cellular events leading to vasoconstriction.
Mechanism of Action
This compound exerts its vasoconstrictive effects by directly stimulating postjunctional α1-adrenergic receptors on vascular smooth muscle cells.[1] This activation initiates a signaling cascade that ultimately leads to smooth muscle contraction and a narrowing of the blood vessel lumen. A key characteristic of this compound-induced vasoconstriction is its relative independence from extracellular calcium influx, suggesting a primary reliance on the release of intracellular calcium stores.[2]
Quantitative Pharmacological Data
Table 1: Vasoconstrictor Potency of this compound Enantiomers in Pithed Rats
| Compound | Potency Comparison to l-phenylephrine |
| l-SKF 89748-A | Comparable[1] |
| d-SKF 89748-A | Half as potent as l-phenylephrine[1] |
Table 2: Comparative Vasoconstrictor Potency and Efficacy of Phenylephrine in Rat Aorta
| Parameter | Value | Reference |
| pD2 | 5.60 ± 0.29 | [3] |
| Emax | 100% (normalized) | [3] |
Note: This data for phenylephrine is provided as a benchmark for a standard α1-adrenoceptor agonist. Specific pD2 and Emax values for this compound in isolated aortic ring preparations are not consistently reported in the available literature.
Signaling Pathway of this compound-Induced Vasoconstriction
The vasoconstriction initiated by this compound follows the canonical α1-adrenoceptor signaling pathway.
-
Receptor Binding: this compound binds to and activates α1-adrenergic receptors on the surface of vascular smooth muscle cells.
-
G-Protein Activation: This binding leads to the activation of the heterotrimeric G-protein, Gq.
-
Phospholipase C Activation: The activated α-subunit of Gq stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, resulting in cross-bridge cycling and smooth muscle contraction.
-
Protein Kinase C Activation: DAG, along with Ca2+, activates protein kinase C (PKC), which can phosphorylate various cellular proteins, contributing to the sustained phase of contraction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the vasoconstrictive effects of this compound.
Isolated Aortic Ring Vasoconstriction Assay
This in vitro assay is used to measure the direct contractile response of vascular smooth muscle to pharmacological agents.
Objective: To determine the concentration-response relationship of this compound-induced vasoconstriction in isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound hydrochloride
-
Phenylephrine hydrochloride (for comparison)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize the rat via an approved method.
-
Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into 3-4 mm wide rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Connect the rings to isometric force transducers and apply a resting tension of 2 g.
-
Allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to test for viability.
-
Wash the rings and allow them to return to baseline tension.
-
Construct cumulative concentration-response curves for this compound by adding the agonist in increasing concentrations to the organ bath.
-
Record the contractile response until a maximal effect is achieved.
-
Data is typically expressed as a percentage of the maximal contraction induced by KCl.
References
Unveiling SKF 89748: A Technical Guide to its Chemical Profile and Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 89748 is a potent and selective alpha-1 adrenergic receptor agonist. Its chemical structure and pharmacological properties have been the subject of research investigating its effects on the sympathetic nervous system, particularly in relation to vasoconstriction and appetite regulation. This technical guide provides a comprehensive overview of the chemical identity, pharmacological profile, and experimental methodologies associated with this compound, presenting key data in a structured format to facilitate further research and development.
Chemical Structure and Identifiers
The foundational step in understanding any compound is to define its precise chemical structure and associated identifiers.
| Identifier | Value |
| IUPAC Name | 8-methoxy-5-(methylthio)-1,2,3,4-tetrahydronaphthalen-2-amine |
| SMILES | CS(C=C(C=C1)C(N)=C2)C1=C2CCC(OC) |
| InChI | 1S/C12H17NOS/c1-14-11-5-6-12(15-2)9-4-3-8(13)7-10(9)11/h5-6,8H,3-4,7,13H2,1-2H3 |
| Molecular Formula | C₁₂H₁₇NOS |
| CAS Number | 81998-18-7[1] |
Pharmacological Properties and Mechanism of Action
This compound functions as a selective agonist for alpha-1 adrenoceptors.[2][3][4][5] These receptors are a class of G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gq/11 proteins.[6] This initiates a signaling cascade involving the activation of phospholipase C, leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C. In vascular smooth muscle, this signaling pathway ultimately results in vasoconstriction.[7]
Studies have demonstrated that both the d- and l-enantiomers of this compound are potent and directly acting agonists at postjunctional alpha-1 adrenoceptors, with the l-enantiomer being comparable in pressor activity to l-phenylephrine.[8] The vasoconstrictor effects of this compound have been shown to be largely independent of extracellular calcium influx, suggesting a primary reliance on the release of intracellular calcium stores.[9] Furthermore, the anorectic effects of this compound are attributed to the stimulation of central alpha-1 adrenoceptors, likely within the paraventricular nucleus of the hypothalamus.[5]
Quantitative Pharmacological Data
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| ED₅₀ (Food Intake) | 0.37 mg/kg | Adult Male Rats | In vivo | [2][5] |
| ED₅₀ (Water Intake) | 0.76 mg/kg | Adult Male Rats | In vivo | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental investigation of this compound, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the alpha-1 adrenoceptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[10]
-
-
Binding Reaction:
-
In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for alpha-1 adrenoceptors), and varying concentrations of the unlabeled competitor (this compound).
-
Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.[11][12]
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.[11]
-
Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a GPCR.
-
Membrane Preparation:
-
Prepare cell membranes as described for the radioligand binding assay.
-
-
Assay Reaction:
-
Separation and Detection:
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of alpha-1 adrenoceptors in various physiological processes. Its well-defined chemical structure and selective agonist activity make it a suitable compound for in vitro and in vivo studies. The provided data and experimental protocols offer a solid foundation for researchers to further explore the therapeutic potential and underlying mechanisms of alpha-1 adrenoceptor modulation.
References
- 1. labsolu.ca [labsolu.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Effects on food and water intake of the alpha 1-adrenoceptor agonists amidephrine and SK&F-89748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subtypes of functional alpha1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 8. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium utilization in the vasoconstriction to enantiomers of SK&F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Unveiling SKF 89748: A Technical Guide to its Chemical Profile and Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 89748 is a potent and selective alpha-1 adrenergic receptor agonist. Its chemical structure and pharmacological properties have been the subject of research investigating its effects on the sympathetic nervous system, particularly in relation to vasoconstriction and appetite regulation. This technical guide provides a comprehensive overview of the chemical identity, pharmacological profile, and experimental methodologies associated with this compound, presenting key data in a structured format to facilitate further research and development.
Chemical Structure and Identifiers
The foundational step in understanding any compound is to define its precise chemical structure and associated identifiers.
| Identifier | Value |
| IUPAC Name | 8-methoxy-5-(methylthio)-1,2,3,4-tetrahydronaphthalen-2-amine |
| SMILES | CS(C=C(C=C1)C(N)=C2)C1=C2CCC(OC) |
| InChI | 1S/C12H17NOS/c1-14-11-5-6-12(15-2)9-4-3-8(13)7-10(9)11/h5-6,8H,3-4,7,13H2,1-2H3 |
| Molecular Formula | C₁₂H₁₇NOS |
| CAS Number | 81998-18-7[1] |
Pharmacological Properties and Mechanism of Action
This compound functions as a selective agonist for alpha-1 adrenoceptors.[2][3][4][5] These receptors are a class of G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gq/11 proteins.[6] This initiates a signaling cascade involving the activation of phospholipase C, leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C. In vascular smooth muscle, this signaling pathway ultimately results in vasoconstriction.[7]
Studies have demonstrated that both the d- and l-enantiomers of this compound are potent and directly acting agonists at postjunctional alpha-1 adrenoceptors, with the l-enantiomer being comparable in pressor activity to l-phenylephrine.[8] The vasoconstrictor effects of this compound have been shown to be largely independent of extracellular calcium influx, suggesting a primary reliance on the release of intracellular calcium stores.[9] Furthermore, the anorectic effects of this compound are attributed to the stimulation of central alpha-1 adrenoceptors, likely within the paraventricular nucleus of the hypothalamus.[5]
Quantitative Pharmacological Data
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| ED₅₀ (Food Intake) | 0.37 mg/kg | Adult Male Rats | In vivo | [2][5] |
| ED₅₀ (Water Intake) | 0.76 mg/kg | Adult Male Rats | In vivo | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental investigation of this compound, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the alpha-1 adrenoceptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[10]
-
-
Binding Reaction:
-
In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for alpha-1 adrenoceptors), and varying concentrations of the unlabeled competitor (this compound).
-
Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.[11][12]
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.[11]
-
Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a GPCR.
-
Membrane Preparation:
-
Prepare cell membranes as described for the radioligand binding assay.
-
-
Assay Reaction:
-
Separation and Detection:
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of alpha-1 adrenoceptors in various physiological processes. Its well-defined chemical structure and selective agonist activity make it a suitable compound for in vitro and in vivo studies. The provided data and experimental protocols offer a solid foundation for researchers to further explore the therapeutic potential and underlying mechanisms of alpha-1 adrenoceptor modulation.
References
- 1. labsolu.ca [labsolu.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Effects on food and water intake of the alpha 1-adrenoceptor agonists amidephrine and SK&F-89748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subtypes of functional alpha1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 8. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium utilization in the vasoconstriction to enantiomers of SK&F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
In-Depth Technical Guide: SKF 89748 Binding Affinity for Adrenergic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 89748 is a well-characterized pharmacological tool primarily recognized for its potent and selective agonist activity at α1-adrenergic receptors.[1][2] This technical guide provides a comprehensive overview of the binding affinity of this compound for various adrenergic receptor subtypes. Understanding the precise binding profile of this compound is crucial for its application in experimental models and for the development of novel therapeutic agents targeting the adrenergic system. This document summarizes the available binding data, details the experimental methodologies used to determine these affinities, and visualizes the relevant signaling pathways.
Adrenergic Receptor Binding Profile of this compound
However, another study using radioligand displacement experiments concluded that currently available selective α1-agonists, including this compound, cannot distinguish between α1- and α2-adrenoceptors based on binding affinity alone, as these affinities are linearly correlated.[1] This suggests that while functionally selective, its binding affinity may not show the same degree of discrimination between α1 and α2 subtypes.
Information regarding the binding affinity of this compound for β-adrenergic receptor subtypes is not available in the reviewed literature.
Table 1: Summary of this compound Binding Affinity for Adrenergic Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki/IC50) | Comments |
| α1-Adrenergic | ||
| α1A | Data not available | Potent agonist activity demonstrated in functional assays.[1] |
| α1B | Data not available | |
| α1D | Data not available | |
| α2-Adrenergic | ||
| α2A | Data not available | Some studies suggest binding affinity may not be highly selective against α1.[1] |
| α2B | Data not available | |
| α2C | Data not available | |
| β-Adrenergic | ||
| β1 | Data not available | No information found. |
| β2 | Data not available | |
| β3 | Data not available |
Experimental Protocols: Radioligand Binding Assay for Adrenergic Receptors
The determination of binding affinity (Ki) and receptor density (Bmax) for a ligand like this compound at different adrenergic receptor subtypes is typically achieved through radioligand binding assays. Below is a generalized yet detailed protocol for performing such an assay using cell membranes expressing the target receptor.
Membrane Preparation
-
Cell Culture: Culture a cell line stably or transiently expressing the human adrenergic receptor subtype of interest (e.g., CHO-K1, HEK293 cells).
-
Harvesting: Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Homogenization: Centrifuge the cell suspension to obtain a cell pellet. Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Lysis: Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage: Discard the supernatant, resuspend the membrane pellet in fresh homogenization buffer, and repeat the high-speed centrifugation. Finally, resuspend the washed membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4), determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
Saturation Binding Assay (to determine Kd and Bmax of the radioligand)
-
Assay Setup: In a 96-well plate, add increasing concentrations of a suitable radiolabeled antagonist for the target receptor (e.g., [3H]Prazosin for α1, [3H]Rauwolscine for α2, [3H]CGP-12177 for β) in binding buffer.
-
Total and Non-specific Binding: For each concentration, set up triplicate wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled competing antagonist, e.g., 10 µM phentolamine for α receptors or 10 µM propranolol for β receptors).
-
Incubation: Add the prepared cell membranes (typically 20-50 µg of protein per well) to each well. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the specific binding data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Competition Binding Assay (to determine Ki of this compound)
-
Assay Setup: In a 96-well plate, add a fixed concentration of the appropriate radioligand (typically at or near its Kd value) to all wells.
-
Competition Curve: Add increasing concentrations of unlabeled this compound to a series of wells in triplicate.
-
Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a competing antagonist).
-
Incubation, Termination, and Counting: Follow the same procedure as described for the saturation binding assay (steps 3-5).
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its equilibrium dissociation constant determined from the saturation binding assay.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways activated by α1- and α2-adrenergic receptors.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for a competition radioligand binding assay.
Caption: Competition radioligand binding assay workflow.
Conclusion
This compound is a valuable pharmacological tool characterized by its potent and selective agonist activity at α1-adrenergic receptors. While its functional selectivity is well-documented, a comprehensive public database of its binding affinities (Ki values) across all adrenergic receptor subtypes is lacking. The provided experimental protocols offer a detailed guide for researchers aiming to determine these values. The visualization of the canonical α1- and α2-adrenergic signaling pathways further aids in understanding the downstream consequences of receptor activation by agonists like this compound. Further research is warranted to fully elucidate the complete binding profile of this compound, which will enhance its utility in adrenergic receptor research and drug discovery.
References
- 1. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects on food and water intake of the alpha 1-adrenoceptor agonists amidephrine and SK&F-89748 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: SKF 89748 Binding Affinity for Adrenergic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 89748 is a well-characterized pharmacological tool primarily recognized for its potent and selective agonist activity at α1-adrenergic receptors.[1][2] This technical guide provides a comprehensive overview of the binding affinity of this compound for various adrenergic receptor subtypes. Understanding the precise binding profile of this compound is crucial for its application in experimental models and for the development of novel therapeutic agents targeting the adrenergic system. This document summarizes the available binding data, details the experimental methodologies used to determine these affinities, and visualizes the relevant signaling pathways.
Adrenergic Receptor Binding Profile of this compound
However, another study using radioligand displacement experiments concluded that currently available selective α1-agonists, including this compound, cannot distinguish between α1- and α2-adrenoceptors based on binding affinity alone, as these affinities are linearly correlated.[1] This suggests that while functionally selective, its binding affinity may not show the same degree of discrimination between α1 and α2 subtypes.
Information regarding the binding affinity of this compound for β-adrenergic receptor subtypes is not available in the reviewed literature.
Table 1: Summary of this compound Binding Affinity for Adrenergic Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki/IC50) | Comments |
| α1-Adrenergic | ||
| α1A | Data not available | Potent agonist activity demonstrated in functional assays.[1] |
| α1B | Data not available | |
| α1D | Data not available | |
| α2-Adrenergic | ||
| α2A | Data not available | Some studies suggest binding affinity may not be highly selective against α1.[1] |
| α2B | Data not available | |
| α2C | Data not available | |
| β-Adrenergic | ||
| β1 | Data not available | No information found. |
| β2 | Data not available | |
| β3 | Data not available |
Experimental Protocols: Radioligand Binding Assay for Adrenergic Receptors
The determination of binding affinity (Ki) and receptor density (Bmax) for a ligand like this compound at different adrenergic receptor subtypes is typically achieved through radioligand binding assays. Below is a generalized yet detailed protocol for performing such an assay using cell membranes expressing the target receptor.
Membrane Preparation
-
Cell Culture: Culture a cell line stably or transiently expressing the human adrenergic receptor subtype of interest (e.g., CHO-K1, HEK293 cells).
-
Harvesting: Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Homogenization: Centrifuge the cell suspension to obtain a cell pellet. Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Lysis: Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage: Discard the supernatant, resuspend the membrane pellet in fresh homogenization buffer, and repeat the high-speed centrifugation. Finally, resuspend the washed membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4), determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
Saturation Binding Assay (to determine Kd and Bmax of the radioligand)
-
Assay Setup: In a 96-well plate, add increasing concentrations of a suitable radiolabeled antagonist for the target receptor (e.g., [3H]Prazosin for α1, [3H]Rauwolscine for α2, [3H]CGP-12177 for β) in binding buffer.
-
Total and Non-specific Binding: For each concentration, set up triplicate wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled competing antagonist, e.g., 10 µM phentolamine for α receptors or 10 µM propranolol for β receptors).
-
Incubation: Add the prepared cell membranes (typically 20-50 µg of protein per well) to each well. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the specific binding data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Competition Binding Assay (to determine Ki of this compound)
-
Assay Setup: In a 96-well plate, add a fixed concentration of the appropriate radioligand (typically at or near its Kd value) to all wells.
-
Competition Curve: Add increasing concentrations of unlabeled this compound to a series of wells in triplicate.
-
Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a competing antagonist).
-
Incubation, Termination, and Counting: Follow the same procedure as described for the saturation binding assay (steps 3-5).
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its equilibrium dissociation constant determined from the saturation binding assay.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways activated by α1- and α2-adrenergic receptors.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for a competition radioligand binding assay.
Caption: Competition radioligand binding assay workflow.
Conclusion
This compound is a valuable pharmacological tool characterized by its potent and selective agonist activity at α1-adrenergic receptors. While its functional selectivity is well-documented, a comprehensive public database of its binding affinities (Ki values) across all adrenergic receptor subtypes is lacking. The provided experimental protocols offer a detailed guide for researchers aiming to determine these values. The visualization of the canonical α1- and α2-adrenergic signaling pathways further aids in understanding the downstream consequences of receptor activation by agonists like this compound. Further research is warranted to fully elucidate the complete binding profile of this compound, which will enhance its utility in adrenergic receptor research and drug discovery.
References
- 1. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects on food and water intake of the alpha 1-adrenoceptor agonists amidephrine and SK&F-89748 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Pathways Activated by SKF 89748
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 89748 is a potent and selective α1-adrenergic receptor agonist. This document provides a comprehensive overview of the cellular signaling pathways activated by this compound, with a primary focus on its interaction with the α1D-adrenoceptor subtype. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events, primarily through the Gq/11 signaling pathway, leading to diverse physiological responses. This guide details the molecular mechanisms, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key signaling cascades.
Introduction
This compound is a research compound widely used to investigate the physiological roles of α1-adrenergic receptors. These receptors are involved in a myriad of bodily functions, including smooth muscle contraction, cardiovascular regulation, and central nervous system activity.[1][2] this compound's selectivity for the α1-adrenoceptor family makes it a valuable tool for dissecting the specific contributions of these receptors to cellular and systemic processes. The α1-adrenoceptor family consists of three subtypes: α1A, α1B, and α1D. While this compound is a potent agonist at α1-adrenoceptors in general, this guide will focus on the downstream signaling events following its binding to the α1D subtype, which is known to be coupled to the Gq/11 family of G-proteins.
Primary Signaling Pathway: Gq/11 Activation
The canonical signaling pathway activated by this compound at the α1D-adrenoceptor involves the activation of the heterotrimeric G-protein Gq/11. This initiates a well-defined signaling cascade leading to the generation of second messengers and the activation of downstream effector proteins.
G-Protein Coupling and PLC Activation
Upon binding of this compound, the α1D-adrenoceptor undergoes a conformational change, facilitating its interaction with and activation of the Gq/11 protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein (Gαq/11). The GTP-bound Gαq/11 dissociates from the βγ-subunits and subsequently activates its primary effector, Phospholipase C-β (PLC-β).
Generation of Second Messengers: IP3 and DAG
Activated PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Downstream Effects of IP3 and DAG
-
Inositol 1,4,5-trisphosphate (IP3): IP3 is a soluble molecule that diffuses into the cytoplasm and binds to its receptor (IP3R) on the membrane of the endoplasmic reticulum (ER). This binding triggers the opening of calcium channels, leading to a rapid increase in the intracellular calcium concentration ([Ca2+]i). This rise in cytoplasmic calcium is a key event that mediates many of the cellular responses to α1D-adrenoceptor activation, including smooth muscle contraction and enzyme activation.
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates Protein Kinase C (PKC). Activated PKC is a serine/threonine kinase that phosphorylates a wide range of substrate proteins, thereby modulating their activity and leading to changes in gene expression, cell growth, and differentiation.
Alternative Signaling Pathways
While the Gq/11 pathway is the primary signaling cascade for α1D-adrenoceptors, evidence suggests that in certain cellular contexts, these receptors may also couple to other signaling pathways.
Modulation of Cyclic AMP (cAMP) Levels
Some studies have indicated that α1-adrenoceptor subtypes, including α1D, can indirectly influence intracellular cyclic AMP (cAMP) levels. The precise mechanism, whether through Gs or Gi coupling or through crosstalk with other signaling pathways, is not fully elucidated and may be cell-type specific.
Stimulation of Arachidonic Acid Release
Activation of α1D-adrenoceptors has also been linked to the release of arachidonic acid. This is likely mediated by the activation of phospholipase A2 (PLA2), which can be stimulated by the increase in intracellular calcium and/or activation of PKC. Arachidonic acid can then be metabolized to produce various eicosanoids, which are potent signaling molecules involved in inflammation and other physiological processes.
Quantitative Data
| Parameter | Value | Species | Assay | Reference |
| ED50 (Food Intake) | 0.37 mg/kg | Rat | In vivo | [3] |
| ED50 (Water Intake) | 0.76 mg/kg | Rat | In vivo | [3] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the cellular pathways activated by this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity of this compound for the α1D-adrenoceptor.
Materials:
-
Cell membranes expressing the human α1D-adrenoceptor.
-
Radioligand (e.g., [3H]-Prazosin).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the α1D-adrenoceptor in a lysis buffer and isolate the membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add a fixed amount of cell membranes to each well.
-
Competition Binding: Add a fixed concentration of the radioligand (e.g., [3H]-Prazosin) and varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
References
An In-Depth Technical Guide to the Cellular Pathways Activated by SKF 89748
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 89748 is a potent and selective α1-adrenergic receptor agonist. This document provides a comprehensive overview of the cellular signaling pathways activated by this compound, with a primary focus on its interaction with the α1D-adrenoceptor subtype. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events, primarily through the Gq/11 signaling pathway, leading to diverse physiological responses. This guide details the molecular mechanisms, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key signaling cascades.
Introduction
This compound is a research compound widely used to investigate the physiological roles of α1-adrenergic receptors. These receptors are involved in a myriad of bodily functions, including smooth muscle contraction, cardiovascular regulation, and central nervous system activity.[1][2] this compound's selectivity for the α1-adrenoceptor family makes it a valuable tool for dissecting the specific contributions of these receptors to cellular and systemic processes. The α1-adrenoceptor family consists of three subtypes: α1A, α1B, and α1D. While this compound is a potent agonist at α1-adrenoceptors in general, this guide will focus on the downstream signaling events following its binding to the α1D subtype, which is known to be coupled to the Gq/11 family of G-proteins.
Primary Signaling Pathway: Gq/11 Activation
The canonical signaling pathway activated by this compound at the α1D-adrenoceptor involves the activation of the heterotrimeric G-protein Gq/11. This initiates a well-defined signaling cascade leading to the generation of second messengers and the activation of downstream effector proteins.
G-Protein Coupling and PLC Activation
Upon binding of this compound, the α1D-adrenoceptor undergoes a conformational change, facilitating its interaction with and activation of the Gq/11 protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein (Gαq/11). The GTP-bound Gαq/11 dissociates from the βγ-subunits and subsequently activates its primary effector, Phospholipase C-β (PLC-β).
Generation of Second Messengers: IP3 and DAG
Activated PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Downstream Effects of IP3 and DAG
-
Inositol 1,4,5-trisphosphate (IP3): IP3 is a soluble molecule that diffuses into the cytoplasm and binds to its receptor (IP3R) on the membrane of the endoplasmic reticulum (ER). This binding triggers the opening of calcium channels, leading to a rapid increase in the intracellular calcium concentration ([Ca2+]i). This rise in cytoplasmic calcium is a key event that mediates many of the cellular responses to α1D-adrenoceptor activation, including smooth muscle contraction and enzyme activation.
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates Protein Kinase C (PKC). Activated PKC is a serine/threonine kinase that phosphorylates a wide range of substrate proteins, thereby modulating their activity and leading to changes in gene expression, cell growth, and differentiation.
Alternative Signaling Pathways
While the Gq/11 pathway is the primary signaling cascade for α1D-adrenoceptors, evidence suggests that in certain cellular contexts, these receptors may also couple to other signaling pathways.
Modulation of Cyclic AMP (cAMP) Levels
Some studies have indicated that α1-adrenoceptor subtypes, including α1D, can indirectly influence intracellular cyclic AMP (cAMP) levels. The precise mechanism, whether through Gs or Gi coupling or through crosstalk with other signaling pathways, is not fully elucidated and may be cell-type specific.
Stimulation of Arachidonic Acid Release
Activation of α1D-adrenoceptors has also been linked to the release of arachidonic acid. This is likely mediated by the activation of phospholipase A2 (PLA2), which can be stimulated by the increase in intracellular calcium and/or activation of PKC. Arachidonic acid can then be metabolized to produce various eicosanoids, which are potent signaling molecules involved in inflammation and other physiological processes.
Quantitative Data
| Parameter | Value | Species | Assay | Reference |
| ED50 (Food Intake) | 0.37 mg/kg | Rat | In vivo | [3] |
| ED50 (Water Intake) | 0.76 mg/kg | Rat | In vivo | [3] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the cellular pathways activated by this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity of this compound for the α1D-adrenoceptor.
Materials:
-
Cell membranes expressing the human α1D-adrenoceptor.
-
Radioligand (e.g., [3H]-Prazosin).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the α1D-adrenoceptor in a lysis buffer and isolate the membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add a fixed amount of cell membranes to each well.
-
Competition Binding: Add a fixed concentration of the radioligand (e.g., [3H]-Prazosin) and varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
References
Methodological & Application
Application Notes and Protocols: SKF 89748 Dose-Response in Rat Feeding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of SKF 89748 in suppressing food intake in rats. The information is compiled from published research and is intended to guide the design and execution of similar preclinical studies.
Introduction
This compound is an alpha-1 adrenoceptor agonist that has been shown to modulate feeding behavior. Activation of alpha-1 adrenoceptors, particularly within the paraventricular nucleus (PVN) of the hypothalamus, is associated with a reduction in food intake. Understanding the dose-dependent effects of this compound is crucial for evaluating its potential as a pharmacological tool for appetite regulation research.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the dose-response effects of this compound on food and water intake in adult male rats following intraperitoneal (IP) administration.
Table 1: Dose-Response of this compound on Food Intake in Rats
| Dose (mg/kg, IP) | Effect on Food Intake |
| 0.01 | Marginal suppression |
| 0.02 | Dose-dependent suppression |
| 0.04 | Marked suppression |
| ED₅₀ | 0.37 mg/kg [1] |
Table 2: Dose-Response of this compound on Water Intake in Rats
| Dose (mg/kg, IP) | Effect on Water Intake |
| 0.01 | Less potent suppression compared to food intake |
| 0.02 | Dose-dependent suppression |
| 0.04 | Suppression observed |
| ED₅₀ | 0.76 mg/kg [1] |
Signaling Pathway
This compound exerts its anorectic effects through the activation of alpha-1 adrenergic receptors, which are G-protein coupled receptors. The binding of this compound to the α1-receptor initiates a signaling cascade that is thought to ultimately lead to a reduction in appetite.
Caption: this compound signaling pathway in appetite suppression.
Experimental Protocols
The following is a detailed, reconstructed protocol for a dose-response study of this compound in rats, based on established methodologies for acute feeding studies.
Animal Model
-
Species: Adult male Sprague-Dawley rats.
-
Weight: 250-300g at the start of the experiment.
-
Housing: Individually housed in standard shoebox cages with ad libitum access to water.
-
Environment: Maintained on a 12:12 hour light-dark cycle (lights off at 18:00) in a temperature-controlled room (22 ± 2°C).
-
Acclimatization: Animals should be acclimated to the housing conditions and handling for at least one week prior to the experiment.
Diet
-
Standard Chow: A standard pelleted rodent chow should be available ad libitum throughout the acclimatization period.
-
Experimental Diet: For the feeding study, powdered chow or a palatable wet mash can be used to facilitate accurate measurement of food intake. If using a wet mash, animals should be accustomed to it for a few days prior to the study.
Drug Preparation and Administration
-
Compound: this compound hydrochloride.
-
Vehicle: Sterile 0.9% saline.
-
Doses: 0.01, 0.02, and 0.04 mg/kg. A vehicle control group (saline only) must be included.
-
Preparation: Prepare fresh solutions on the day of the experiment. Dissolve this compound in the vehicle to the desired concentrations.
-
Administration: Administer via intraperitoneal (IP) injection. The injection volume should be consistent across all groups (e.g., 1 ml/kg).
Experimental Procedure
-
Food Deprivation (Optional but Recommended): To ensure robust feeding behavior, a short period of food deprivation (e.g., 4-6 hours) before the dark phase can be implemented.
-
Baseline Food Intake: Measure baseline food intake for 24 hours prior to the drug administration day to ensure all animals are eating normally.
-
Dosing: At the onset of the dark cycle (when rats are most active and eat the most), administer the prepared doses of this compound or vehicle via IP injection.
-
Food Presentation: Immediately after injection, provide a pre-weighed amount of the experimental diet in a spill-resistant food container.
-
Food Intake Measurement: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection by weighing the remaining food. Account for any spillage.
-
Water Intake Measurement: Water intake can be measured concurrently by weighing the water bottles at the same time points.
-
Data Analysis: Calculate the cumulative food intake for each dose group at each time point. The data should be expressed as mean ± SEM. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences between the dose groups and the vehicle control. The ED₅₀ can be calculated using appropriate software.
Caption: Experimental workflow for a rat feeding study.
Conclusion
This compound demonstrates a clear dose-dependent suppression of food intake in rats, mediated by its action as an alpha-1 adrenoceptor agonist. The provided protocols and data serve as a valuable resource for researchers investigating the role of the adrenergic system in appetite regulation and for the preclinical assessment of potential anorectic agents. Careful adherence to standardized experimental procedures is essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols: SKF 89748 Dose-Response in Rat Feeding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of SKF 89748 in suppressing food intake in rats. The information is compiled from published research and is intended to guide the design and execution of similar preclinical studies.
Introduction
This compound is an alpha-1 adrenoceptor agonist that has been shown to modulate feeding behavior. Activation of alpha-1 adrenoceptors, particularly within the paraventricular nucleus (PVN) of the hypothalamus, is associated with a reduction in food intake. Understanding the dose-dependent effects of this compound is crucial for evaluating its potential as a pharmacological tool for appetite regulation research.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the dose-response effects of this compound on food and water intake in adult male rats following intraperitoneal (IP) administration.
Table 1: Dose-Response of this compound on Food Intake in Rats
| Dose (mg/kg, IP) | Effect on Food Intake |
| 0.01 | Marginal suppression |
| 0.02 | Dose-dependent suppression |
| 0.04 | Marked suppression |
| ED₅₀ | 0.37 mg/kg [1] |
Table 2: Dose-Response of this compound on Water Intake in Rats
| Dose (mg/kg, IP) | Effect on Water Intake |
| 0.01 | Less potent suppression compared to food intake |
| 0.02 | Dose-dependent suppression |
| 0.04 | Suppression observed |
| ED₅₀ | 0.76 mg/kg [1] |
Signaling Pathway
This compound exerts its anorectic effects through the activation of alpha-1 adrenergic receptors, which are G-protein coupled receptors. The binding of this compound to the α1-receptor initiates a signaling cascade that is thought to ultimately lead to a reduction in appetite.
Caption: this compound signaling pathway in appetite suppression.
Experimental Protocols
The following is a detailed, reconstructed protocol for a dose-response study of this compound in rats, based on established methodologies for acute feeding studies.
Animal Model
-
Species: Adult male Sprague-Dawley rats.
-
Weight: 250-300g at the start of the experiment.
-
Housing: Individually housed in standard shoebox cages with ad libitum access to water.
-
Environment: Maintained on a 12:12 hour light-dark cycle (lights off at 18:00) in a temperature-controlled room (22 ± 2°C).
-
Acclimatization: Animals should be acclimated to the housing conditions and handling for at least one week prior to the experiment.
Diet
-
Standard Chow: A standard pelleted rodent chow should be available ad libitum throughout the acclimatization period.
-
Experimental Diet: For the feeding study, powdered chow or a palatable wet mash can be used to facilitate accurate measurement of food intake. If using a wet mash, animals should be accustomed to it for a few days prior to the study.
Drug Preparation and Administration
-
Compound: this compound hydrochloride.
-
Vehicle: Sterile 0.9% saline.
-
Doses: 0.01, 0.02, and 0.04 mg/kg. A vehicle control group (saline only) must be included.
-
Preparation: Prepare fresh solutions on the day of the experiment. Dissolve this compound in the vehicle to the desired concentrations.
-
Administration: Administer via intraperitoneal (IP) injection. The injection volume should be consistent across all groups (e.g., 1 ml/kg).
Experimental Procedure
-
Food Deprivation (Optional but Recommended): To ensure robust feeding behavior, a short period of food deprivation (e.g., 4-6 hours) before the dark phase can be implemented.
-
Baseline Food Intake: Measure baseline food intake for 24 hours prior to the drug administration day to ensure all animals are eating normally.
-
Dosing: At the onset of the dark cycle (when rats are most active and eat the most), administer the prepared doses of this compound or vehicle via IP injection.
-
Food Presentation: Immediately after injection, provide a pre-weighed amount of the experimental diet in a spill-resistant food container.
-
Food Intake Measurement: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection by weighing the remaining food. Account for any spillage.
-
Water Intake Measurement: Water intake can be measured concurrently by weighing the water bottles at the same time points.
-
Data Analysis: Calculate the cumulative food intake for each dose group at each time point. The data should be expressed as mean ± SEM. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences between the dose groups and the vehicle control. The ED₅₀ can be calculated using appropriate software.
Caption: Experimental workflow for a rat feeding study.
Conclusion
This compound demonstrates a clear dose-dependent suppression of food intake in rats, mediated by its action as an alpha-1 adrenoceptor agonist. The provided protocols and data serve as a valuable resource for researchers investigating the role of the adrenergic system in appetite regulation and for the preclinical assessment of potential anorectic agents. Careful adherence to standardized experimental procedures is essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for In Vivo Administration of SKF 89748
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 89748 is a potent and selective alpha-1 adrenergic receptor agonist. It is a valuable pharmacological tool for in vivo studies investigating the roles of alpha-1 adrenoceptors in various physiological and pathophysiological processes. These application notes provide detailed protocols for the in vivo administration of this compound, focusing on its well-documented cardiovascular effects. General guidance for exploring its effects on other systems is also included.
Mechanism of Action: Alpha-1 Adrenergic Receptor Agonism
This compound exerts its effects by binding to and activating alpha-1 adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors initiates a downstream signaling cascade, primarily through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic/endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with the activation of PKC, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, a key mechanism in vasoconstriction.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound via the alpha-1 adrenoceptor.
Data Presentation
In Vivo Dosages of this compound from Literature
| Animal Model | Administration Route | Dosage Range | Observed Effect |
| Pithed Rat | Intravenous (i.v.) | 1 - 100 µg/kg | Dose-dependent increase in blood pressure |
| Rat | Intraperitoneal (i.p.) | 0.01 - 0.04 mg/kg | Marginal suppression of food intake |
| Pithed Cat | Intravenous (i.v.) | Not specified | Pressor effects |
Experimental Protocols
Protocol 1: Assessment of In Vivo Pressor Activity in the Pithed Rat
This protocol is designed to evaluate the direct vasoconstrictor effects of this compound by eliminating central nervous system and baroreflex influences.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., pentobarbital sodium)
-
Tracheal cannula
-
Rodent ventilator
-
Pithing rod
-
Catheter for intravenous administration (e.g., jugular or femoral vein)
-
Arterial catheter for blood pressure monitoring (e.g., carotid or femoral artery)
-
Pressure transducer and recording system
-
Heparinized saline
Procedure:
-
Animal Preparation:
-
Anesthetize the rat (e.g., with pentobarbital sodium, 60 mg/kg i.p.).
-
Cannulate the trachea to facilitate artificial respiration.
-
Insert a pithing rod through the orbit and foramen magnum down the spinal canal to destroy the central nervous system.
-
Immediately begin artificial ventilation with room air.
-
-
Instrumentation:
-
Cannulate a jugular or femoral vein for intravenous drug administration.
-
Cannulate a carotid or femoral artery and connect it to a pressure transducer to continuously monitor blood pressure.
-
Allow the animal's blood pressure to stabilize.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to obtain the desired concentrations for injection.
-
Administer increasing doses of this compound intravenously as a bolus injection.
-
Flush the catheter with a small volume of heparinized saline after each injection.
-
Record the pressor (blood pressure increasing) response for each dose. Allow blood pressure to return to baseline before administering the next dose.
-
-
Data Analysis:
-
Measure the peak increase in mean arterial pressure (MAP) from baseline for each dose.
-
Construct a dose-response curve by plotting the change in MAP against the logarithm of the this compound dose.
-
Experimental Workflow: Pithed Rat Preparation
Caption: Workflow for the pithed rat experimental model.
Protocol 2: General Considerations for Behavioral Studies
While specific protocols for this compound in behavioral studies are not well-documented, its classification as a CNS-active alpha-1 agonist suggests potential effects on arousal, locomotion, and cognition. The following provides a general framework.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or a vehicle appropriate for intraperitoneal injection)
-
Behavioral testing apparatus (e.g., open field arena, elevated plus maze, novel object recognition chamber)
-
Video recording and analysis software
Procedure:
-
Dose Selection and Preparation:
-
Based on available data, start with a low dose (e.g., 0.01 mg/kg, i.p.) and perform a dose-response study.
-
Dissolve this compound in the chosen vehicle. Ensure complete dissolution. The solution should be prepared fresh.
-
-
Habituation:
-
Habituate the animals to the testing room and apparatus for a sufficient period before the experiment to reduce novelty-induced stress.
-
-
Drug Administration:
-
Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Allow for a predetermined latency period between injection and testing to allow for drug absorption and distribution. This period should be determined in preliminary studies.
-
-
Behavioral Testing:
-
Place the animal in the apparatus and record the session.
-
Analyze relevant behavioral parameters (e.g., locomotor activity, anxiety-like behavior, memory performance) using appropriate software.
-
-
Data Analysis:
-
Compare the behavioral outcomes of the this compound-treated group with the vehicle-treated control group using appropriate statistical tests.
-
Formulation and Administration
-
Solubility: Information on the optimal solvent for in vivo administration is limited. This compound is typically available as a hydrochloride salt, which generally has good aqueous solubility. Sterile saline is a common vehicle used in published studies. It is recommended to perform small-scale solubility tests to determine the appropriate vehicle and concentration for your specific lot of the compound.
-
Administration Routes:
-
Intravenous (i.v.): Provides rapid and complete bioavailability. Ideal for acute dose-response studies. Requires surgical cannulation.
-
Intraperitoneal (i.p.): A common route for systemic administration in rodents. Less invasive than i.v. injection, but absorption can be more variable.
-
Safety and Toxicity
There is a lack of publicly available data on the acute toxicity (e.g., LD50) and detailed adverse effect profile of this compound. As an alpha-1 adrenoceptor agonist, potential adverse effects at higher doses could include excessive hypertension, reflex bradycardia, and other cardiovascular complications. It is imperative for researchers to conduct their own dose-finding and toxicity studies to establish a safe and effective dose range for their specific animal model and experimental conditions. Standard laboratory safety precautions should be followed when handling the compound.
Application Notes and Protocols for In Vivo Administration of SKF 89748
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 89748 is a potent and selective alpha-1 adrenergic receptor agonist. It is a valuable pharmacological tool for in vivo studies investigating the roles of alpha-1 adrenoceptors in various physiological and pathophysiological processes. These application notes provide detailed protocols for the in vivo administration of this compound, focusing on its well-documented cardiovascular effects. General guidance for exploring its effects on other systems is also included.
Mechanism of Action: Alpha-1 Adrenergic Receptor Agonism
This compound exerts its effects by binding to and activating alpha-1 adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors initiates a downstream signaling cascade, primarily through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic/endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with the activation of PKC, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, a key mechanism in vasoconstriction.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound via the alpha-1 adrenoceptor.
Data Presentation
In Vivo Dosages of this compound from Literature
| Animal Model | Administration Route | Dosage Range | Observed Effect |
| Pithed Rat | Intravenous (i.v.) | 1 - 100 µg/kg | Dose-dependent increase in blood pressure |
| Rat | Intraperitoneal (i.p.) | 0.01 - 0.04 mg/kg | Marginal suppression of food intake |
| Pithed Cat | Intravenous (i.v.) | Not specified | Pressor effects |
Experimental Protocols
Protocol 1: Assessment of In Vivo Pressor Activity in the Pithed Rat
This protocol is designed to evaluate the direct vasoconstrictor effects of this compound by eliminating central nervous system and baroreflex influences.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., pentobarbital sodium)
-
Tracheal cannula
-
Rodent ventilator
-
Pithing rod
-
Catheter for intravenous administration (e.g., jugular or femoral vein)
-
Arterial catheter for blood pressure monitoring (e.g., carotid or femoral artery)
-
Pressure transducer and recording system
-
Heparinized saline
Procedure:
-
Animal Preparation:
-
Anesthetize the rat (e.g., with pentobarbital sodium, 60 mg/kg i.p.).
-
Cannulate the trachea to facilitate artificial respiration.
-
Insert a pithing rod through the orbit and foramen magnum down the spinal canal to destroy the central nervous system.
-
Immediately begin artificial ventilation with room air.
-
-
Instrumentation:
-
Cannulate a jugular or femoral vein for intravenous drug administration.
-
Cannulate a carotid or femoral artery and connect it to a pressure transducer to continuously monitor blood pressure.
-
Allow the animal's blood pressure to stabilize.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to obtain the desired concentrations for injection.
-
Administer increasing doses of this compound intravenously as a bolus injection.
-
Flush the catheter with a small volume of heparinized saline after each injection.
-
Record the pressor (blood pressure increasing) response for each dose. Allow blood pressure to return to baseline before administering the next dose.
-
-
Data Analysis:
-
Measure the peak increase in mean arterial pressure (MAP) from baseline for each dose.
-
Construct a dose-response curve by plotting the change in MAP against the logarithm of the this compound dose.
-
Experimental Workflow: Pithed Rat Preparation
Caption: Workflow for the pithed rat experimental model.
Protocol 2: General Considerations for Behavioral Studies
While specific protocols for this compound in behavioral studies are not well-documented, its classification as a CNS-active alpha-1 agonist suggests potential effects on arousal, locomotion, and cognition. The following provides a general framework.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or a vehicle appropriate for intraperitoneal injection)
-
Behavioral testing apparatus (e.g., open field arena, elevated plus maze, novel object recognition chamber)
-
Video recording and analysis software
Procedure:
-
Dose Selection and Preparation:
-
Based on available data, start with a low dose (e.g., 0.01 mg/kg, i.p.) and perform a dose-response study.
-
Dissolve this compound in the chosen vehicle. Ensure complete dissolution. The solution should be prepared fresh.
-
-
Habituation:
-
Habituate the animals to the testing room and apparatus for a sufficient period before the experiment to reduce novelty-induced stress.
-
-
Drug Administration:
-
Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Allow for a predetermined latency period between injection and testing to allow for drug absorption and distribution. This period should be determined in preliminary studies.
-
-
Behavioral Testing:
-
Place the animal in the apparatus and record the session.
-
Analyze relevant behavioral parameters (e.g., locomotor activity, anxiety-like behavior, memory performance) using appropriate software.
-
-
Data Analysis:
-
Compare the behavioral outcomes of the this compound-treated group with the vehicle-treated control group using appropriate statistical tests.
-
Formulation and Administration
-
Solubility: Information on the optimal solvent for in vivo administration is limited. This compound is typically available as a hydrochloride salt, which generally has good aqueous solubility. Sterile saline is a common vehicle used in published studies. It is recommended to perform small-scale solubility tests to determine the appropriate vehicle and concentration for your specific lot of the compound.
-
Administration Routes:
-
Intravenous (i.v.): Provides rapid and complete bioavailability. Ideal for acute dose-response studies. Requires surgical cannulation.
-
Intraperitoneal (i.p.): A common route for systemic administration in rodents. Less invasive than i.v. injection, but absorption can be more variable.
-
Safety and Toxicity
There is a lack of publicly available data on the acute toxicity (e.g., LD50) and detailed adverse effect profile of this compound. As an alpha-1 adrenoceptor agonist, potential adverse effects at higher doses could include excessive hypertension, reflex bradycardia, and other cardiovascular complications. It is imperative for researchers to conduct their own dose-finding and toxicity studies to establish a safe and effective dose range for their specific animal model and experimental conditions. Standard laboratory safety precautions should be followed when handling the compound.
Application Notes and Protocols for Investigating α1-Adrenoceptor Function Using SKF 89748
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 89748 is a potent and selective α1-adrenoceptor agonist, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of α1-adrenoceptors. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are involved in a myriad of physiological processes, most notably in the regulation of vascular tone, smooth muscle contraction, and various functions within the central nervous system.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to explore α1-adrenoceptor function.
α1-Adrenoceptors are classified into three subtypes: α1A, α1B, and α1D, all of which primarily couple to Gq/11 G proteins.[2][3] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] This signaling cascade is fundamental to the contractile and metabolic responses mediated by α1-adrenoceptors.
Data Presentation
While this compound is established as a potent α1-adrenoceptor agonist, detailed public-domain data on its binding affinity (Ki) and functional potency (EC50) at the individual human α1-adrenoceptor subtypes are not extensively available. For comparative purposes, the following table includes data for commonly used α1-adrenoceptor ligands. Researchers are encouraged to determine the specific values for this compound in their experimental systems.
Table 1: Pharmacological Profile of Common α1-Adrenoceptor Ligands
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Ligand Type |
| This compound | α1 (Overall) | Data not available | Data not available | Agonist |
| Phenylephrine | α1A | ~1480 | ~250 | Agonist |
| α1B | ~3390 | ~400 | ||
| α1D | ~138 | ~160 | ||
| A-61603 | α1A | ~0.17 | ~0.05 | Selective Agonist |
| α1B | >1000 | >1000 | ||
| α1D | >1000 | >1000 | ||
| Prazosin | α1A | ~0.2 | - | Antagonist |
| α1B | ~0.3 | - | ||
| α1D | ~0.5 | - | ||
| BMY 7378 | α1A | ~20 | - | Antagonist |
| α1B | ~100 | - | ||
| α1D | ~1 | - |
Note: The provided values are approximations from various sources and should be used as a reference. Actual values can vary depending on the experimental conditions and cell system used.
Mandatory Visualizations
Signaling Pathway
Caption: α1-Adrenoceptor signaling pathway activated by this compound.
Experimental Workflow
Caption: Workflow for characterizing this compound at α1-adrenoceptor subtypes.
Experimental Protocols
The following are generalized protocols that can be adapted for the characterization of this compound at α1-adrenoceptor subtypes.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for α1-adrenoceptor subtypes by measuring its ability to compete with a radiolabeled antagonist, such as [³H]prazosin.
Materials:
-
Cell membranes prepared from cells stably expressing a single human α1-adrenoceptor subtype (α1A, α1B, or α1D).
-
[³H]prazosin (specific activity ~70-90 Ci/mmol).
-
This compound.
-
Phentolamine (for non-specific binding determination).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer or phentolamine (10 µM final concentration for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [³H]prazosin (at a final concentration close to its Kd, e.g., 0.2-0.5 nM).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following the activation of α1-adrenoceptors by this compound.
Materials:
-
Cells stably expressing a single human α1-adrenoceptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate at 37°C for 45-60 minutes in the dark.
-
-
Washing: Gently wash the cells 2-3 times with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) and allow it to equilibrate to 37°C.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject various concentrations of this compound and continue to record the fluorescence signal for 1-2 minutes.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a direct downstream product of PLC activation, following receptor stimulation by this compound.
Materials:
-
Cells stably expressing a single human α1-adrenoceptor subtype.
-
myo-[³H]inositol.
-
IP-free cell culture medium.
-
LiCl solution (to inhibit inositol monophosphatase).
-
Perchloric acid or trichloroacetic acid.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Incubate the cells with myo-[³H]inositol in the culture medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Stimulation:
-
Wash the cells with IP-free medium.
-
Pre-incubate the cells with IP-free medium containing LiCl (e.g., 10 mM) for 15-30 minutes.
-
Add various concentrations of this compound and incubate for 30-60 minutes at 37°C.
-
-
Extraction:
-
Terminate the stimulation by adding ice-cold acid (e.g., 0.5 M perchloric acid).
-
Incubate on ice for 30 minutes.
-
Neutralize the extracts with a base (e.g., KOH).
-
-
Purification of IPs:
-
Apply the neutralized extracts to Dowex AG1-X8 columns.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
-
Counting: Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.
-
Data Analysis: Plot the radioactivity (counts per minute) against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound is a valuable tool for probing the function of α1-adrenoceptors. The protocols outlined in this document provide a framework for researchers to characterize its pharmacological properties and utilize it to investigate the roles of α1-adrenoceptors in various physiological and disease models. Due to the limited availability of subtype-specific data for this compound, it is recommended that researchers perform their own detailed characterization to fully understand its profile in their specific experimental context.
References
Application Notes and Protocols for Investigating α1-Adrenoceptor Function Using SKF 89748
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 89748 is a potent and selective α1-adrenoceptor agonist, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of α1-adrenoceptors. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are involved in a myriad of physiological processes, most notably in the regulation of vascular tone, smooth muscle contraction, and various functions within the central nervous system.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to explore α1-adrenoceptor function.
α1-Adrenoceptors are classified into three subtypes: α1A, α1B, and α1D, all of which primarily couple to Gq/11 G proteins.[2][3] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] This signaling cascade is fundamental to the contractile and metabolic responses mediated by α1-adrenoceptors.
Data Presentation
While this compound is established as a potent α1-adrenoceptor agonist, detailed public-domain data on its binding affinity (Ki) and functional potency (EC50) at the individual human α1-adrenoceptor subtypes are not extensively available. For comparative purposes, the following table includes data for commonly used α1-adrenoceptor ligands. Researchers are encouraged to determine the specific values for this compound in their experimental systems.
Table 1: Pharmacological Profile of Common α1-Adrenoceptor Ligands
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Ligand Type |
| This compound | α1 (Overall) | Data not available | Data not available | Agonist |
| Phenylephrine | α1A | ~1480 | ~250 | Agonist |
| α1B | ~3390 | ~400 | ||
| α1D | ~138 | ~160 | ||
| A-61603 | α1A | ~0.17 | ~0.05 | Selective Agonist |
| α1B | >1000 | >1000 | ||
| α1D | >1000 | >1000 | ||
| Prazosin | α1A | ~0.2 | - | Antagonist |
| α1B | ~0.3 | - | ||
| α1D | ~0.5 | - | ||
| BMY 7378 | α1A | ~20 | - | Antagonist |
| α1B | ~100 | - | ||
| α1D | ~1 | - |
Note: The provided values are approximations from various sources and should be used as a reference. Actual values can vary depending on the experimental conditions and cell system used.
Mandatory Visualizations
Signaling Pathway
Caption: α1-Adrenoceptor signaling pathway activated by this compound.
Experimental Workflow
Caption: Workflow for characterizing this compound at α1-adrenoceptor subtypes.
Experimental Protocols
The following are generalized protocols that can be adapted for the characterization of this compound at α1-adrenoceptor subtypes.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for α1-adrenoceptor subtypes by measuring its ability to compete with a radiolabeled antagonist, such as [³H]prazosin.
Materials:
-
Cell membranes prepared from cells stably expressing a single human α1-adrenoceptor subtype (α1A, α1B, or α1D).
-
[³H]prazosin (specific activity ~70-90 Ci/mmol).
-
This compound.
-
Phentolamine (for non-specific binding determination).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer or phentolamine (10 µM final concentration for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [³H]prazosin (at a final concentration close to its Kd, e.g., 0.2-0.5 nM).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following the activation of α1-adrenoceptors by this compound.
Materials:
-
Cells stably expressing a single human α1-adrenoceptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate at 37°C for 45-60 minutes in the dark.
-
-
Washing: Gently wash the cells 2-3 times with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) and allow it to equilibrate to 37°C.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject various concentrations of this compound and continue to record the fluorescence signal for 1-2 minutes.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a direct downstream product of PLC activation, following receptor stimulation by this compound.
Materials:
-
Cells stably expressing a single human α1-adrenoceptor subtype.
-
myo-[³H]inositol.
-
IP-free cell culture medium.
-
LiCl solution (to inhibit inositol monophosphatase).
-
Perchloric acid or trichloroacetic acid.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Incubate the cells with myo-[³H]inositol in the culture medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Stimulation:
-
Wash the cells with IP-free medium.
-
Pre-incubate the cells with IP-free medium containing LiCl (e.g., 10 mM) for 15-30 minutes.
-
Add various concentrations of this compound and incubate for 30-60 minutes at 37°C.
-
-
Extraction:
-
Terminate the stimulation by adding ice-cold acid (e.g., 0.5 M perchloric acid).
-
Incubate on ice for 30 minutes.
-
Neutralize the extracts with a base (e.g., KOH).
-
-
Purification of IPs:
-
Apply the neutralized extracts to Dowex AG1-X8 columns.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
-
Counting: Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.
-
Data Analysis: Plot the radioactivity (counts per minute) against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound is a valuable tool for probing the function of α1-adrenoceptors. The protocols outlined in this document provide a framework for researchers to characterize its pharmacological properties and utilize it to investigate the roles of α1-adrenoceptors in various physiological and disease models. Due to the limited availability of subtype-specific data for this compound, it is recommended that researchers perform their own detailed characterization to fully understand its profile in their specific experimental context.
References
Application Notes and Protocols for SKF 89748-Induced Anorexia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments to investigate anorexia induced by SKF 89748, an α1-adrenergic receptor agonist. The protocols detailed below cover experimental design, drug administration, and key biochemical and histological analyses to elucidate the underlying mechanisms.
Introduction to this compound-Induced Anorexia
This compound is a selective agonist for α1-adrenergic receptors. Activation of these receptors, particularly in the central nervous system, has been shown to suppress food intake, leading to a state of anorexia. This compound serves as a valuable pharmacological tool to study the role of the α1-adrenergic system in appetite regulation and to identify potential therapeutic targets for eating disorders. The primary brain region implicated in this effect is the hypothalamus, a critical center for energy homeostasis.
Experimental Design and Protocols
Animal Model and Housing
-
Species: Adult male Sprague-Dawley rats are a commonly used model.
-
Weight: Animals should be acclimated to the facility for at least one week before the experiment, with a starting body weight of 250-300g.
-
Housing: Rats should be individually housed in standard shoebox cages with ad libitum access to water. Food access will be manipulated according to the specific protocol. The vivarium should be maintained on a 12:12 hour light-dark cycle at a constant temperature (22 ± 2°C) and humidity (50 ± 10%).
This compound Dose-Response and Anorexia Induction Protocol
This protocol is designed to determine the dose-dependent effects of this compound on food and water intake.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline solution
-
Syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
Food and water measurement apparatus (e.g., metabolic cages or manual measurement with spillage collection)
Procedure:
-
Acclimation: Individually house rats and allow them to acclimate for at least 3 days with ad libitum access to standard chow and water.
-
Baseline Measurement: For 3 consecutive days prior to the experiment, measure and record daily food and water intake and body weight at the same time each day to establish a stable baseline.
-
Drug Preparation: On the day of the experiment, dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., for doses of 0.01, 0.02, and 0.04 mg/kg, prepare solutions accordingly based on the average weight of the animals). The vehicle control group will receive an equivalent volume of 0.9% saline.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection. Gently restrain the rat, and inject into the lower right quadrant of the abdomen, avoiding the cecum.
-
Data Collection: Immediately after injection, provide a pre-weighed amount of food and a known volume of water. Measure food and water consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection. Account for any spillage.
-
Data Analysis: Calculate the cumulative food and water intake for each time point and compare the drug-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
Quantitative Data Summary:
The following table summarizes the dose-dependent effects of this compound on food and water intake in adult male rats, as reported in the literature.
| Dose of this compound (mg/kg, IP) | ED50 for Food Intake Suppression (mg/kg) | ED50 for Water Intake Suppression (mg/kg) |
| 0.01, 0.02, 0.04 | 0.37 | 0.76 |
Key Methodologies for Mechanistic Studies
To investigate the molecular mechanisms underlying this compound-induced anorexia, the following protocols for immunohistochemistry and western blotting are recommended.
Immunohistochemistry for c-Fos in the Hypothalamus
The immediate early gene c-Fos is a marker of neuronal activation. This protocol allows for the identification of specific neuronal populations in the hypothalamus that are activated by this compound.
Experimental Timeline:
-
Administer the effective dose of this compound (e.g., 0.04 mg/kg, IP) or vehicle to the rats.
-
90-120 minutes post-injection, deeply anesthetize the animals.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brains in 4% PFA overnight, followed by cryoprotection in 30% sucrose in PBS.
-
Section the brains coronally (e.g., 30-40 µm sections) using a cryostat, focusing on the hypothalamus, particularly the paraventricular nucleus (PVN) and arcuate nucleus (ARC).
-
Store sections in a cryoprotectant solution at -20°C until use.
Immunostaining Protocol:
-
Washing: Wash free-floating sections three times in PBS for 10 minutes each.
-
Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in blocking solution overnight at 4°C.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 2 hours at room temperature in the dark.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Mounting and Coverslipping: Mount the sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Analysis: Visualize and capture images using a fluorescence or confocal microscope. Quantify the number of c-Fos-positive cells in the hypothalamic nuclei of interest.
Western Blot Analysis of Hypothalamic p-AMPK and p-mTOR
AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) are key regulators of cellular energy status and have been implicated in appetite control. This protocol assesses the phosphorylation status of these proteins as an indicator of their activity.
Experimental Timeline:
-
Administer the effective dose of this compound or vehicle to the rats.
-
At a time point corresponding to the peak anorectic effect (e.g., 1-2 hours post-injection), humanely euthanize the animals and rapidly dissect the hypothalamus on ice.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until use.
Western Blot Protocol:
-
Tissue Lysis: Homogenize the hypothalamic tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-mTOR (Ser2448), and total mTOR overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the images.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound-Induced Anorexia
The following diagram illustrates the proposed signaling cascade initiated by this compound in hypothalamic neurons, leading to the suppression of appetite.
Caption: Proposed signaling pathway of this compound-induced anorexia in the hypothalamus.
Experimental Workflow for Investigating this compound-Induced Anorexia
This diagram outlines the key steps in a typical study investigating the effects of this compound.
Caption: Experimental workflow for this compound-induced anorexia research.
Logical Relationship of Key Molecular Players
This diagram illustrates the hypothesized relationship between the key signaling molecules in the regulation of appetite by α1-adrenergic receptor activation.
Application Notes and Protocols for SKF 89748-Induced Anorexia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments to investigate anorexia induced by SKF 89748, an α1-adrenergic receptor agonist. The protocols detailed below cover experimental design, drug administration, and key biochemical and histological analyses to elucidate the underlying mechanisms.
Introduction to this compound-Induced Anorexia
This compound is a selective agonist for α1-adrenergic receptors. Activation of these receptors, particularly in the central nervous system, has been shown to suppress food intake, leading to a state of anorexia. This compound serves as a valuable pharmacological tool to study the role of the α1-adrenergic system in appetite regulation and to identify potential therapeutic targets for eating disorders. The primary brain region implicated in this effect is the hypothalamus, a critical center for energy homeostasis.
Experimental Design and Protocols
Animal Model and Housing
-
Species: Adult male Sprague-Dawley rats are a commonly used model.
-
Weight: Animals should be acclimated to the facility for at least one week before the experiment, with a starting body weight of 250-300g.
-
Housing: Rats should be individually housed in standard shoebox cages with ad libitum access to water. Food access will be manipulated according to the specific protocol. The vivarium should be maintained on a 12:12 hour light-dark cycle at a constant temperature (22 ± 2°C) and humidity (50 ± 10%).
This compound Dose-Response and Anorexia Induction Protocol
This protocol is designed to determine the dose-dependent effects of this compound on food and water intake.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline solution
-
Syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
Food and water measurement apparatus (e.g., metabolic cages or manual measurement with spillage collection)
Procedure:
-
Acclimation: Individually house rats and allow them to acclimate for at least 3 days with ad libitum access to standard chow and water.
-
Baseline Measurement: For 3 consecutive days prior to the experiment, measure and record daily food and water intake and body weight at the same time each day to establish a stable baseline.
-
Drug Preparation: On the day of the experiment, dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., for doses of 0.01, 0.02, and 0.04 mg/kg, prepare solutions accordingly based on the average weight of the animals). The vehicle control group will receive an equivalent volume of 0.9% saline.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection. Gently restrain the rat, and inject into the lower right quadrant of the abdomen, avoiding the cecum.
-
Data Collection: Immediately after injection, provide a pre-weighed amount of food and a known volume of water. Measure food and water consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection. Account for any spillage.
-
Data Analysis: Calculate the cumulative food and water intake for each time point and compare the drug-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
Quantitative Data Summary:
The following table summarizes the dose-dependent effects of this compound on food and water intake in adult male rats, as reported in the literature.
| Dose of this compound (mg/kg, IP) | ED50 for Food Intake Suppression (mg/kg) | ED50 for Water Intake Suppression (mg/kg) |
| 0.01, 0.02, 0.04 | 0.37 | 0.76 |
Key Methodologies for Mechanistic Studies
To investigate the molecular mechanisms underlying this compound-induced anorexia, the following protocols for immunohistochemistry and western blotting are recommended.
Immunohistochemistry for c-Fos in the Hypothalamus
The immediate early gene c-Fos is a marker of neuronal activation. This protocol allows for the identification of specific neuronal populations in the hypothalamus that are activated by this compound.
Experimental Timeline:
-
Administer the effective dose of this compound (e.g., 0.04 mg/kg, IP) or vehicle to the rats.
-
90-120 minutes post-injection, deeply anesthetize the animals.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brains in 4% PFA overnight, followed by cryoprotection in 30% sucrose in PBS.
-
Section the brains coronally (e.g., 30-40 µm sections) using a cryostat, focusing on the hypothalamus, particularly the paraventricular nucleus (PVN) and arcuate nucleus (ARC).
-
Store sections in a cryoprotectant solution at -20°C until use.
Immunostaining Protocol:
-
Washing: Wash free-floating sections three times in PBS for 10 minutes each.
-
Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in blocking solution overnight at 4°C.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 2 hours at room temperature in the dark.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Mounting and Coverslipping: Mount the sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Analysis: Visualize and capture images using a fluorescence or confocal microscope. Quantify the number of c-Fos-positive cells in the hypothalamic nuclei of interest.
Western Blot Analysis of Hypothalamic p-AMPK and p-mTOR
AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) are key regulators of cellular energy status and have been implicated in appetite control. This protocol assesses the phosphorylation status of these proteins as an indicator of their activity.
Experimental Timeline:
-
Administer the effective dose of this compound or vehicle to the rats.
-
At a time point corresponding to the peak anorectic effect (e.g., 1-2 hours post-injection), humanely euthanize the animals and rapidly dissect the hypothalamus on ice.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until use.
Western Blot Protocol:
-
Tissue Lysis: Homogenize the hypothalamic tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-mTOR (Ser2448), and total mTOR overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the images.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound-Induced Anorexia
The following diagram illustrates the proposed signaling cascade initiated by this compound in hypothalamic neurons, leading to the suppression of appetite.
Caption: Proposed signaling pathway of this compound-induced anorexia in the hypothalamus.
Experimental Workflow for Investigating this compound-Induced Anorexia
This diagram outlines the key steps in a typical study investigating the effects of this compound.
Caption: Experimental workflow for this compound-induced anorexia research.
Logical Relationship of Key Molecular Players
This diagram illustrates the hypothesized relationship between the key signaling molecules in the regulation of appetite by α1-adrenergic receptor activation.
Application Notes and Protocols: Measuring the Effects of SKF 89748 on Water Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 89748 is a selective agonist for the α1-adrenergic receptor. Activation of α1-adrenoceptors, particularly within the paraventricular nucleus of the hypothalamus, has been demonstrated to suppress water intake. These application notes provide a summary of the quantitative effects of this compound on water consumption and detailed protocols for replicating these findings in a laboratory setting. Understanding the impact of this compound on ingestive behavior is crucial for researchers investigating the role of the α1-adrenergic system in thirst, satiety, and related physiological processes.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on water intake in adult male rats following intraperitoneal (IP) administration. The data is derived from a study by Morien, McMahon, and Wellman (1993).[1]
| Compound | Dose (mg/kg, IP) | Effect on Water Intake | ED50 (mg/kg) |
| This compound | 0.01 | Minimal suppression | 0.76[1] |
| 0.02 | Moderate suppression | ||
| 0.04 | Significant suppression |
Note: The study indicated that while this compound marginally suppressed food intake (ED50 = 0.37 mg/kg), it was less potent in suppressing water intake.[1]
Signaling Pathway
This compound exerts its effects by activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway. The activation of this pathway leads to a cascade of intracellular events culminating in a physiological response, in this case, the suppression of thirst.
Experimental Protocols
The following protocols are based on the methodology described by Morien, McMahon, and Wellman (1993) and supplemented with standard procedures for measuring water intake in rodents.[1]
Animals and Housing
-
Species: Adult male rats (Sprague-Dawley recommended).
-
Weight: 250-350 g.
-
Housing: Individually housed in standard laboratory cages.
-
Environment: Maintained on a 12:12 hour light-dark cycle with controlled temperature (21-23°C) and humidity (40-60%).
-
Acclimatization: Allow at least one week for acclimatization to the housing conditions before the start of the experiment.
-
Diet: Provide standard laboratory chow and water ad libitum prior to the experimental period.
Drug Preparation
-
Compound: this compound hydrochloride.
-
Vehicle: Sterile 0.9% saline solution.
-
Concentrations: Prepare solutions to deliver doses of 0.01, 0.02, and 0.04 mg/kg in an injection volume of 1 ml/kg body weight. For example, for a 0.04 mg/kg dose, the concentration would be 0.04 mg/ml.
-
Storage: Store solutions appropriately as per manufacturer's instructions, typically refrigerated and protected from light. Warm to room temperature before injection.
Experimental Procedure for Measuring Water Intake
This protocol outlines the steps to measure water intake following a single intraperitoneal injection of this compound.
Step-by-Step Protocol:
-
Baseline Measurement: For 3 consecutive days prior to the experiment, measure 24-hour water intake for each rat to establish a stable baseline. This is done by providing a pre-weighed water bottle and weighing it again after 24 hours.
-
Habituation: To minimize stress-induced effects on drinking behavior, habituate the animals to the injection procedure by administering a saline injection (1 ml/kg, IP) for 2 days preceding the experiment.
-
Food and Water Deprivation (Optional but Recommended for Stimulated Drinking): To ensure a robust drinking response, a period of water deprivation (e.g., 18-24 hours) can be implemented prior to the test. Food should be available during this period. Note: The original study by Morien et al. (1993) does not specify deprivation, so testing in non-deprived animals is also a valid approach.
-
Test Day:
-
Weigh each rat to accurately calculate the injection volume.
-
Administer the assigned dose of this compound (0.01, 0.02, or 0.04 mg/kg) or vehicle (saline) via intraperitoneal injection. A within-subjects design where each animal receives each treatment on different days (with a washout period of at least 48 hours between treatments) is recommended.
-
Immediately after the injection, return the rat to its home cage, which is equipped with a pre-weighed water bottle.
-
Measure cumulative water intake at specific time points (e.g., 30 and 60 minutes) by weighing the water bottle.
-
-
Data Collection and Analysis:
-
Record the volume of water consumed (in ml) for each animal at each time point.
-
Calculate the mean water intake for each treatment group.
-
Analyze the data using appropriate statistical methods, such as a repeated-measures ANOVA, to determine the significance of the drug's effect on water intake.
-
If a dose-response relationship is established, the ED50 (the dose that produces 50% of the maximal inhibitory effect) can be calculated using regression analysis.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of α1-adrenergic receptors in the regulation of water intake. The provided protocols offer a framework for conducting robust and reproducible experiments to further elucidate the mechanisms underlying thirst and satiety. Researchers should adhere to ethical guidelines for animal research and adapt these protocols as necessary for their specific experimental objectives.
References
Application Notes and Protocols: Measuring the Effects of SKF 89748 on Water Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 89748 is a selective agonist for the α1-adrenergic receptor. Activation of α1-adrenoceptors, particularly within the paraventricular nucleus of the hypothalamus, has been demonstrated to suppress water intake. These application notes provide a summary of the quantitative effects of this compound on water consumption and detailed protocols for replicating these findings in a laboratory setting. Understanding the impact of this compound on ingestive behavior is crucial for researchers investigating the role of the α1-adrenergic system in thirst, satiety, and related physiological processes.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on water intake in adult male rats following intraperitoneal (IP) administration. The data is derived from a study by Morien, McMahon, and Wellman (1993).[1]
| Compound | Dose (mg/kg, IP) | Effect on Water Intake | ED50 (mg/kg) |
| This compound | 0.01 | Minimal suppression | 0.76[1] |
| 0.02 | Moderate suppression | ||
| 0.04 | Significant suppression |
Note: The study indicated that while this compound marginally suppressed food intake (ED50 = 0.37 mg/kg), it was less potent in suppressing water intake.[1]
Signaling Pathway
This compound exerts its effects by activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway. The activation of this pathway leads to a cascade of intracellular events culminating in a physiological response, in this case, the suppression of thirst.
Experimental Protocols
The following protocols are based on the methodology described by Morien, McMahon, and Wellman (1993) and supplemented with standard procedures for measuring water intake in rodents.[1]
Animals and Housing
-
Species: Adult male rats (Sprague-Dawley recommended).
-
Weight: 250-350 g.
-
Housing: Individually housed in standard laboratory cages.
-
Environment: Maintained on a 12:12 hour light-dark cycle with controlled temperature (21-23°C) and humidity (40-60%).
-
Acclimatization: Allow at least one week for acclimatization to the housing conditions before the start of the experiment.
-
Diet: Provide standard laboratory chow and water ad libitum prior to the experimental period.
Drug Preparation
-
Compound: this compound hydrochloride.
-
Vehicle: Sterile 0.9% saline solution.
-
Concentrations: Prepare solutions to deliver doses of 0.01, 0.02, and 0.04 mg/kg in an injection volume of 1 ml/kg body weight. For example, for a 0.04 mg/kg dose, the concentration would be 0.04 mg/ml.
-
Storage: Store solutions appropriately as per manufacturer's instructions, typically refrigerated and protected from light. Warm to room temperature before injection.
Experimental Procedure for Measuring Water Intake
This protocol outlines the steps to measure water intake following a single intraperitoneal injection of this compound.
Step-by-Step Protocol:
-
Baseline Measurement: For 3 consecutive days prior to the experiment, measure 24-hour water intake for each rat to establish a stable baseline. This is done by providing a pre-weighed water bottle and weighing it again after 24 hours.
-
Habituation: To minimize stress-induced effects on drinking behavior, habituate the animals to the injection procedure by administering a saline injection (1 ml/kg, IP) for 2 days preceding the experiment.
-
Food and Water Deprivation (Optional but Recommended for Stimulated Drinking): To ensure a robust drinking response, a period of water deprivation (e.g., 18-24 hours) can be implemented prior to the test. Food should be available during this period. Note: The original study by Morien et al. (1993) does not specify deprivation, so testing in non-deprived animals is also a valid approach.
-
Test Day:
-
Weigh each rat to accurately calculate the injection volume.
-
Administer the assigned dose of this compound (0.01, 0.02, or 0.04 mg/kg) or vehicle (saline) via intraperitoneal injection. A within-subjects design where each animal receives each treatment on different days (with a washout period of at least 48 hours between treatments) is recommended.
-
Immediately after the injection, return the rat to its home cage, which is equipped with a pre-weighed water bottle.
-
Measure cumulative water intake at specific time points (e.g., 30 and 60 minutes) by weighing the water bottle.
-
-
Data Collection and Analysis:
-
Record the volume of water consumed (in ml) for each animal at each time point.
-
Calculate the mean water intake for each treatment group.
-
Analyze the data using appropriate statistical methods, such as a repeated-measures ANOVA, to determine the significance of the drug's effect on water intake.
-
If a dose-response relationship is established, the ED50 (the dose that produces 50% of the maximal inhibitory effect) can be calculated using regression analysis.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of α1-adrenergic receptors in the regulation of water intake. The provided protocols offer a framework for conducting robust and reproducible experiments to further elucidate the mechanisms underlying thirst and satiety. Researchers should adhere to ethical guidelines for animal research and adapt these protocols as necessary for their specific experimental objectives.
References
Application of SKF 89748 in Cardiovascular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 89748 is a potent and selective α1-adrenergic receptor agonist. In cardiovascular research, it serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of α1-adrenoceptors, particularly in the context of vascular tone and blood pressure regulation. Its primary action is the stimulation of α1-adrenoceptors on vascular smooth muscle cells, leading to vasoconstriction and a subsequent increase in blood pressure. This document provides detailed application notes and experimental protocols for the use of this compound in cardiovascular research.
Application Notes
This compound is primarily utilized in preclinical cardiovascular research for the following applications:
-
Investigation of α1-Adrenoceptor Function: As a selective agonist, this compound is instrumental in elucidating the downstream signaling pathways and physiological responses mediated by α1-adrenoceptors in the cardiovascular system.
-
Induction of Vasoconstriction: It can be used in both in vivo and in vitro models to induce vasoconstriction, allowing for the study of vascular smooth muscle contractility and the mechanisms regulating blood vessel diameter.
-
In Vivo Model of Acute Hypertension: Administration of this compound to animal models provides a transient and dose-dependent increase in blood pressure, creating a useful model for studying the acute physiological and pathological consequences of hypertension.
-
Pharmacological Profiling of α1-Adrenoceptor Antagonists: The pressor effects of this compound can be used as a baseline to evaluate the efficacy and potency of novel α1-adrenoceptor antagonists.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the cardiovascular effects of this compound.
Table 1: In Vivo Pressor Effects of this compound Enantiomers in Pithed Normotensive Rats
| Enantiomer | Potency Relative to l-phenylephrine |
| l-SKF 89748 | Comparable |
| d-SKF 89748 | Half as potent |
Data extracted from a study on the pressor activity of this compound enantiomers.[1]
Table 2: Effect of Adrenoceptor Antagonists on the Pressor Response to l-SKF 89748 in Pithed Rats
| Antagonist | Dose | Effect on Dose-Pressor Effect Curve |
| Prazosin (α1-antagonist) | 0.1 mg/kg i.v. | Marked shift to the right |
| Phentolamine (non-selective α-antagonist) | 1 mg/kg i.v. | Marked shift to the right |
| Yohimbine (α2-antagonist) | 1 mg/kg i.v. | Virtually unaffected |
This table demonstrates the α1-adrenoceptor selectivity of this compound's pressor effect.[1]
Experimental Protocols
Protocol 1: Determination of In Vivo Pressor Effects in Pithed Rats
This protocol describes the methodology to assess the effect of this compound on blood pressure in a pithed rat model, which eliminates central nervous system influences on the cardiovascular system.
1. Animal Preparation: a. Use male normotensive rats (e.g., Wistar strain) weighing 250-300g. b. Anesthetize the rats with a suitable anesthetic (e.g., pentobarbital sodium, 60 mg/kg i.p.). c. Insert a tracheal cannula to facilitate artificial respiration. d. Surgically pith the rat by inserting a steel rod through the orbit and foramen magnum into the spinal canal to destroy the brain and spinal cord. e. Immediately begin artificial respiration with a small animal ventilator. f. Cannulate the carotid artery for direct measurement of blood pressure using a pressure transducer. g. Cannulate the jugular vein for intravenous administration of drugs.
2. Drug Administration: a. Allow the animal's blood pressure to stabilize after the pithing procedure. b. Administer this compound intravenously in a cumulative dose-response manner. Start with a low dose and progressively increase the dose once the blood pressure has returned to baseline after the previous dose. c. To investigate the role of specific adrenoceptor subtypes, administer antagonists (e.g., prazosin, yohimbine) 15 minutes prior to the administration of this compound.[1]
3. Data Acquisition and Analysis: a. Continuously record the arterial blood pressure. b. Plot the change in mean arterial pressure (MAP) against the log of the this compound dose to generate a dose-response curve. c. Calculate the ED50 (the dose that produces 50% of the maximal response) to determine the potency of this compound.
Protocol 2: In Vitro Vasoconstriction Studies using Isolated Aortic Rings
This protocol outlines the procedure for measuring the contractile response of isolated rat aortic rings to this compound.
1. Tissue Preparation: a. Euthanize a rat (e.g., by CO2 asphyxiation followed by cervical dislocation). b. Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1). c. Clean the aorta of adhering fat and connective tissue. d. Cut the aorta into rings of approximately 2-3 mm in length.
2. Organ Bath Setup: a. Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. b. Attach one end of the ring to a fixed hook and the other to an isometric force transducer connected to a data acquisition system. c. Apply an optimal resting tension (e.g., 1.5-2.0 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
3. Experimental Procedure: a. After equilibration, contract the aortic rings with a high concentration of KCl (e.g., 80 mM) to test for tissue viability. b. Wash the rings and allow them to return to baseline tension. c. Add this compound to the organ bath in a cumulative concentration-response manner (e.g., from 1 nM to 10 µM). d. Record the contractile force generated at each concentration.
4. Data Analysis: a. Express the contractile response as a percentage of the maximal contraction induced by KCl. b. Plot the percentage of maximal contraction against the log of the this compound concentration to generate a concentration-response curve. c. Calculate the EC50 (the concentration that produces 50% of the maximal response) to determine the potency of this compound.
Signaling Pathways and Experimental Workflows
α1-Adrenoceptor Signaling Pathway in Vascular Smooth Muscle
Caption: α1-Adrenoceptor signaling cascade in vascular smooth muscle cells.
Experimental Workflow for In Vivo Pressor Response Assay
Caption: Workflow for assessing the in vivo pressor effects of this compound.
References
Application of SKF 89748 in Cardiovascular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 89748 is a potent and selective α1-adrenergic receptor agonist. In cardiovascular research, it serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of α1-adrenoceptors, particularly in the context of vascular tone and blood pressure regulation. Its primary action is the stimulation of α1-adrenoceptors on vascular smooth muscle cells, leading to vasoconstriction and a subsequent increase in blood pressure. This document provides detailed application notes and experimental protocols for the use of this compound in cardiovascular research.
Application Notes
This compound is primarily utilized in preclinical cardiovascular research for the following applications:
-
Investigation of α1-Adrenoceptor Function: As a selective agonist, this compound is instrumental in elucidating the downstream signaling pathways and physiological responses mediated by α1-adrenoceptors in the cardiovascular system.
-
Induction of Vasoconstriction: It can be used in both in vivo and in vitro models to induce vasoconstriction, allowing for the study of vascular smooth muscle contractility and the mechanisms regulating blood vessel diameter.
-
In Vivo Model of Acute Hypertension: Administration of this compound to animal models provides a transient and dose-dependent increase in blood pressure, creating a useful model for studying the acute physiological and pathological consequences of hypertension.
-
Pharmacological Profiling of α1-Adrenoceptor Antagonists: The pressor effects of this compound can be used as a baseline to evaluate the efficacy and potency of novel α1-adrenoceptor antagonists.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the cardiovascular effects of this compound.
Table 1: In Vivo Pressor Effects of this compound Enantiomers in Pithed Normotensive Rats
| Enantiomer | Potency Relative to l-phenylephrine |
| l-SKF 89748 | Comparable |
| d-SKF 89748 | Half as potent |
Data extracted from a study on the pressor activity of this compound enantiomers.[1]
Table 2: Effect of Adrenoceptor Antagonists on the Pressor Response to l-SKF 89748 in Pithed Rats
| Antagonist | Dose | Effect on Dose-Pressor Effect Curve |
| Prazosin (α1-antagonist) | 0.1 mg/kg i.v. | Marked shift to the right |
| Phentolamine (non-selective α-antagonist) | 1 mg/kg i.v. | Marked shift to the right |
| Yohimbine (α2-antagonist) | 1 mg/kg i.v. | Virtually unaffected |
This table demonstrates the α1-adrenoceptor selectivity of this compound's pressor effect.[1]
Experimental Protocols
Protocol 1: Determination of In Vivo Pressor Effects in Pithed Rats
This protocol describes the methodology to assess the effect of this compound on blood pressure in a pithed rat model, which eliminates central nervous system influences on the cardiovascular system.
1. Animal Preparation: a. Use male normotensive rats (e.g., Wistar strain) weighing 250-300g. b. Anesthetize the rats with a suitable anesthetic (e.g., pentobarbital sodium, 60 mg/kg i.p.). c. Insert a tracheal cannula to facilitate artificial respiration. d. Surgically pith the rat by inserting a steel rod through the orbit and foramen magnum into the spinal canal to destroy the brain and spinal cord. e. Immediately begin artificial respiration with a small animal ventilator. f. Cannulate the carotid artery for direct measurement of blood pressure using a pressure transducer. g. Cannulate the jugular vein for intravenous administration of drugs.
2. Drug Administration: a. Allow the animal's blood pressure to stabilize after the pithing procedure. b. Administer this compound intravenously in a cumulative dose-response manner. Start with a low dose and progressively increase the dose once the blood pressure has returned to baseline after the previous dose. c. To investigate the role of specific adrenoceptor subtypes, administer antagonists (e.g., prazosin, yohimbine) 15 minutes prior to the administration of this compound.[1]
3. Data Acquisition and Analysis: a. Continuously record the arterial blood pressure. b. Plot the change in mean arterial pressure (MAP) against the log of the this compound dose to generate a dose-response curve. c. Calculate the ED50 (the dose that produces 50% of the maximal response) to determine the potency of this compound.
Protocol 2: In Vitro Vasoconstriction Studies using Isolated Aortic Rings
This protocol outlines the procedure for measuring the contractile response of isolated rat aortic rings to this compound.
1. Tissue Preparation: a. Euthanize a rat (e.g., by CO2 asphyxiation followed by cervical dislocation). b. Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1). c. Clean the aorta of adhering fat and connective tissue. d. Cut the aorta into rings of approximately 2-3 mm in length.
2. Organ Bath Setup: a. Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. b. Attach one end of the ring to a fixed hook and the other to an isometric force transducer connected to a data acquisition system. c. Apply an optimal resting tension (e.g., 1.5-2.0 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
3. Experimental Procedure: a. After equilibration, contract the aortic rings with a high concentration of KCl (e.g., 80 mM) to test for tissue viability. b. Wash the rings and allow them to return to baseline tension. c. Add this compound to the organ bath in a cumulative concentration-response manner (e.g., from 1 nM to 10 µM). d. Record the contractile force generated at each concentration.
4. Data Analysis: a. Express the contractile response as a percentage of the maximal contraction induced by KCl. b. Plot the percentage of maximal contraction against the log of the this compound concentration to generate a concentration-response curve. c. Calculate the EC50 (the concentration that produces 50% of the maximal response) to determine the potency of this compound.
Signaling Pathways and Experimental Workflows
α1-Adrenoceptor Signaling Pathway in Vascular Smooth Muscle
Caption: α1-Adrenoceptor signaling cascade in vascular smooth muscle cells.
Experimental Workflow for In Vivo Pressor Response Assay
Caption: Workflow for assessing the in vivo pressor effects of this compound.
References
Application Notes and Protocols for SKF 89748
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 89748 is a potent and selective α1-adrenergic receptor agonist. Due to its specific pharmacological activity, it is a valuable tool for investigating the role of α1-adrenergic receptors in various physiological and pathological processes. These application notes provide detailed protocols for the preparation and use of this compound in common experimental models, ensuring reproducibility and accuracy in your research.
Compound Information
A summary of the key characteristics of this compound is presented in the table below.
| Property | Value |
| Synonyms | SK&F 89748, SK&F 89748-A |
| Chemical Name | 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine |
| CAS Number | 81998-18-7 |
| Molecular Formula | C₁₂H₁₇NOS |
| Molecular Weight | 223.33 g/mol |
| Pharmacology | α1-adrenergic receptor agonist |
| Reported Shelf Life | 1095 days |
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and activity.
| Condition | Recommendation |
| Solid Form | Store at -20°C. Protect from light and moisture. |
| Stock Solutions | Prepare fresh for each experiment. If short-term storage is necessary, aliquot and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles. |
| Light Sensitivity | While specific data is unavailable, it is good laboratory practice to protect solutions from light. |
Preparation of Solutions
The following table provides guidance on preparing solutions of this compound for experimental use. Solubility can be concentration-dependent, and it is recommended to perform a small-scale test to ensure complete dissolution.
| Solvent | Recommended Use | Preparation of 10 mM Stock Solution (for a final volume of 1 ml) |
| Dimethyl Sulfoxide (DMSO) | In vitro experiments | Weigh 2.23 mg of this compound. Add 1 ml of DMSO. Vortex until fully dissolved. |
| Saline (0.9% NaCl) | In vivo experiments | Direct dissolution in saline is not recommended due to poor aqueous solubility. A common method is to first dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with saline. The final concentration of the organic solvent should be minimized and a vehicle control group must be included in the experiment. For example, to prepare a 1 mg/ml solution, dissolve this compound in DMSO to make a 10 mg/ml stock, and then dilute 1:10 with sterile saline. |
Note: Always use high-purity solvents. For in vivo studies, ensure all solutions are sterile-filtered.
Experimental Protocols
In Vitro Aortic Ring Contraction Assay
This protocol describes the use of this compound to induce contraction in isolated rat aortic rings, a classic method for studying vascular smooth muscle function.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Euthanize the rat via an approved method and excise the thoracic aorta.
-
Carefully remove adhering connective and adipose tissue in cold Krebs-Henseleit solution.
-
Cut the aorta into rings of 2-3 mm in width.
-
Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
After equilibration, induce a reference contraction with 60 mM KCl.
-
Once the response to KCl is stable, wash the rings and allow them to return to baseline.
-
Construct a cumulative concentration-response curve for this compound by adding the agonist in a stepwise manner (e.g., 1 nM to 10 µM).
-
Record the contractile force at each concentration until a maximal response is achieved.
In Vivo Study in Pithed Rats
This protocol outlines the administration of this compound to pithed rats to assess its effects on blood pressure, a model that eliminates central nervous system and reflex influences.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., pentobarbital sodium)
-
Pithing rod
-
Ventilator
-
Cannulas for drug administration (e.g., jugular vein) and blood pressure measurement (e.g., carotid artery)
-
Pressure transducer and data acquisition system
-
This compound solution for injection (e.g., in saline with minimal DMSO)
-
Vehicle control solution
Procedure:
-
Anesthetize the rat.
-
Insert a tracheal cannula and begin artificial ventilation.
-
Insert the pithing rod through the orbit and down the spinal canal to destroy the central nervous system.
-
Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring.
-
Allow the animal's blood pressure to stabilize.
-
Administer this compound intravenously as a bolus injection. A dose-response relationship can be established by administering increasing doses. An ED50 of 0.37 mg/kg for inhibiting food intake has been reported in adult male rats, which may serve as a starting point for dose selection in cardiovascular studies.
-
Record the changes in mean arterial pressure.
-
A vehicle control group should be run in parallel to account for any effects of the solvent.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the signaling pathway of α1-adrenergic receptors and the experimental workflows.
Caption: α1-Adrenergic Receptor Signaling Pathway activated by this compound.
Caption: Workflow for In Vitro Aortic Ring Contraction Assay.
Caption: Workflow for In Vivo Study in Pithed Rats.
Application Notes and Protocols for SKF 89748
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 89748 is a potent and selective α1-adrenergic receptor agonist. Due to its specific pharmacological activity, it is a valuable tool for investigating the role of α1-adrenergic receptors in various physiological and pathological processes. These application notes provide detailed protocols for the preparation and use of this compound in common experimental models, ensuring reproducibility and accuracy in your research.
Compound Information
A summary of the key characteristics of this compound is presented in the table below.
| Property | Value |
| Synonyms | SK&F 89748, SK&F 89748-A |
| Chemical Name | 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine |
| CAS Number | 81998-18-7 |
| Molecular Formula | C₁₂H₁₇NOS |
| Molecular Weight | 223.33 g/mol |
| Pharmacology | α1-adrenergic receptor agonist |
| Reported Shelf Life | 1095 days |
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and activity.
| Condition | Recommendation |
| Solid Form | Store at -20°C. Protect from light and moisture. |
| Stock Solutions | Prepare fresh for each experiment. If short-term storage is necessary, aliquot and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles. |
| Light Sensitivity | While specific data is unavailable, it is good laboratory practice to protect solutions from light. |
Preparation of Solutions
The following table provides guidance on preparing solutions of this compound for experimental use. Solubility can be concentration-dependent, and it is recommended to perform a small-scale test to ensure complete dissolution.
| Solvent | Recommended Use | Preparation of 10 mM Stock Solution (for a final volume of 1 ml) |
| Dimethyl Sulfoxide (DMSO) | In vitro experiments | Weigh 2.23 mg of this compound. Add 1 ml of DMSO. Vortex until fully dissolved. |
| Saline (0.9% NaCl) | In vivo experiments | Direct dissolution in saline is not recommended due to poor aqueous solubility. A common method is to first dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with saline. The final concentration of the organic solvent should be minimized and a vehicle control group must be included in the experiment. For example, to prepare a 1 mg/ml solution, dissolve this compound in DMSO to make a 10 mg/ml stock, and then dilute 1:10 with sterile saline. |
Note: Always use high-purity solvents. For in vivo studies, ensure all solutions are sterile-filtered.
Experimental Protocols
In Vitro Aortic Ring Contraction Assay
This protocol describes the use of this compound to induce contraction in isolated rat aortic rings, a classic method for studying vascular smooth muscle function.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Euthanize the rat via an approved method and excise the thoracic aorta.
-
Carefully remove adhering connective and adipose tissue in cold Krebs-Henseleit solution.
-
Cut the aorta into rings of 2-3 mm in width.
-
Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
After equilibration, induce a reference contraction with 60 mM KCl.
-
Once the response to KCl is stable, wash the rings and allow them to return to baseline.
-
Construct a cumulative concentration-response curve for this compound by adding the agonist in a stepwise manner (e.g., 1 nM to 10 µM).
-
Record the contractile force at each concentration until a maximal response is achieved.
In Vivo Study in Pithed Rats
This protocol outlines the administration of this compound to pithed rats to assess its effects on blood pressure, a model that eliminates central nervous system and reflex influences.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., pentobarbital sodium)
-
Pithing rod
-
Ventilator
-
Cannulas for drug administration (e.g., jugular vein) and blood pressure measurement (e.g., carotid artery)
-
Pressure transducer and data acquisition system
-
This compound solution for injection (e.g., in saline with minimal DMSO)
-
Vehicle control solution
Procedure:
-
Anesthetize the rat.
-
Insert a tracheal cannula and begin artificial ventilation.
-
Insert the pithing rod through the orbit and down the spinal canal to destroy the central nervous system.
-
Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring.
-
Allow the animal's blood pressure to stabilize.
-
Administer this compound intravenously as a bolus injection. A dose-response relationship can be established by administering increasing doses. An ED50 of 0.37 mg/kg for inhibiting food intake has been reported in adult male rats, which may serve as a starting point for dose selection in cardiovascular studies.
-
Record the changes in mean arterial pressure.
-
A vehicle control group should be run in parallel to account for any effects of the solvent.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the signaling pathway of α1-adrenergic receptors and the experimental workflows.
Caption: α1-Adrenergic Receptor Signaling Pathway activated by this compound.
Caption: Workflow for In Vitro Aortic Ring Contraction Assay.
Caption: Workflow for In Vivo Study in Pithed Rats.
Animal Models for Studying the Effects of SKF 89748: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 89748 is a potent and highly selective α1-adrenergic receptor agonist.[1] This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the α1-adrenoceptor subtype. In preclinical research, animal models are essential for characterizing the in vivo effects of this compound, including its impact on cardiovascular function and feeding behavior. These application notes provide detailed protocols for studying the effects of this compound in rodent models, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: The α1-Adrenergic Signaling Pathway
This compound exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein. Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, most notably smooth muscle contraction.
Application 1: Evaluation of Vasopressor Effects in Pithed Rats
This protocol is designed to assess the vasoconstrictive properties of this compound by measuring its pressor effects on blood pressure in a pithed rat model. The pithed rat preparation is a classic in vivo model that eliminates central nervous system and baroreceptor reflex influences on blood pressure, allowing for the direct assessment of a compound's effects on peripheral vascular resistance.
Experimental Protocol
1. Animal Preparation:
-
Adult male normotensive rats (e.g., Sprague-Dawley or Wistar, 250-350g) are used.
-
Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.).
-
Perform a tracheotomy and cannulate the trachea to facilitate artificial respiration.
-
Pith the rat by inserting a stainless-steel rod through the orbit and foramen magnum into the vertebral foramen to destroy the central nervous system.
-
Immediately begin artificial respiration with a rodent ventilator.
-
Cannulate the jugular vein for intravenous drug administration and the carotid artery for direct blood pressure measurement.
-
Connect the arterial cannula to a pressure transducer to record mean arterial pressure (MAP).
-
Allow the animal's blood pressure to stabilize before drug administration.
2. Drug Administration and Data Collection:
-
Administer this compound intravenously (i.v.) in increasing cumulative doses.
-
Record the changes in MAP following each dose.
-
To confirm α1-adrenoceptor selectivity, pre-treat a separate group of animals with an α1-antagonist (e.g., prazosin, 0.1 mg/kg, i.v.) 15 minutes before administering this compound.
-
To rule out effects on α2-adrenoceptors, another group can be pre-treated with an α2-antagonist (e.g., yohimbine, 1 mg/kg, i.v.).[1]
3. Data Analysis:
-
Construct dose-response curves for the pressor effects of this compound.
-
Calculate the ED50 (the dose that produces 50% of the maximal response).
-
Compare the dose-response curves in the presence and absence of antagonists to determine the specificity of this compound.
Data Presentation
| Treatment Group | Pre-treatment | This compound Dose (µg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) |
| Control | Saline | 1 | Insert Data |
| 3 | Insert Data | ||
| 10 | Insert Data | ||
| 30 | Insert Data | ||
| α1-Blockade | Prazosin (0.1 mg/kg) | 1 | Insert Data |
| 3 | Insert Data | ||
| 10 | Insert Data | ||
| 30 | Insert Data | ||
| α2-Blockade | Yohimbine (1 mg/kg) | 1 | Insert Data |
| 3 | Insert Data | ||
| 10 | Insert Data | ||
| 30 | Insert Data |
Application 2: Assessment of Anorectic Effects
This protocol outlines a method to evaluate the effects of this compound on food and water intake in rats. α1-adrenergic agonists are known to suppress appetite, and this model allows for the quantification of this effect.
Experimental Protocol
1. Animal Housing and Acclimatization:
-
Individually house adult male rats (e.g., Sprague-Dawley, 200-300g) in cages equipped with devices for accurate measurement of food and water consumption.
-
Allow the animals to acclimate to the housing conditions and handling for at least one week prior to the experiment.
-
Maintain a regular light-dark cycle (e.g., 12:12h).
2. Drug Administration and Measurement:
-
On the day of the experiment, administer this compound via intraperitoneal (i.p.) injection at various doses.
-
A control group should receive a vehicle (e.g., saline) injection.
-
Immediately after injection, provide a pre-weighed amount of food and a measured volume of water.
-
Measure the cumulative food and water intake at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.
3. Data Analysis:
-
Calculate the food and water intake for each animal at each time point.
-
Compare the intake between the this compound-treated groups and the control group using appropriate statistical tests (e.g., ANOVA).
-
Determine the ED50 for the suppression of food and water intake.
Data Presentation
| Treatment Group | Dose (mg/kg, i.p.) | Cumulative Food Intake (g) at 4h | Cumulative Water Intake (mL) at 4h | ED50 (mg/kg) |
| Vehicle Control | - | Insert Data | Insert Data | N/A |
| This compound | 0.1 | Insert Data | Insert Data | Food: 0.37 |
| 0.3 | Insert Data | Insert Data | Water: 0.76 | |
| 1.0 | Insert Data | Insert Data |
Experimental Workflow Visualization
References
Animal Models for Studying the Effects of SKF 89748: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 89748 is a potent and highly selective α1-adrenergic receptor agonist.[1] This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the α1-adrenoceptor subtype. In preclinical research, animal models are essential for characterizing the in vivo effects of this compound, including its impact on cardiovascular function and feeding behavior. These application notes provide detailed protocols for studying the effects of this compound in rodent models, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: The α1-Adrenergic Signaling Pathway
This compound exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein. Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, most notably smooth muscle contraction.
Application 1: Evaluation of Vasopressor Effects in Pithed Rats
This protocol is designed to assess the vasoconstrictive properties of this compound by measuring its pressor effects on blood pressure in a pithed rat model. The pithed rat preparation is a classic in vivo model that eliminates central nervous system and baroreceptor reflex influences on blood pressure, allowing for the direct assessment of a compound's effects on peripheral vascular resistance.
Experimental Protocol
1. Animal Preparation:
-
Adult male normotensive rats (e.g., Sprague-Dawley or Wistar, 250-350g) are used.
-
Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.).
-
Perform a tracheotomy and cannulate the trachea to facilitate artificial respiration.
-
Pith the rat by inserting a stainless-steel rod through the orbit and foramen magnum into the vertebral foramen to destroy the central nervous system.
-
Immediately begin artificial respiration with a rodent ventilator.
-
Cannulate the jugular vein for intravenous drug administration and the carotid artery for direct blood pressure measurement.
-
Connect the arterial cannula to a pressure transducer to record mean arterial pressure (MAP).
-
Allow the animal's blood pressure to stabilize before drug administration.
2. Drug Administration and Data Collection:
-
Administer this compound intravenously (i.v.) in increasing cumulative doses.
-
Record the changes in MAP following each dose.
-
To confirm α1-adrenoceptor selectivity, pre-treat a separate group of animals with an α1-antagonist (e.g., prazosin, 0.1 mg/kg, i.v.) 15 minutes before administering this compound.
-
To rule out effects on α2-adrenoceptors, another group can be pre-treated with an α2-antagonist (e.g., yohimbine, 1 mg/kg, i.v.).[1]
3. Data Analysis:
-
Construct dose-response curves for the pressor effects of this compound.
-
Calculate the ED50 (the dose that produces 50% of the maximal response).
-
Compare the dose-response curves in the presence and absence of antagonists to determine the specificity of this compound.
Data Presentation
| Treatment Group | Pre-treatment | This compound Dose (µg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) |
| Control | Saline | 1 | Insert Data |
| 3 | Insert Data | ||
| 10 | Insert Data | ||
| 30 | Insert Data | ||
| α1-Blockade | Prazosin (0.1 mg/kg) | 1 | Insert Data |
| 3 | Insert Data | ||
| 10 | Insert Data | ||
| 30 | Insert Data | ||
| α2-Blockade | Yohimbine (1 mg/kg) | 1 | Insert Data |
| 3 | Insert Data | ||
| 10 | Insert Data | ||
| 30 | Insert Data |
Application 2: Assessment of Anorectic Effects
This protocol outlines a method to evaluate the effects of this compound on food and water intake in rats. α1-adrenergic agonists are known to suppress appetite, and this model allows for the quantification of this effect.
Experimental Protocol
1. Animal Housing and Acclimatization:
-
Individually house adult male rats (e.g., Sprague-Dawley, 200-300g) in cages equipped with devices for accurate measurement of food and water consumption.
-
Allow the animals to acclimate to the housing conditions and handling for at least one week prior to the experiment.
-
Maintain a regular light-dark cycle (e.g., 12:12h).
2. Drug Administration and Measurement:
-
On the day of the experiment, administer this compound via intraperitoneal (i.p.) injection at various doses.
-
A control group should receive a vehicle (e.g., saline) injection.
-
Immediately after injection, provide a pre-weighed amount of food and a measured volume of water.
-
Measure the cumulative food and water intake at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.
3. Data Analysis:
-
Calculate the food and water intake for each animal at each time point.
-
Compare the intake between the this compound-treated groups and the control group using appropriate statistical tests (e.g., ANOVA).
-
Determine the ED50 for the suppression of food and water intake.
Data Presentation
| Treatment Group | Dose (mg/kg, i.p.) | Cumulative Food Intake (g) at 4h | Cumulative Water Intake (mL) at 4h | ED50 (mg/kg) |
| Vehicle Control | - | Insert Data | Insert Data | N/A |
| This compound | 0.1 | Insert Data | Insert Data | Food: 0.37 |
| 0.3 | Insert Data | Insert Data | Water: 0.76 | |
| 1.0 | Insert Data | Insert Data |
Experimental Workflow Visualization
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SKF 89748 Solubility for In Vivo Studies
For researchers, scientists, and drug development professionals utilizing SKF 89748 in in vivo studies, achieving adequate solubility and a stable formulation is paramount for obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to troubleshoot common solubility challenges encountered with this selective alpha-1 adrenoceptor agonist.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when preparing my dosing solution. What are the likely causes?
A1: Precipitation of this compound during formulation is a common issue stemming from its inherent low aqueous solubility. Several factors can contribute to this:
-
Solvent Choice: The selected solvent system may not have sufficient capacity to dissolve the required concentration of this compound.
-
pH of the Vehicle: As a compound with a basic amine group, the solubility of this compound is highly pH-dependent. A neutral or alkaline pH will significantly decrease its solubility.
-
Temperature: The temperature at which the formulation is prepared and stored can affect solubility. Some compounds are less soluble at lower temperatures.
-
Co-solvent "Crashing Out": When using a co-solvent system, the addition of an aqueous component can cause the compound to precipitate if the final solvent mixture does not maintain solubility.
Q2: What are the initial steps to take when encountering solubility issues with this compound?
A2: A systematic approach is recommended to address solubility problems:
-
Physicochemical Characterization: If not already known, determine the compound's pKa and LogP. This will inform the selection of an appropriate formulation strategy.
-
pH Adjustment: For basic compounds like this compound, lowering the pH of the vehicle with a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid, tartaric acid) to create a salt form can dramatically increase aqueous solubility.
-
Solvent Screening: Test the solubility of this compound in a small panel of biocompatible solvents and co-solvents.
-
Literature Review: Search for publications where this compound was used in vivo to identify previously successful formulation strategies.
Q3: Can I use organic solvents for my in vivo formulation of this compound?
A3: Yes, the use of organic co-solvents is a common strategy for poorly soluble compounds. However, it is crucial to consider the following:
-
Toxicity: The chosen solvent must be safe and well-tolerated in the animal model at the intended dose and route of administration.
-
Concentration: The percentage of the organic co-solvent should be kept to a minimum to avoid adverse effects.
-
Commonly Used Co-solvents: Examples of generally recognized as safe (GRAS) co-solvents include polyethylene glycol (PEG), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO). The final concentration of DMSO, in particular, should be very low (typically <5%) in the final dosing solution due to potential toxicity.
Troubleshooting Guide: Formulation Strategies for this compound
This guide provides a step-by-step approach to developing a suitable in vivo formulation for this compound.
Experimental Workflow for Formulation Development
Quantitative Data Summary: Common Excipients for Poorly Soluble Drugs
| Excipient Category | Example(s) | Typical Concentration Range (for in vivo use) | Notes |
| Co-solvents | Polyethylene Glycol 300/400 | 10-60% | Water-miscible, low toxicity. |
| Propylene Glycol | 10-40% | Good solvent for many organic molecules. | |
| Ethanol | < 10% | Use with caution due to potential for behavioral effects. | |
| Dimethyl Sulfoxide (DMSO) | < 5% | Excellent solubilizer, but can have toxic effects. | |
| Surfactants | Polysorbate 80 (Tween 80) | 1-10% | Non-ionic surfactant, forms micelles to solubilize compounds. |
| Cremophor EL | 1-10% | Can cause hypersensitivity reactions in some species. | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10-40% | Forms inclusion complexes to increase aqueous solubility. |
Detailed Experimental Protocols
Protocol 1: pH Modification for Solubility Enhancement
-
Objective: To determine the effect of pH on the solubility of this compound.
-
Materials: this compound, 0.1 M Hydrochloric Acid, 0.1 M Sodium Hydroxide, a series of biocompatible buffers (e.g., citrate, phosphate) with varying pH (e.g., pH 2, 4, 6, 7.4).
-
Methodology:
-
Prepare saturated solutions of this compound in each buffer.
-
Equilibrate the solutions for a set period (e.g., 24 hours) at a controlled temperature with constant agitation.
-
Centrifuge the samples to pellet undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility as a function of pH to identify the optimal pH range for formulation.
-
Protocol 2: Co-solvent Formulation Development
-
Objective: To develop a stable formulation of this compound using a co-solvent system.
-
Materials: this compound, selected co-solvents (e.g., PEG 400, Propylene Glycol), aqueous vehicle (e.g., saline, PBS).
-
Methodology:
-
Prepare a stock solution of this compound in the chosen co-solvent at a high concentration.
-
Titrate the aqueous vehicle into the stock solution dropwise while vortexing.
-
Visually inspect for any signs of precipitation.
-
Determine the maximum percentage of the aqueous vehicle that can be added before precipitation occurs.
-
Prepare the final formulation at the target concentration using the determined co-solvent/aqueous vehicle ratio.
-
Assess the short-term stability of the final formulation by storing it at different conditions (e.g., room temperature, 4°C) and observing for precipitation over time.
-
Signaling Pathway of this compound
This compound is a selective alpha-1 adrenoceptor agonist. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade.
Technical Support Center: Troubleshooting SKF 89748 Solubility for In Vivo Studies
For researchers, scientists, and drug development professionals utilizing SKF 89748 in in vivo studies, achieving adequate solubility and a stable formulation is paramount for obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to troubleshoot common solubility challenges encountered with this selective alpha-1 adrenoceptor agonist.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when preparing my dosing solution. What are the likely causes?
A1: Precipitation of this compound during formulation is a common issue stemming from its inherent low aqueous solubility. Several factors can contribute to this:
-
Solvent Choice: The selected solvent system may not have sufficient capacity to dissolve the required concentration of this compound.
-
pH of the Vehicle: As a compound with a basic amine group, the solubility of this compound is highly pH-dependent. A neutral or alkaline pH will significantly decrease its solubility.
-
Temperature: The temperature at which the formulation is prepared and stored can affect solubility. Some compounds are less soluble at lower temperatures.
-
Co-solvent "Crashing Out": When using a co-solvent system, the addition of an aqueous component can cause the compound to precipitate if the final solvent mixture does not maintain solubility.
Q2: What are the initial steps to take when encountering solubility issues with this compound?
A2: A systematic approach is recommended to address solubility problems:
-
Physicochemical Characterization: If not already known, determine the compound's pKa and LogP. This will inform the selection of an appropriate formulation strategy.
-
pH Adjustment: For basic compounds like this compound, lowering the pH of the vehicle with a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid, tartaric acid) to create a salt form can dramatically increase aqueous solubility.
-
Solvent Screening: Test the solubility of this compound in a small panel of biocompatible solvents and co-solvents.
-
Literature Review: Search for publications where this compound was used in vivo to identify previously successful formulation strategies.
Q3: Can I use organic solvents for my in vivo formulation of this compound?
A3: Yes, the use of organic co-solvents is a common strategy for poorly soluble compounds. However, it is crucial to consider the following:
-
Toxicity: The chosen solvent must be safe and well-tolerated in the animal model at the intended dose and route of administration.
-
Concentration: The percentage of the organic co-solvent should be kept to a minimum to avoid adverse effects.
-
Commonly Used Co-solvents: Examples of generally recognized as safe (GRAS) co-solvents include polyethylene glycol (PEG), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO). The final concentration of DMSO, in particular, should be very low (typically <5%) in the final dosing solution due to potential toxicity.
Troubleshooting Guide: Formulation Strategies for this compound
This guide provides a step-by-step approach to developing a suitable in vivo formulation for this compound.
Experimental Workflow for Formulation Development
Quantitative Data Summary: Common Excipients for Poorly Soluble Drugs
| Excipient Category | Example(s) | Typical Concentration Range (for in vivo use) | Notes |
| Co-solvents | Polyethylene Glycol 300/400 | 10-60% | Water-miscible, low toxicity. |
| Propylene Glycol | 10-40% | Good solvent for many organic molecules. | |
| Ethanol | < 10% | Use with caution due to potential for behavioral effects. | |
| Dimethyl Sulfoxide (DMSO) | < 5% | Excellent solubilizer, but can have toxic effects. | |
| Surfactants | Polysorbate 80 (Tween 80) | 1-10% | Non-ionic surfactant, forms micelles to solubilize compounds. |
| Cremophor EL | 1-10% | Can cause hypersensitivity reactions in some species. | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10-40% | Forms inclusion complexes to increase aqueous solubility. |
Detailed Experimental Protocols
Protocol 1: pH Modification for Solubility Enhancement
-
Objective: To determine the effect of pH on the solubility of this compound.
-
Materials: this compound, 0.1 M Hydrochloric Acid, 0.1 M Sodium Hydroxide, a series of biocompatible buffers (e.g., citrate, phosphate) with varying pH (e.g., pH 2, 4, 6, 7.4).
-
Methodology:
-
Prepare saturated solutions of this compound in each buffer.
-
Equilibrate the solutions for a set period (e.g., 24 hours) at a controlled temperature with constant agitation.
-
Centrifuge the samples to pellet undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility as a function of pH to identify the optimal pH range for formulation.
-
Protocol 2: Co-solvent Formulation Development
-
Objective: To develop a stable formulation of this compound using a co-solvent system.
-
Materials: this compound, selected co-solvents (e.g., PEG 400, Propylene Glycol), aqueous vehicle (e.g., saline, PBS).
-
Methodology:
-
Prepare a stock solution of this compound in the chosen co-solvent at a high concentration.
-
Titrate the aqueous vehicle into the stock solution dropwise while vortexing.
-
Visually inspect for any signs of precipitation.
-
Determine the maximum percentage of the aqueous vehicle that can be added before precipitation occurs.
-
Prepare the final formulation at the target concentration using the determined co-solvent/aqueous vehicle ratio.
-
Assess the short-term stability of the final formulation by storing it at different conditions (e.g., room temperature, 4°C) and observing for precipitation over time.
-
Signaling Pathway of this compound
This compound is a selective alpha-1 adrenoceptor agonist. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade.
Potential off-target effects of SKF 89748 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SKF 89748, a potent and selective α1-adrenergic receptor agonist. The information provided is intended to help anticipate and address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a high-affinity agonist for α1-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.[2] Activation of α1-adrenoceptors by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Q2: What are the known off-target effects of this compound?
While this compound is characterized as a highly selective α1-adrenoceptor agonist in functional assays, binding affinity studies suggest that it, like other selective α1-agonists, may not be able to distinguish between α1- and α2-adrenoceptors in binding assays.[1] Therefore, at higher concentrations, cross-reactivity with α2-adrenoceptors is a primary potential off-target effect. Comprehensive screening data against a broad panel of other GPCRs, ion channels, and kinases is not extensively published. Researchers should consider performing secondary pharmacology screening to de-risk their findings.
Q3: Does this compound show selectivity for different α1-adrenoceptor subtypes (α1A, α1B, α1D)?
The subtype selectivity profile of this compound is not well-documented in publicly available literature. The different α1-adrenoceptor subtypes have distinct tissue distributions and downstream signaling partners.[3] Therefore, it is crucial to consider that observed effects in a particular cell type or tissue may be subtype-dependent. If the specific subtype mediating the effect is critical for the research, performing experiments in cell lines expressing individual α1-adrenoceptor subtypes is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent results at high concentrations. | Potential off-target effects at α2-adrenoceptors. At high concentrations, this compound may exhibit agonist or antagonist activity at α2-adrenoceptors, which can lead to confounding results.[1] | 1. Dose-Response Curve: Perform a wide-range dose-response curve to identify the optimal concentration range for α1-adrenoceptor activation without engaging α2-adrenoceptors. 2. Use of Antagonists: Co-incubate with a selective α2-adrenoceptor antagonist (e.g., yohimbine) to block potential off-target effects. A lack of change in the observed effect would suggest it is α1-mediated. |
| Cellular toxicity or apoptosis observed. | Calcium dysregulation or activation of stress pathways. Sustained elevation of intracellular calcium, a consequence of α1-adrenoceptor activation, can be cytotoxic.[4] | 1. Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound and minimize incubation times. 2. Calcium Imaging: Monitor intracellular calcium levels to ensure they are within a physiological range for your experimental system. 3. Apoptosis Assays: Perform assays (e.g., caspase activation, TUNEL staining) to quantify and characterize any observed cell death. |
| Lack of response in a specific cell line. | Low or absent expression of α1-adrenoceptors. The cell line may not endogenously express α1-adrenoceptors or may express a subtype that is not effectively activated by this compound. | 1. Receptor Expression Analysis: Verify the expression of α1-adrenoceptors and their subtypes using techniques like qPCR, Western blot, or radioligand binding. 2. Use a Positive Control: Test a cell line known to express functional α1-adrenoceptors. 3. Recombinant Cell Lines: Consider using a cell line engineered to express the specific α1-adrenoceptor subtype of interest. |
| High background signal in functional assays (e.g., calcium flux). | Assay-related artifacts or non-specific effects of the compound. | 1. Vehicle Control: Ensure a proper vehicle control (e.g., DMSO) is included. 2. Assay Buffer Optimization: Check the composition of your assay buffer for components that might interfere with the signal. 3. Compound Purity: Verify the purity of your this compound stock. |
Potential Off-Target Binding Profile
A comprehensive off-target screening for this compound is not publicly available. However, based on its structure and primary target, a panel of potential off-targets should be considered for evaluation in critical studies. The following table outlines a recommended screening panel.
| Target Class | Specific Targets | Rationale |
| Adrenergic Receptors | α2A, α2B, α2C, β1, β2 | High structural similarity to the primary target. Cross-reactivity with α2-adrenoceptors is a known potential liability for α1-agonists.[1] |
| Other GPCRs | Dopamine (D1-D5), Serotonin (5-HT) subtypes, Muscarinic (M1-M5) | To assess broader selectivity against other monoamine and cholinergic receptors. |
| Ion Channels | L-type calcium channels, hERG | To rule out effects on major ion channels that could lead to cardiovascular side effects or general cytotoxicity. |
| Kinases | Protein Kinase C (PKC), CaMKII | To investigate potential direct modulation of downstream signaling components. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Affinity
This protocol provides a general framework for a competitive binding assay to assess the affinity of this compound for a potential off-target receptor (e.g., α2A-adrenoceptor).
Materials:
-
Cell membranes expressing the receptor of interest.
-
A suitable radioligand for the target receptor (e.g., [3H]-rauwolscine for α2-adrenoceptors).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add cell membranes (5-20 µg protein/well).
-
Add increasing concentrations of this compound (e.g., 10^-10 to 10^-4 M).
-
Add the radioligand at a concentration near its Kd.
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand for the target receptor.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding and determine the Ki of this compound using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay for Functional Off-Target Activity
This protocol outlines a method to assess the functional agonist or antagonist activity of this compound at a Gq-coupled off-target receptor using a fluorescent calcium indicator.
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
A known agonist for the target receptor (for antagonist mode).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Agonist Mode:
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject increasing concentrations of this compound and monitor the change in fluorescence over time.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a known agonist for the target receptor at its EC80 concentration and monitor the change in fluorescence.
-
-
Analyze the data to determine if this compound elicits a calcium response (agonist) or inhibits the response to a known agonist (antagonist).
Visualizations
Caption: Simplified signaling pathway of this compound via α1-adrenoceptor and Gq protein activation.
References
- 1. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of SKF 89748 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SKF 89748, a potent and selective α1-adrenergic receptor agonist. The information provided is intended to help anticipate and address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a high-affinity agonist for α1-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.[2] Activation of α1-adrenoceptors by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Q2: What are the known off-target effects of this compound?
While this compound is characterized as a highly selective α1-adrenoceptor agonist in functional assays, binding affinity studies suggest that it, like other selective α1-agonists, may not be able to distinguish between α1- and α2-adrenoceptors in binding assays.[1] Therefore, at higher concentrations, cross-reactivity with α2-adrenoceptors is a primary potential off-target effect. Comprehensive screening data against a broad panel of other GPCRs, ion channels, and kinases is not extensively published. Researchers should consider performing secondary pharmacology screening to de-risk their findings.
Q3: Does this compound show selectivity for different α1-adrenoceptor subtypes (α1A, α1B, α1D)?
The subtype selectivity profile of this compound is not well-documented in publicly available literature. The different α1-adrenoceptor subtypes have distinct tissue distributions and downstream signaling partners.[3] Therefore, it is crucial to consider that observed effects in a particular cell type or tissue may be subtype-dependent. If the specific subtype mediating the effect is critical for the research, performing experiments in cell lines expressing individual α1-adrenoceptor subtypes is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent results at high concentrations. | Potential off-target effects at α2-adrenoceptors. At high concentrations, this compound may exhibit agonist or antagonist activity at α2-adrenoceptors, which can lead to confounding results.[1] | 1. Dose-Response Curve: Perform a wide-range dose-response curve to identify the optimal concentration range for α1-adrenoceptor activation without engaging α2-adrenoceptors. 2. Use of Antagonists: Co-incubate with a selective α2-adrenoceptor antagonist (e.g., yohimbine) to block potential off-target effects. A lack of change in the observed effect would suggest it is α1-mediated. |
| Cellular toxicity or apoptosis observed. | Calcium dysregulation or activation of stress pathways. Sustained elevation of intracellular calcium, a consequence of α1-adrenoceptor activation, can be cytotoxic.[4] | 1. Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound and minimize incubation times. 2. Calcium Imaging: Monitor intracellular calcium levels to ensure they are within a physiological range for your experimental system. 3. Apoptosis Assays: Perform assays (e.g., caspase activation, TUNEL staining) to quantify and characterize any observed cell death. |
| Lack of response in a specific cell line. | Low or absent expression of α1-adrenoceptors. The cell line may not endogenously express α1-adrenoceptors or may express a subtype that is not effectively activated by this compound. | 1. Receptor Expression Analysis: Verify the expression of α1-adrenoceptors and their subtypes using techniques like qPCR, Western blot, or radioligand binding. 2. Use a Positive Control: Test a cell line known to express functional α1-adrenoceptors. 3. Recombinant Cell Lines: Consider using a cell line engineered to express the specific α1-adrenoceptor subtype of interest. |
| High background signal in functional assays (e.g., calcium flux). | Assay-related artifacts or non-specific effects of the compound. | 1. Vehicle Control: Ensure a proper vehicle control (e.g., DMSO) is included. 2. Assay Buffer Optimization: Check the composition of your assay buffer for components that might interfere with the signal. 3. Compound Purity: Verify the purity of your this compound stock. |
Potential Off-Target Binding Profile
A comprehensive off-target screening for this compound is not publicly available. However, based on its structure and primary target, a panel of potential off-targets should be considered for evaluation in critical studies. The following table outlines a recommended screening panel.
| Target Class | Specific Targets | Rationale |
| Adrenergic Receptors | α2A, α2B, α2C, β1, β2 | High structural similarity to the primary target. Cross-reactivity with α2-adrenoceptors is a known potential liability for α1-agonists.[1] |
| Other GPCRs | Dopamine (D1-D5), Serotonin (5-HT) subtypes, Muscarinic (M1-M5) | To assess broader selectivity against other monoamine and cholinergic receptors. |
| Ion Channels | L-type calcium channels, hERG | To rule out effects on major ion channels that could lead to cardiovascular side effects or general cytotoxicity. |
| Kinases | Protein Kinase C (PKC), CaMKII | To investigate potential direct modulation of downstream signaling components. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Affinity
This protocol provides a general framework for a competitive binding assay to assess the affinity of this compound for a potential off-target receptor (e.g., α2A-adrenoceptor).
Materials:
-
Cell membranes expressing the receptor of interest.
-
A suitable radioligand for the target receptor (e.g., [3H]-rauwolscine for α2-adrenoceptors).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add cell membranes (5-20 µg protein/well).
-
Add increasing concentrations of this compound (e.g., 10^-10 to 10^-4 M).
-
Add the radioligand at a concentration near its Kd.
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand for the target receptor.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding and determine the Ki of this compound using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay for Functional Off-Target Activity
This protocol outlines a method to assess the functional agonist or antagonist activity of this compound at a Gq-coupled off-target receptor using a fluorescent calcium indicator.
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
A known agonist for the target receptor (for antagonist mode).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Agonist Mode:
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject increasing concentrations of this compound and monitor the change in fluorescence over time.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a known agonist for the target receptor at its EC80 concentration and monitor the change in fluorescence.
-
-
Analyze the data to determine if this compound elicits a calcium response (agonist) or inhibits the response to a known agonist (antagonist).
Visualizations
Caption: Simplified signaling pathway of this compound via α1-adrenoceptor and Gq protein activation.
References
- 1. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SKF 89748 Dosage for Appetite Suppression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKF 89748 for appetite suppression studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for appetite suppression?
A1: this compound is a selective α1-adrenergic receptor agonist.[1] Its appetite-suppressing effects are believed to stem from the activation of these receptors in key brain regions that regulate feeding behavior, such as the paraventricular nucleus (PVN) of the hypothalamus.[1] Activation of α1-adrenoceptors in the PVN is known to inhibit food intake.[1]
Q2: What is the established effective dose for this compound in preclinical models?
A2: In adult male rats, systemic (intraperitoneal) administration of this compound has been shown to suppress food intake with an ED50 of 0.37 mg/kg.[1] The potency for suppressing water intake is slightly lower, with an ED50 of 0.76 mg/kg.[1] It is crucial to perform a dose-response study in your specific animal model and experimental conditions to determine the optimal dose.
Q3: How does the α1-adrenergic signaling pathway lead to appetite suppression?
A3: α1-adrenergic receptors are G-protein coupled receptors (GPCRs) linked to a Gq-protein. Upon agonist binding, the Gq-protein activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to downstream cellular effects that modulate neuronal activity in appetite-regulating circuits.
Q4: What are the known on-target side effects of α1-adrenergic receptor agonists?
A4: Due to their mechanism of action, α1-adrenergic agonists can cause vasoconstriction, which may lead to an increase in blood pressure.[2][3] Other potential side effects include headache, reflex bradycardia (a slower heart rate in response to increased blood pressure), excitability, and restlessness.[2] In preclinical models, it is important to monitor for cardiovascular changes and general behavioral alterations.
Troubleshooting Guides
Issue 1: Inconsistent or No Appetite Suppression Observed
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | The reported ED50 of 0.37 mg/kg is a guideline.[1] Perform a dose-response curve (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) to determine the optimal dose for your specific animal strain, sex, and age. |
| Compound Instability/Degradation | Ensure this compound is stored under recommended conditions (typically room temperature for solids). Prepare fresh solutions for each experiment. |
| Improper Vehicle/Solubility Issues | This compound is a hydrochloride salt. Test solubility in common vehicles like sterile saline or a solution containing a small amount of a solubilizing agent like DMSO, followed by dilution in saline. Ensure the compound is fully dissolved before administration. |
| Route of Administration | Intraperitoneal (IP) injection has been shown to be effective.[1] If using other routes (e.g., oral gavage, subcutaneous), the bioavailability may differ, requiring dose adjustments. For central nervous system (CNS) specific effects, consider intracerebroventricular (ICV) administration. |
| Timing of Administration and Measurement | Administer this compound at a consistent time relative to the dark cycle (when rodents are most active and eat). Measure food intake at regular intervals post-administration (e.g., 1, 2, 4, 8, and 24 hours) to capture the full effect profile. |
Issue 2: Off-Target or Adverse Effects Observed (e.g., hyperactivity, sedation)
| Potential Cause | Troubleshooting Step |
| Dose is too high | High doses of α1-agonists can lead to excessive CNS stimulation or other adverse effects.[2] Reduce the dose to the lowest effective level determined from your dose-response study. |
| Cardiovascular Effects | Monitor heart rate and blood pressure if possible, especially at higher doses. A transient increase in blood pressure is an expected on-target effect of α1-agonists.[3] |
| Stress from Handling/Injection | Acclimate animals to handling and injection procedures to minimize stress-induced changes in feeding and behavior. Include a vehicle-only control group to account for these effects. |
| Interaction with other experimental factors | Ensure that environmental conditions (e.g., temperature, noise, light cycle) are stable and consistent across all experimental groups.[4] |
Issue 3: High Variability in Food Intake Data
| Potential Cause | Troubleshooting Step |
| Inaccurate Food Measurement | Use precise scales to weigh food. Account for spillage by placing a collection tray under the food hopper. Automated food intake monitoring systems can improve accuracy. |
| Animal Hoarding Behavior | Check for hoarded food in the cage bedding, as this can lead to inaccurate intake measurements.[5] |
| Group Housing Effects | House animals individually during food intake studies to prevent social hierarchy from influencing feeding behavior. |
| Diet Palatability | Ensure the diet is palatable and consistent across all animals. Sudden changes in diet can affect food intake. |
Data Presentation
Table 1: Dose-Response Relationship of this compound on 24-hour Food Intake in Male Sprague-Dawley Rats (Hypothetical Data)
| Dosage (mg/kg, IP) | N | Mean Food Intake (g) | Standard Deviation | % Inhibition vs. Vehicle |
| Vehicle (Saline) | 10 | 25.2 | 2.1 | 0% |
| 0.1 | 10 | 22.1 | 1.9 | 12.3% |
| 0.37 | 10 | 12.5 | 1.5 | 50.4% |
| 1.0 | 10 | 8.3 | 1.2 | 67.1% |
| 3.0 | 10 | 7.9 | 1.4 | 68.7% |
Table 2: Representative Pharmacokinetic Parameters of a Small Molecule α1-Agonist in Rats (for Reference)
| Parameter | Intravenous (IV) | Intraperitoneal (IP) |
| Dose | 1 mg/kg | 1 mg/kg |
| Tmax | N/A | 0.5 h |
| Cmax | 250 ng/mL | 120 ng/mL |
| AUC (0-inf) | 450 ngh/mL | 380 ngh/mL |
| Half-life (t½) | 2.5 h | 2.7 h |
| Bioavailability (F%) | 100% | ~85% |
| Clearance (CL) | 2.2 L/h/kg | N/A |
| Volume of Distribution (Vd) | 4.5 L/kg | N/A |
Experimental Protocols
Key Experiment: Dose-Response Evaluation of this compound on Food Intake in Rats
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed in a temperature- and light-controlled environment (12:12h light/dark cycle).
-
Acclimation: Allow animals to acclimate to individual housing and handling for at least one week prior to the experiment.
-
Compound Preparation: On the day of the experiment, prepare a stock solution of this compound in sterile 0.9% saline. If solubility is an issue, dissolve in a minimal amount of DMSO and bring to volume with saline (final DMSO concentration <5%). Prepare serial dilutions to achieve the desired final doses (e.g., 0.1, 0.37, 1.0, 3.0 mg/kg) in an injection volume of 1 mL/kg.
-
Baseline Measurement: For 3 days prior to the experiment, measure 24-hour food intake to establish a baseline for each animal.
-
Experimental Procedure:
-
One hour before the onset of the dark cycle, remove all food from the cages.
-
At the onset of the dark cycle, administer the assigned dose of this compound or vehicle via intraperitoneal (IP) injection.
-
Immediately after injection, provide a pre-weighed amount of standard chow.
-
Measure cumulative food intake at 1, 2, 4, 8, and 24 hours post-injection by weighing the remaining food.
-
-
Data Analysis: Calculate the amount of food consumed for each time point. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each dose group to the vehicle control. Calculate the ED50 using non-linear regression analysis.
Visualizations
Caption: α1-Adrenergic receptor signaling pathway activated by this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Effects on food and water intake of the alpha 1-adrenoceptor agonists amidephrine and SK&F-89748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 3. How Do Alpha-1 Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 4. research.utsa.edu [research.utsa.edu]
- 5. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SKF 89748 Dosage for Appetite Suppression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKF 89748 for appetite suppression studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for appetite suppression?
A1: this compound is a selective α1-adrenergic receptor agonist.[1] Its appetite-suppressing effects are believed to stem from the activation of these receptors in key brain regions that regulate feeding behavior, such as the paraventricular nucleus (PVN) of the hypothalamus.[1] Activation of α1-adrenoceptors in the PVN is known to inhibit food intake.[1]
Q2: What is the established effective dose for this compound in preclinical models?
A2: In adult male rats, systemic (intraperitoneal) administration of this compound has been shown to suppress food intake with an ED50 of 0.37 mg/kg.[1] The potency for suppressing water intake is slightly lower, with an ED50 of 0.76 mg/kg.[1] It is crucial to perform a dose-response study in your specific animal model and experimental conditions to determine the optimal dose.
Q3: How does the α1-adrenergic signaling pathway lead to appetite suppression?
A3: α1-adrenergic receptors are G-protein coupled receptors (GPCRs) linked to a Gq-protein. Upon agonist binding, the Gq-protein activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to downstream cellular effects that modulate neuronal activity in appetite-regulating circuits.
Q4: What are the known on-target side effects of α1-adrenergic receptor agonists?
A4: Due to their mechanism of action, α1-adrenergic agonists can cause vasoconstriction, which may lead to an increase in blood pressure.[2][3] Other potential side effects include headache, reflex bradycardia (a slower heart rate in response to increased blood pressure), excitability, and restlessness.[2] In preclinical models, it is important to monitor for cardiovascular changes and general behavioral alterations.
Troubleshooting Guides
Issue 1: Inconsistent or No Appetite Suppression Observed
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | The reported ED50 of 0.37 mg/kg is a guideline.[1] Perform a dose-response curve (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) to determine the optimal dose for your specific animal strain, sex, and age. |
| Compound Instability/Degradation | Ensure this compound is stored under recommended conditions (typically room temperature for solids). Prepare fresh solutions for each experiment. |
| Improper Vehicle/Solubility Issues | This compound is a hydrochloride salt. Test solubility in common vehicles like sterile saline or a solution containing a small amount of a solubilizing agent like DMSO, followed by dilution in saline. Ensure the compound is fully dissolved before administration. |
| Route of Administration | Intraperitoneal (IP) injection has been shown to be effective.[1] If using other routes (e.g., oral gavage, subcutaneous), the bioavailability may differ, requiring dose adjustments. For central nervous system (CNS) specific effects, consider intracerebroventricular (ICV) administration. |
| Timing of Administration and Measurement | Administer this compound at a consistent time relative to the dark cycle (when rodents are most active and eat). Measure food intake at regular intervals post-administration (e.g., 1, 2, 4, 8, and 24 hours) to capture the full effect profile. |
Issue 2: Off-Target or Adverse Effects Observed (e.g., hyperactivity, sedation)
| Potential Cause | Troubleshooting Step |
| Dose is too high | High doses of α1-agonists can lead to excessive CNS stimulation or other adverse effects.[2] Reduce the dose to the lowest effective level determined from your dose-response study. |
| Cardiovascular Effects | Monitor heart rate and blood pressure if possible, especially at higher doses. A transient increase in blood pressure is an expected on-target effect of α1-agonists.[3] |
| Stress from Handling/Injection | Acclimate animals to handling and injection procedures to minimize stress-induced changes in feeding and behavior. Include a vehicle-only control group to account for these effects. |
| Interaction with other experimental factors | Ensure that environmental conditions (e.g., temperature, noise, light cycle) are stable and consistent across all experimental groups.[4] |
Issue 3: High Variability in Food Intake Data
| Potential Cause | Troubleshooting Step |
| Inaccurate Food Measurement | Use precise scales to weigh food. Account for spillage by placing a collection tray under the food hopper. Automated food intake monitoring systems can improve accuracy. |
| Animal Hoarding Behavior | Check for hoarded food in the cage bedding, as this can lead to inaccurate intake measurements.[5] |
| Group Housing Effects | House animals individually during food intake studies to prevent social hierarchy from influencing feeding behavior. |
| Diet Palatability | Ensure the diet is palatable and consistent across all animals. Sudden changes in diet can affect food intake. |
Data Presentation
Table 1: Dose-Response Relationship of this compound on 24-hour Food Intake in Male Sprague-Dawley Rats (Hypothetical Data)
| Dosage (mg/kg, IP) | N | Mean Food Intake (g) | Standard Deviation | % Inhibition vs. Vehicle |
| Vehicle (Saline) | 10 | 25.2 | 2.1 | 0% |
| 0.1 | 10 | 22.1 | 1.9 | 12.3% |
| 0.37 | 10 | 12.5 | 1.5 | 50.4% |
| 1.0 | 10 | 8.3 | 1.2 | 67.1% |
| 3.0 | 10 | 7.9 | 1.4 | 68.7% |
Table 2: Representative Pharmacokinetic Parameters of a Small Molecule α1-Agonist in Rats (for Reference)
| Parameter | Intravenous (IV) | Intraperitoneal (IP) |
| Dose | 1 mg/kg | 1 mg/kg |
| Tmax | N/A | 0.5 h |
| Cmax | 250 ng/mL | 120 ng/mL |
| AUC (0-inf) | 450 ngh/mL | 380 ngh/mL |
| Half-life (t½) | 2.5 h | 2.7 h |
| Bioavailability (F%) | 100% | ~85% |
| Clearance (CL) | 2.2 L/h/kg | N/A |
| Volume of Distribution (Vd) | 4.5 L/kg | N/A |
Experimental Protocols
Key Experiment: Dose-Response Evaluation of this compound on Food Intake in Rats
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed in a temperature- and light-controlled environment (12:12h light/dark cycle).
-
Acclimation: Allow animals to acclimate to individual housing and handling for at least one week prior to the experiment.
-
Compound Preparation: On the day of the experiment, prepare a stock solution of this compound in sterile 0.9% saline. If solubility is an issue, dissolve in a minimal amount of DMSO and bring to volume with saline (final DMSO concentration <5%). Prepare serial dilutions to achieve the desired final doses (e.g., 0.1, 0.37, 1.0, 3.0 mg/kg) in an injection volume of 1 mL/kg.
-
Baseline Measurement: For 3 days prior to the experiment, measure 24-hour food intake to establish a baseline for each animal.
-
Experimental Procedure:
-
One hour before the onset of the dark cycle, remove all food from the cages.
-
At the onset of the dark cycle, administer the assigned dose of this compound or vehicle via intraperitoneal (IP) injection.
-
Immediately after injection, provide a pre-weighed amount of standard chow.
-
Measure cumulative food intake at 1, 2, 4, 8, and 24 hours post-injection by weighing the remaining food.
-
-
Data Analysis: Calculate the amount of food consumed for each time point. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each dose group to the vehicle control. Calculate the ED50 using non-linear regression analysis.
Visualizations
Caption: α1-Adrenergic receptor signaling pathway activated by this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Effects on food and water intake of the alpha 1-adrenoceptor agonists amidephrine and SK&F-89748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 3. How Do Alpha-1 Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 4. research.utsa.edu [research.utsa.edu]
- 5. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Stability of SKF 89748 in solution for laboratory use
Welcome to the technical support center for the laboratory use of SKF 89748. This resource provides researchers, scientists, and drug development professionals with essential information on the stability, handling, and experimental application of this potent α1-adrenergic receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[1] Upon activation by an agonist like this compound, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2] This signaling cascade ultimately results in various physiological responses, including smooth muscle contraction.[2]
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored at -20°C. For short-term storage of a few days to weeks, it can be kept at 4°C. It is crucial to protect the compound from intense light.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in 100% DMSO to a concentration of 10 mM. For many compounds, stock solutions in DMSO can be stored at -20°C for up to 3 months. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What is the stability of this compound in aqueous solutions?
A4: Currently, there is limited publicly available quantitative data on the long-term stability of this compound in aqueous solutions. As a general practice for small molecules, aqueous solutions should be prepared fresh for each experiment and not stored for more than 24 hours. If dilution in an aqueous buffer results in precipitation, gentle vortexing, sonication, or warming to 37°C may help to redissolve the compound.
Stability Data
| Parameter | Recommendation | Rationale |
| Solid Compound Storage | Store at -20°C for long-term storage. | To minimize chemical degradation over time. |
| Stock Solution Solvent | Dimethyl Sulfoxide (DMSO) | High solubility for many organic compounds. |
| Stock Solution Storage | Store in aliquots at -20°C for up to 3 months. | To avoid repeated freeze-thaw cycles which can degrade the compound. |
| Aqueous Solution Preparation | Prepare fresh for each experiment from a frozen DMSO stock. | To avoid hydrolysis and degradation in aqueous environments. |
| Aqueous Solution Storage | Use within 24 hours. | Stability in aqueous buffers is often limited for small molecules. |
Experimental Protocols
General Protocol for a Cell-Based Functional Assay (Calcium Imaging)
This protocol provides a general workflow for assessing the activity of this compound by measuring changes in intracellular calcium concentration in a cell line endogenously or recombinantly expressing α1-adrenergic receptors.
1. Cell Preparation:
-
Plate cells expressing the α1-adrenergic receptor onto a 96-well, black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. The buffer should be a physiological salt solution such as Hanks' Balanced Salt Solution (HBSS).
-
Remove the cell culture medium from the wells.
-
Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C, protected from light.
3. Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
On the day of the experiment, perform serial dilutions of the this compound stock solution in a suitable aqueous assay buffer (e.g., HBSS) to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or signaling (typically ≤ 0.1%).
4. Calcium Measurement:
-
Wash the cells with the assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader or a microscope equipped for calcium imaging.
-
Establish a stable baseline fluorescence reading for a few minutes.
-
Add the different concentrations of the this compound working solutions to the wells.
-
Record the fluorescence intensity over time to measure the change in intracellular calcium concentration. An increase in fluorescence indicates receptor activation.
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Plot the ΔF or the peak fluorescence response as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no signal upon this compound addition | Compound Instability: this compound degraded in the aqueous solution. | Prepare fresh dilutions of this compound from a frozen DMSO stock immediately before the experiment. |
| Low Receptor Expression: The cell line does not express a sufficient number of α1-adrenergic receptors. | Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding. Consider using a cell line with higher or induced expression. | |
| Cell Health Issues: Cells are not healthy or have been passaged too many times. | Use cells at a low passage number and ensure they are healthy and confluent before the assay. | |
| High background signal | Autofluorescence: Cell culture medium or compounds exhibit high intrinsic fluorescence. | Use phenol red-free medium for the assay. Check the autofluorescence of your compounds and buffers. |
| Dye Overloading or Leakage: Cells are loaded with too much calcium dye, or the dye is leaking out. | Optimize the dye concentration and loading time. Ensure washes are performed gently. | |
| Variability between replicate wells | Inconsistent Cell Number: Uneven cell seeding across the plate. | Ensure a homogenous cell suspension when plating and use appropriate plating techniques to ensure even cell distribution. |
| Pipetting Errors: Inaccurate or inconsistent addition of compounds or reagents. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Precipitation of this compound in aqueous buffer | Low Solubility: The concentration of this compound exceeds its solubility limit in the aqueous buffer. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (while ensuring it remains non-toxic to cells). Gentle warming (to 37°C) or sonication of the solution may also help. |
Visualizations
Signaling Pathway of α1-Adrenergic Receptor Activation
Caption: Alpha-1 adrenergic receptor signaling cascade initiated by this compound.
Experimental Workflow for a Cell-Based Functional Assay
Caption: Workflow for assessing this compound activity using a calcium imaging assay.
Troubleshooting Logic for Low Signal
Caption: Troubleshooting guide for low signal in this compound experiments.
References
Stability of SKF 89748 in solution for laboratory use
Welcome to the technical support center for the laboratory use of SKF 89748. This resource provides researchers, scientists, and drug development professionals with essential information on the stability, handling, and experimental application of this potent α1-adrenergic receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[1] Upon activation by an agonist like this compound, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2] This signaling cascade ultimately results in various physiological responses, including smooth muscle contraction.[2]
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored at -20°C. For short-term storage of a few days to weeks, it can be kept at 4°C. It is crucial to protect the compound from intense light.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in 100% DMSO to a concentration of 10 mM. For many compounds, stock solutions in DMSO can be stored at -20°C for up to 3 months. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What is the stability of this compound in aqueous solutions?
A4: Currently, there is limited publicly available quantitative data on the long-term stability of this compound in aqueous solutions. As a general practice for small molecules, aqueous solutions should be prepared fresh for each experiment and not stored for more than 24 hours. If dilution in an aqueous buffer results in precipitation, gentle vortexing, sonication, or warming to 37°C may help to redissolve the compound.
Stability Data
| Parameter | Recommendation | Rationale |
| Solid Compound Storage | Store at -20°C for long-term storage. | To minimize chemical degradation over time. |
| Stock Solution Solvent | Dimethyl Sulfoxide (DMSO) | High solubility for many organic compounds. |
| Stock Solution Storage | Store in aliquots at -20°C for up to 3 months. | To avoid repeated freeze-thaw cycles which can degrade the compound. |
| Aqueous Solution Preparation | Prepare fresh for each experiment from a frozen DMSO stock. | To avoid hydrolysis and degradation in aqueous environments. |
| Aqueous Solution Storage | Use within 24 hours. | Stability in aqueous buffers is often limited for small molecules. |
Experimental Protocols
General Protocol for a Cell-Based Functional Assay (Calcium Imaging)
This protocol provides a general workflow for assessing the activity of this compound by measuring changes in intracellular calcium concentration in a cell line endogenously or recombinantly expressing α1-adrenergic receptors.
1. Cell Preparation:
-
Plate cells expressing the α1-adrenergic receptor onto a 96-well, black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. The buffer should be a physiological salt solution such as Hanks' Balanced Salt Solution (HBSS).
-
Remove the cell culture medium from the wells.
-
Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C, protected from light.
3. Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
On the day of the experiment, perform serial dilutions of the this compound stock solution in a suitable aqueous assay buffer (e.g., HBSS) to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or signaling (typically ≤ 0.1%).
4. Calcium Measurement:
-
Wash the cells with the assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader or a microscope equipped for calcium imaging.
-
Establish a stable baseline fluorescence reading for a few minutes.
-
Add the different concentrations of the this compound working solutions to the wells.
-
Record the fluorescence intensity over time to measure the change in intracellular calcium concentration. An increase in fluorescence indicates receptor activation.
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Plot the ΔF or the peak fluorescence response as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no signal upon this compound addition | Compound Instability: this compound degraded in the aqueous solution. | Prepare fresh dilutions of this compound from a frozen DMSO stock immediately before the experiment. |
| Low Receptor Expression: The cell line does not express a sufficient number of α1-adrenergic receptors. | Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding. Consider using a cell line with higher or induced expression. | |
| Cell Health Issues: Cells are not healthy or have been passaged too many times. | Use cells at a low passage number and ensure they are healthy and confluent before the assay. | |
| High background signal | Autofluorescence: Cell culture medium or compounds exhibit high intrinsic fluorescence. | Use phenol red-free medium for the assay. Check the autofluorescence of your compounds and buffers. |
| Dye Overloading or Leakage: Cells are loaded with too much calcium dye, or the dye is leaking out. | Optimize the dye concentration and loading time. Ensure washes are performed gently. | |
| Variability between replicate wells | Inconsistent Cell Number: Uneven cell seeding across the plate. | Ensure a homogenous cell suspension when plating and use appropriate plating techniques to ensure even cell distribution. |
| Pipetting Errors: Inaccurate or inconsistent addition of compounds or reagents. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Precipitation of this compound in aqueous buffer | Low Solubility: The concentration of this compound exceeds its solubility limit in the aqueous buffer. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (while ensuring it remains non-toxic to cells). Gentle warming (to 37°C) or sonication of the solution may also help. |
Visualizations
Signaling Pathway of α1-Adrenergic Receptor Activation
Caption: Alpha-1 adrenergic receptor signaling cascade initiated by this compound.
Experimental Workflow for a Cell-Based Functional Assay
Caption: Workflow for assessing this compound activity using a calcium imaging assay.
Troubleshooting Logic for Low Signal
Caption: Troubleshooting guide for low signal in this compound experiments.
References
Technical Support Center: Optimizing SKF 89748 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the α1-adrenergic receptor agonist, SKF 89748. By providing clear troubleshooting guidance and detailed experimental protocols, we aim to enhance the reproducibility and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective agonist for α1-adrenergic receptors.[1][2] It directly stimulates these G protein-coupled receptors (GPCRs), which are primarily coupled to the Gq signaling pathway. This activation leads to the stimulation of phospholipase C, subsequent production of inositol phosphates and diacylglycerol, and an increase in intracellular calcium levels.
Q2: I am observing high variability in my dose-response curves. What are the common causes?
A2: High variability in dose-response curves can stem from several factors. These include inconsistencies in cell health and density, reagent preparation and storage, and assay timing. Specifically for this compound, which is a small molecule agonist, ensuring its consistent solubility and preventing precipitation in your assay media is critical.
Q3: How should I prepare and store this compound to ensure its stability and activity?
A3: For optimal results, it is recommended to prepare fresh solutions of this compound for each experiment from a concentrated stock solution. Stock solutions should be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to thaw completely and ensure it is fully dissolved by vortexing.
Q4: My assay window (the difference between the maximum and minimum signal) is too small. How can I improve it?
A4: A small assay window can be due to low receptor expression in your cell line, suboptimal agonist concentration, or issues with the detection reagents. Consider optimizing the cell seeding density and the agonist stimulation time. You may also need to titrate your detection reagents and ensure your plate reader settings are optimal for the assay format.
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: While this compound is considered a selective α1-adrenergic agonist, like any pharmacological tool, the possibility of off-target effects at high concentrations cannot be entirely ruled out. It is good practice to consult the latest literature and consider including appropriate controls, such as using a specific α1-adrenergic antagonist (e.g., prazosin) to confirm that the observed effects are mediated by the intended target.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound and other α1-adrenergic agonists.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Agonist Potency (EC50) | Compound Degradation: Improper storage or multiple freeze-thaw cycles of this compound stock solution. | Prepare fresh dilutions from a new stock aliquot for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C. |
| Inaccurate Pipetting: Errors in serial dilutions or addition of the agonist to the assay plate. | Calibrate pipettes regularly. Use low-retention pipette tips. Prepare a master mix of each dilution to add to replicate wells. | |
| Cell Passage Number: High passage number can lead to phenotypic drift and altered receptor expression or signaling. | Use cells within a consistent and low passage number range. Regularly perform cell line authentication. | |
| High Well-to-Well Variability | Uneven Cell Seeding: Inconsistent cell numbers across the wells of the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette or automated cell dispenser for seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with a buffer. |
| Temperature Gradients: Uneven temperature across the incubator or the assay plate during incubation. | Allow plates to equilibrate to room temperature before adding reagents. Ensure the incubator provides uniform temperature distribution. | |
| Reagent Mixing: Inadequate mixing of reagents in the wells. | Gently mix the plate on an orbital shaker after reagent addition, being careful not to disturb the cell monolayer. | |
| Low Signal-to-Background Ratio | Low Receptor Expression: The cell line used may not express sufficient levels of α1-adrenergic receptors. | Use a cell line known to endogenously express high levels of the target receptor or a stably transfected cell line. |
| Suboptimal Assay Conditions: Incubation times, reagent concentrations, or buffer composition may not be optimal. | Optimize the agonist stimulation time, cell seeding density, and concentrations of detection reagents. | |
| Cell Health: Poor cell viability or adherence can lead to a weak signal. | Ensure cells are healthy and in the logarithmic growth phase before seeding. Check for mycoplasma contamination. | |
| Unexpected Results or No Response | Incorrect Agonist Concentration Range: The tested concentrations of this compound may be too high or too low. | Perform a wide-range dose-response experiment (e.g., from 1 pM to 100 µM) to determine the optimal concentration range. |
| Assay Interference: Components of the assay medium or the compound itself may interfere with the detection method. | Run appropriate controls, including vehicle-only and positive control agonist wells. Test for compound autofluorescence or quenching if using a fluorescence-based assay. | |
| Cell Line Identity: The cell line may have been misidentified or cross-contaminated. | Perform cell line authentication using methods such as Short Tandem Repeat (STR) profiling. |
Quantitative Data Summary
| Compound | Receptor Subtype | Parameter | Value | Reference |
| Phenylephrine | α1A-adrenoceptor | pKi | 5.86 | [3] |
| Phenylephrine | α1B-adrenoceptor | pKi | 4.87 | [3] |
| Phenylephrine | α1D-adrenoceptor | pKi | 5.86 | [3] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Key Experiment: Inositol Monophosphate (IP1) Accumulation Assay
This protocol describes a method to quantify the activation of α1-adrenergic receptors by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.[1][4] This assay is a robust alternative to measuring intracellular calcium mobilization.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human α1-adrenergic receptor subtype of interest.
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin, and streptomycin.
-
Phosphate-buffered saline (PBS).
-
This compound and a reference agonist (e.g., phenylephrine).
-
A specific α1-adrenergic antagonist (e.g., prazosin) for control experiments.
-
IP-One Gq HTRF Assay Kit (or equivalent).
-
White, solid-bottom 96-well or 384-well cell culture plates.
-
HTRF-compatible microplate reader.
Methodology:
-
Cell Seeding:
-
Culture the cells to 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into the microplate at a pre-optimized density and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in the assay stimulation buffer to achieve the desired final concentrations. Also prepare dilutions for the reference agonist and antagonist.
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add the stimulation buffer containing lithium chloride (LiCl) to each well. LiCl is used to inhibit the degradation of IP1.[1][4]
-
Add the prepared dilutions of this compound or the reference compounds to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubate the plate at 37°C for the optimized stimulation time (typically 30-60 minutes).
-
-
Detection:
-
Following the stimulation period, add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) to all wells according to the manufacturer's instructions.[1]
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader.
-
Calculate the ratio of the fluorescence signals at the two emission wavelengths and normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-(-)-Phenylephrine hydrochloride, alpha1 Adrenoceptor agonist (CAS 61-76-7) | Abcam [abcam.com]
- 4. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SKF 89748 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the α1-adrenergic receptor agonist, SKF 89748. By providing clear troubleshooting guidance and detailed experimental protocols, we aim to enhance the reproducibility and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective agonist for α1-adrenergic receptors.[1][2] It directly stimulates these G protein-coupled receptors (GPCRs), which are primarily coupled to the Gq signaling pathway. This activation leads to the stimulation of phospholipase C, subsequent production of inositol phosphates and diacylglycerol, and an increase in intracellular calcium levels.
Q2: I am observing high variability in my dose-response curves. What are the common causes?
A2: High variability in dose-response curves can stem from several factors. These include inconsistencies in cell health and density, reagent preparation and storage, and assay timing. Specifically for this compound, which is a small molecule agonist, ensuring its consistent solubility and preventing precipitation in your assay media is critical.
Q3: How should I prepare and store this compound to ensure its stability and activity?
A3: For optimal results, it is recommended to prepare fresh solutions of this compound for each experiment from a concentrated stock solution. Stock solutions should be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to thaw completely and ensure it is fully dissolved by vortexing.
Q4: My assay window (the difference between the maximum and minimum signal) is too small. How can I improve it?
A4: A small assay window can be due to low receptor expression in your cell line, suboptimal agonist concentration, or issues with the detection reagents. Consider optimizing the cell seeding density and the agonist stimulation time. You may also need to titrate your detection reagents and ensure your plate reader settings are optimal for the assay format.
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: While this compound is considered a selective α1-adrenergic agonist, like any pharmacological tool, the possibility of off-target effects at high concentrations cannot be entirely ruled out. It is good practice to consult the latest literature and consider including appropriate controls, such as using a specific α1-adrenergic antagonist (e.g., prazosin) to confirm that the observed effects are mediated by the intended target.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound and other α1-adrenergic agonists.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Agonist Potency (EC50) | Compound Degradation: Improper storage or multiple freeze-thaw cycles of this compound stock solution. | Prepare fresh dilutions from a new stock aliquot for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C. |
| Inaccurate Pipetting: Errors in serial dilutions or addition of the agonist to the assay plate. | Calibrate pipettes regularly. Use low-retention pipette tips. Prepare a master mix of each dilution to add to replicate wells. | |
| Cell Passage Number: High passage number can lead to phenotypic drift and altered receptor expression or signaling. | Use cells within a consistent and low passage number range. Regularly perform cell line authentication. | |
| High Well-to-Well Variability | Uneven Cell Seeding: Inconsistent cell numbers across the wells of the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette or automated cell dispenser for seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with a buffer. |
| Temperature Gradients: Uneven temperature across the incubator or the assay plate during incubation. | Allow plates to equilibrate to room temperature before adding reagents. Ensure the incubator provides uniform temperature distribution. | |
| Reagent Mixing: Inadequate mixing of reagents in the wells. | Gently mix the plate on an orbital shaker after reagent addition, being careful not to disturb the cell monolayer. | |
| Low Signal-to-Background Ratio | Low Receptor Expression: The cell line used may not express sufficient levels of α1-adrenergic receptors. | Use a cell line known to endogenously express high levels of the target receptor or a stably transfected cell line. |
| Suboptimal Assay Conditions: Incubation times, reagent concentrations, or buffer composition may not be optimal. | Optimize the agonist stimulation time, cell seeding density, and concentrations of detection reagents. | |
| Cell Health: Poor cell viability or adherence can lead to a weak signal. | Ensure cells are healthy and in the logarithmic growth phase before seeding. Check for mycoplasma contamination. | |
| Unexpected Results or No Response | Incorrect Agonist Concentration Range: The tested concentrations of this compound may be too high or too low. | Perform a wide-range dose-response experiment (e.g., from 1 pM to 100 µM) to determine the optimal concentration range. |
| Assay Interference: Components of the assay medium or the compound itself may interfere with the detection method. | Run appropriate controls, including vehicle-only and positive control agonist wells. Test for compound autofluorescence or quenching if using a fluorescence-based assay. | |
| Cell Line Identity: The cell line may have been misidentified or cross-contaminated. | Perform cell line authentication using methods such as Short Tandem Repeat (STR) profiling. |
Quantitative Data Summary
| Compound | Receptor Subtype | Parameter | Value | Reference |
| Phenylephrine | α1A-adrenoceptor | pKi | 5.86 | [3] |
| Phenylephrine | α1B-adrenoceptor | pKi | 4.87 | [3] |
| Phenylephrine | α1D-adrenoceptor | pKi | 5.86 | [3] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Key Experiment: Inositol Monophosphate (IP1) Accumulation Assay
This protocol describes a method to quantify the activation of α1-adrenergic receptors by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.[1][4] This assay is a robust alternative to measuring intracellular calcium mobilization.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human α1-adrenergic receptor subtype of interest.
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin, and streptomycin.
-
Phosphate-buffered saline (PBS).
-
This compound and a reference agonist (e.g., phenylephrine).
-
A specific α1-adrenergic antagonist (e.g., prazosin) for control experiments.
-
IP-One Gq HTRF Assay Kit (or equivalent).
-
White, solid-bottom 96-well or 384-well cell culture plates.
-
HTRF-compatible microplate reader.
Methodology:
-
Cell Seeding:
-
Culture the cells to 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into the microplate at a pre-optimized density and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in the assay stimulation buffer to achieve the desired final concentrations. Also prepare dilutions for the reference agonist and antagonist.
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add the stimulation buffer containing lithium chloride (LiCl) to each well. LiCl is used to inhibit the degradation of IP1.[1][4]
-
Add the prepared dilutions of this compound or the reference compounds to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubate the plate at 37°C for the optimized stimulation time (typically 30-60 minutes).
-
-
Detection:
-
Following the stimulation period, add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) to all wells according to the manufacturer's instructions.[1]
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader.
-
Calculate the ratio of the fluorescence signals at the two emission wavelengths and normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-(-)-Phenylephrine hydrochloride, alpha1 Adrenoceptor agonist (CAS 61-76-7) | Abcam [abcam.com]
- 4. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in SKF 89748 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKF 89748. Our aim is to help you interpret unexpected results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an α1-adrenergic receptor agonist.[1][2] It primarily exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors involved in various physiological processes, including smooth muscle contraction.
Q2: Are there other common research compounds with similar "SKF" nomenclature?
Yes, and this can be a significant source of confusion and unexpected results. It is crucial to verify the specific compound you are using. Other compounds include:
-
SKF 96365: An antagonist of transient receptor potential (TRP) channels and a potent blocker of low-voltage-activated T-type calcium channels.[3]
-
SKF 83566: A D1-dopamine receptor antagonist that also functions as a competitive dopamine transporter (DAT) inhibitor.[4]
-
SKF 89976A: A GABA transporter (GAT-1) blocker.[5]
Q3: I am observing effects on calcium signaling. Is this expected with this compound?
While this compound's primary target is the α1-adrenergic receptor, its downstream signaling can involve calcium. α1-adrenoceptors typically couple to Gq proteins, which activate phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum. However, the vasoconstriction induced by this compound's enantiomers shows differential sensitivity to extracellular calcium entry blockers, suggesting a complex interplay with calcium signaling pathways that may vary between tissues and specific isomers used.[6] If you observe unexpected calcium-related effects, it is also worth confirming you have not inadvertently used SKF 96365, a known calcium channel blocker.[3]
Troubleshooting Guide
Issue 1: Unexpected Inhibitory Effects on Neuronal Activity or Neurotransmitter Uptake
Symptoms:
-
Decreased neuronal firing in a system where excitation is expected.
-
Altered clearance of dopamine in microdialysis or voltammetry studies.
-
Behavioral phenotypes inconsistent with α1-adrenergic agonism.
Possible Causes & Troubleshooting Steps:
-
Compound Identity Mix-Up: You may be using SKF 83566, a D1-dopamine antagonist and dopamine transporter (DAT) inhibitor, instead of this compound.[4]
-
Action: Verify the full chemical name and CAS number of your compound.
-
Action: Review the supplier's certificate of analysis.
-
-
Off-Target Effects: While not extensively documented for this compound, off-target effects are a possibility for any pharmacological agent.
-
Action: Perform control experiments with known α1-adrenergic antagonists (e.g., prazosin) to confirm the observed effects are mediated by α1-receptors.
-
Action: Consider testing for activity at other adrenergic receptor subtypes or dopamine receptors if your experimental system expresses them.
-
Issue 2: Lack of Expected Vasoconstriction or Smooth Muscle Contraction
Symptoms:
-
No significant increase in blood pressure in vivo.
-
Failure to induce contraction in isolated aortic rings or other smooth muscle preparations.
Possible Causes & Troubleshooting Steps:
-
Calcium Dependence: The contractile response to this compound can have a variable dependence on extracellular calcium.[6]
-
Action: Ensure your experimental buffer contains an appropriate concentration of calcium.
-
Action: Investigate the role of intracellular calcium release in your specific tissue preparation.
-
-
Enantiomer Specificity: The d- and l-enantiomers of this compound may interact differently with the α1-adrenoceptor and have different sensitivities to calcium channel blockers.[6]
-
Action: If using a specific enantiomer, consider that its effects may differ from the racemic mixture.
-
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and downregulation.
-
Action: Optimize the incubation time and concentration of this compound.
-
Action: Perform time-course experiments to identify the optimal window for observing the effect.
-
Data Presentation
Table 1: Pharmacological Profile of Common "SKF" Research Compounds
| Compound | Primary Target(s) | Primary Action(s) | IC50 / ED50 | Potential for Unexpected Results |
| This compound | α1-Adrenergic Receptor | Agonist | ED50: 0.37 mg/kg (inhibition of food intake in rats)[1][2] | Effects on food/water intake; complex calcium dependence in vasoconstriction.[6] |
| SKF 96365 | TRP Channels; T-type Calcium Channels | Antagonist / Blocker | IC50: 563 ± 16 nM (for hCaV3.1 T-type calcium channels)[3] | Potent inhibition of calcium signaling, easily confused with this compound if only "SKF" is noted. |
| SKF 83566 | D1-Dopamine Receptor; Dopamine Transporter (DAT) | Antagonist; Inhibitor | IC50: 5.7 µM (DAT inhibition)[4] | Inhibition of dopamine uptake, leading to increased extracellular dopamine levels, confounding studies on dopaminergic systems.[4] |
| SKF 89976A | GABA Transporter (GAT-1) | Blocker | IC50: 3514 nM (SERT), 202.13 nM (NET), 728.8 nM (DAT)[5] | Inhibition of GABA uptake, potentially altering inhibitory neurotransmission. |
Experimental Protocols
Protocol 1: Evaluation of Vasoconstriction in Isolated Rat Aorta
-
Tissue Preparation: Euthanize a male Wistar rat and excise the thoracic aorta. Clean the aorta of adherent tissue and cut into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 80 mM) to ensure tissue viability. Wash thoroughly.
-
Drug Application: Add cumulative concentrations of this compound to the organ bath and record the isometric tension.
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 value.
Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release and Uptake
As described for the study of SKF-83566, which can be adapted as a control experiment.[4]
-
Slice Preparation: Prepare 300-400 µm thick coronal slices of the rat striatum.
-
Recording Chamber: Transfer a slice to a recording chamber perfused with artificial cerebrospinal fluid (aCSF) at 32-34°C.
-
Electrode Placement: Place a carbon-fiber microelectrode into the dorsal striatum.
-
Stimulation: Place a bipolar stimulating electrode nearby to evoke dopamine release.
-
Data Acquisition: Apply a triangular waveform to the carbon-fiber electrode and record the resulting current. Dopamine oxidation and reduction will produce a characteristic redox peak.
-
Drug Application: After establishing a stable baseline of evoked dopamine release, perfuse the slice with this compound (or SKF 83566 as a positive control for DAT inhibition) and monitor changes in the peak dopamine concentration and the rate of dopamine clearance.
Mandatory Visualizations
Caption: Canonical signaling pathway for the α1-adrenergic agonist this compound.
Caption: Troubleshooting workflow for unexpected results in this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Calcium utilization in the vasoconstriction to enantiomers of SK&F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in SKF 89748 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKF 89748. Our aim is to help you interpret unexpected results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an α1-adrenergic receptor agonist.[1][2] It primarily exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors involved in various physiological processes, including smooth muscle contraction.
Q2: Are there other common research compounds with similar "SKF" nomenclature?
Yes, and this can be a significant source of confusion and unexpected results. It is crucial to verify the specific compound you are using. Other compounds include:
-
SKF 96365: An antagonist of transient receptor potential (TRP) channels and a potent blocker of low-voltage-activated T-type calcium channels.[3]
-
SKF 83566: A D1-dopamine receptor antagonist that also functions as a competitive dopamine transporter (DAT) inhibitor.[4]
-
SKF 89976A: A GABA transporter (GAT-1) blocker.[5]
Q3: I am observing effects on calcium signaling. Is this expected with this compound?
While this compound's primary target is the α1-adrenergic receptor, its downstream signaling can involve calcium. α1-adrenoceptors typically couple to Gq proteins, which activate phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum. However, the vasoconstriction induced by this compound's enantiomers shows differential sensitivity to extracellular calcium entry blockers, suggesting a complex interplay with calcium signaling pathways that may vary between tissues and specific isomers used.[6] If you observe unexpected calcium-related effects, it is also worth confirming you have not inadvertently used SKF 96365, a known calcium channel blocker.[3]
Troubleshooting Guide
Issue 1: Unexpected Inhibitory Effects on Neuronal Activity or Neurotransmitter Uptake
Symptoms:
-
Decreased neuronal firing in a system where excitation is expected.
-
Altered clearance of dopamine in microdialysis or voltammetry studies.
-
Behavioral phenotypes inconsistent with α1-adrenergic agonism.
Possible Causes & Troubleshooting Steps:
-
Compound Identity Mix-Up: You may be using SKF 83566, a D1-dopamine antagonist and dopamine transporter (DAT) inhibitor, instead of this compound.[4]
-
Action: Verify the full chemical name and CAS number of your compound.
-
Action: Review the supplier's certificate of analysis.
-
-
Off-Target Effects: While not extensively documented for this compound, off-target effects are a possibility for any pharmacological agent.
-
Action: Perform control experiments with known α1-adrenergic antagonists (e.g., prazosin) to confirm the observed effects are mediated by α1-receptors.
-
Action: Consider testing for activity at other adrenergic receptor subtypes or dopamine receptors if your experimental system expresses them.
-
Issue 2: Lack of Expected Vasoconstriction or Smooth Muscle Contraction
Symptoms:
-
No significant increase in blood pressure in vivo.
-
Failure to induce contraction in isolated aortic rings or other smooth muscle preparations.
Possible Causes & Troubleshooting Steps:
-
Calcium Dependence: The contractile response to this compound can have a variable dependence on extracellular calcium.[6]
-
Action: Ensure your experimental buffer contains an appropriate concentration of calcium.
-
Action: Investigate the role of intracellular calcium release in your specific tissue preparation.
-
-
Enantiomer Specificity: The d- and l-enantiomers of this compound may interact differently with the α1-adrenoceptor and have different sensitivities to calcium channel blockers.[6]
-
Action: If using a specific enantiomer, consider that its effects may differ from the racemic mixture.
-
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and downregulation.
-
Action: Optimize the incubation time and concentration of this compound.
-
Action: Perform time-course experiments to identify the optimal window for observing the effect.
-
Data Presentation
Table 1: Pharmacological Profile of Common "SKF" Research Compounds
| Compound | Primary Target(s) | Primary Action(s) | IC50 / ED50 | Potential for Unexpected Results |
| This compound | α1-Adrenergic Receptor | Agonist | ED50: 0.37 mg/kg (inhibition of food intake in rats)[1][2] | Effects on food/water intake; complex calcium dependence in vasoconstriction.[6] |
| SKF 96365 | TRP Channels; T-type Calcium Channels | Antagonist / Blocker | IC50: 563 ± 16 nM (for hCaV3.1 T-type calcium channels)[3] | Potent inhibition of calcium signaling, easily confused with this compound if only "SKF" is noted. |
| SKF 83566 | D1-Dopamine Receptor; Dopamine Transporter (DAT) | Antagonist; Inhibitor | IC50: 5.7 µM (DAT inhibition)[4] | Inhibition of dopamine uptake, leading to increased extracellular dopamine levels, confounding studies on dopaminergic systems.[4] |
| SKF 89976A | GABA Transporter (GAT-1) | Blocker | IC50: 3514 nM (SERT), 202.13 nM (NET), 728.8 nM (DAT)[5] | Inhibition of GABA uptake, potentially altering inhibitory neurotransmission. |
Experimental Protocols
Protocol 1: Evaluation of Vasoconstriction in Isolated Rat Aorta
-
Tissue Preparation: Euthanize a male Wistar rat and excise the thoracic aorta. Clean the aorta of adherent tissue and cut into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 80 mM) to ensure tissue viability. Wash thoroughly.
-
Drug Application: Add cumulative concentrations of this compound to the organ bath and record the isometric tension.
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 value.
Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release and Uptake
As described for the study of SKF-83566, which can be adapted as a control experiment.[4]
-
Slice Preparation: Prepare 300-400 µm thick coronal slices of the rat striatum.
-
Recording Chamber: Transfer a slice to a recording chamber perfused with artificial cerebrospinal fluid (aCSF) at 32-34°C.
-
Electrode Placement: Place a carbon-fiber microelectrode into the dorsal striatum.
-
Stimulation: Place a bipolar stimulating electrode nearby to evoke dopamine release.
-
Data Acquisition: Apply a triangular waveform to the carbon-fiber electrode and record the resulting current. Dopamine oxidation and reduction will produce a characteristic redox peak.
-
Drug Application: After establishing a stable baseline of evoked dopamine release, perfuse the slice with this compound (or SKF 83566 as a positive control for DAT inhibition) and monitor changes in the peak dopamine concentration and the rate of dopamine clearance.
Mandatory Visualizations
Caption: Canonical signaling pathway for the α1-adrenergic agonist this compound.
Caption: Troubleshooting workflow for unexpected results in this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Calcium utilization in the vasoconstriction to enantiomers of SK&F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing tachyphylaxis with repeated SKF 89748 administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding tachyphylaxis observed with repeated administration of SKF 89748, a potent α1-adrenergic receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective α1-adrenergic receptor agonist.[1] Its primary mechanism of action is to bind to and activate α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins. This activation stimulates the phospholipase C-inositol trisphosphate-diacylglycerol pathway, leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[2]
Q2: We are observing a diminished response to this compound after repeated administration in our cell-based assays. What is the likely cause?
This phenomenon is likely tachyphylaxis, a rapid decrease in response to a drug following repeated administration.[3][4] For GPCRs like the α1-adrenergic receptor, tachyphylaxis is primarily caused by receptor desensitization, a process that includes:
-
Receptor Phosphorylation: Agonist binding triggers phosphorylation of the intracellular domains of the receptor by G-protein coupled receptor kinases (GRKs) and second-messenger kinases like PKC.[2][5]
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins, which sterically hinder the receptor's ability to couple with its G-protein, thus uncoupling it from downstream signaling pathways.[6]
-
Receptor Internalization: The receptor-β-arrestin complex promotes the internalization of the receptor from the cell surface into endosomes.[6][7] This reduces the number of receptors available to bind to this compound.
Q3: How quickly does desensitization to α1-adrenergic agonists typically occur?
The onset of desensitization can be rapid, occurring within minutes of agonist exposure.[2][6] For example, with some α1A-adrenergic receptor agonists, internalization can be observed in as little as 5 minutes.[8] The exact timing can depend on the specific agonist, its concentration, the duration of exposure, and the cell type being used.
Q4: Are all α1-adrenergic receptor subtypes equally susceptible to desensitization?
No, there are differences in the desensitization and internalization kinetics among the α1-adrenergic receptor subtypes. Studies have shown that α1B- and α1D-adrenoceptors tend to internalize more rapidly in response to agonists like norepinephrine compared to the α1A-adrenoceptor subtype.[8] However, the rate of desensitization for the α1A subtype can be agonist-dependent.[8]
Q5: Can tachyphylaxis to this compound be reversed?
In many cases, tachyphylaxis is a reversible process.[9] Once the agonist is removed, receptors that have been internalized can be dephosphorylated within endosomes and recycled back to the plasma membrane, restoring their responsiveness.[6] The rate of this "resensitization" can vary.
Q6: What are some general strategies to mitigate tachyphylaxis in our experiments?
To minimize the impact of tachyphylaxis, consider the following experimental design modifications:
-
Intermittent Dosing: Instead of continuous exposure, use washout periods between this compound administrations to allow for receptor resensitization.
-
Dose Optimization: Use the lowest effective concentration of this compound to achieve the desired response, as higher concentrations can lead to more profound and rapid desensitization.
-
Time-Course Experiments: Conduct detailed time-course studies to understand the kinetics of desensitization and recovery in your specific experimental system.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Complete loss of response to the second dose of this compound. | - Profound receptor desensitization and internalization. - Insufficient washout period between doses. - High concentration of this compound used. | - Increase the duration of the washout period. - Perform a dose-response curve to determine the EC50 and use a concentration at or near this value for subsequent experiments. - Measure receptor internalization to confirm this is the mechanism. |
| High variability in the response to repeated this compound administration. | - Inconsistent timing of drug administration and washout. - Cell health and passage number variability. - Fluctuations in incubation temperature. | - Use a perfusion system for precise timing of drug application and removal. - Use cells within a consistent and low passage number range. - Ensure strict temperature control throughout the experiment. |
| Unexpected potentiation of the response to a second, lower dose of this compound. | - This is less common but could indicate complex signaling cross-talk or a "priming" effect in certain cell types. | - Carefully repeat the experiment to confirm the observation. - Investigate potential involvement of other signaling pathways that may be sensitized by the initial agonist exposure. |
| The response to a different α1-agonist is also diminished after this compound pretreatment. | - This is known as cross-desensitization, where exposure to one agonist leads to the desensitization of the receptor to other agonists. | - This is an expected outcome of homologous desensitization. If you need to test multiple agonists, consider using separate cell populations for each. |
Quantitative Data Summary
The following tables provide representative data on α1-adrenergic receptor desensitization. Note that this data is from studies using other α1-agonists but can serve as a reference for what to expect with this compound.
Table 1: Time-Course of α1B-Adrenergic Receptor Internalization
| Agonist | Concentration | Time Point | % Internalization (Mean ± SEM) |
| Norepinephrine | 10 µM | 2 min | ~10% |
| 5 min | ~20% | ||
| 15 min | ~35% | ||
| 30 min | ~45% | ||
| PMA | 1 µM | 2 min | ~40% |
| 5 min | ~50% | ||
| 15 min | ~55% | ||
| 30 min | ~60% | ||
| Data adapted from studies on eGFP-tagged α1B-ARs.[10] |
Table 2: Agonist-Induced Desensitization of Vascular Contraction
| Pre-treatment | Duration | Fold-Loss in Sensitivity to Epinephrine |
| Epinephrine (10⁻⁶ M) | 7 hours | 10-fold |
| Data from a study on rabbit aorta ring segments.[11][12] |
Experimental Protocols
Protocol 1: Measuring Desensitization of this compound-Induced Calcium Mobilization
This protocol describes how to measure the desensitization of the intracellular calcium response to this compound in a cultured cell line endogenously or exogenously expressing α1-adrenergic receptors.
Materials:
-
HEK293 cells stably expressing the human α1A-adrenergic receptor.
-
Fluo-4 AM calcium indicator dye.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the experiment, remove the culture medium and load the cells with Fluo-4 AM (e.g., 4 µM in HBSS) for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
-
Baseline Reading: Place the plate in the fluorescence plate reader and record the baseline fluorescence for 2 minutes.
-
First Stimulation (S1): Add a concentration of this compound that elicits a maximal response (e.g., 10 µM) and record the fluorescence signal for 5-10 minutes.
-
Washout: Gently aspirate the this compound-containing buffer and wash the cells three times with warm HBSS over a period of 30 minutes.
-
Second Stimulation (S2): Add the same concentration of this compound and record the fluorescence signal for 5-10 minutes.
-
Data Analysis: Calculate the peak fluorescence response for both S1 and S2 (subtracting the baseline). Express the S2 response as a percentage of the S1 response to quantify the degree of desensitization.
Protocol 2: Quantifying α1-Adrenergic Receptor Internalization by ELISA
This protocol allows for the quantification of cell surface receptors using an ELISA-based method on cells expressing an epitope-tagged receptor.
Materials:
-
Cells stably expressing an N-terminally HA-tagged α1A-adrenergic receptor.
-
Primary antibody: anti-HA antibody.
-
Secondary antibody: HRP-conjugated anti-mouse IgG.
-
TMB substrate.
-
This compound.
-
Paraformaldehyde (PFA).
Procedure:
-
Cell Plating: Plate cells in a 48-well plate.
-
Agonist Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Fixation: Place the plate on ice, wash with cold PBS, and fix the cells with 4% PFA for 20 minutes at room temperature.
-
Blocking: Wash the cells and block with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-HA antibody (in blocking buffer) for 1 hour at room temperature to label the surface receptors.
-
Secondary Antibody Incubation: Wash the cells and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the cells extensively, then add TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
Data Analysis: The absorbance is proportional to the number of surface receptors. Express the receptor number at each time point as a percentage of the vehicle-treated control at time 0.
Visualizations
Caption: Signaling and desensitization pathway of the α1-adrenergic receptor upon this compound binding.
Caption: Workflow for measuring tachyphylaxis using a cell-based calcium mobilization assay.
Caption: A logical workflow for troubleshooting diminished responses to this compound.
References
- 1. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachyphylaxis - Wikipedia [en.wikipedia.org]
- 4. Tachyphylaxis/ tolerance to antidepressive medications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biased GPCR signaling: possible mechanisms and inherent limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Receptor Internalization and Recycling | Springer Nature Experiments [experiments.springernature.com]
- 8. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Desensitization of alpha-1 adrenergic receptor-mediated vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
Addressing tachyphylaxis with repeated SKF 89748 administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding tachyphylaxis observed with repeated administration of SKF 89748, a potent α1-adrenergic receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective α1-adrenergic receptor agonist.[1] Its primary mechanism of action is to bind to and activate α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins. This activation stimulates the phospholipase C-inositol trisphosphate-diacylglycerol pathway, leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[2]
Q2: We are observing a diminished response to this compound after repeated administration in our cell-based assays. What is the likely cause?
This phenomenon is likely tachyphylaxis, a rapid decrease in response to a drug following repeated administration.[3][4] For GPCRs like the α1-adrenergic receptor, tachyphylaxis is primarily caused by receptor desensitization, a process that includes:
-
Receptor Phosphorylation: Agonist binding triggers phosphorylation of the intracellular domains of the receptor by G-protein coupled receptor kinases (GRKs) and second-messenger kinases like PKC.[2][5]
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins, which sterically hinder the receptor's ability to couple with its G-protein, thus uncoupling it from downstream signaling pathways.[6]
-
Receptor Internalization: The receptor-β-arrestin complex promotes the internalization of the receptor from the cell surface into endosomes.[6][7] This reduces the number of receptors available to bind to this compound.
Q3: How quickly does desensitization to α1-adrenergic agonists typically occur?
The onset of desensitization can be rapid, occurring within minutes of agonist exposure.[2][6] For example, with some α1A-adrenergic receptor agonists, internalization can be observed in as little as 5 minutes.[8] The exact timing can depend on the specific agonist, its concentration, the duration of exposure, and the cell type being used.
Q4: Are all α1-adrenergic receptor subtypes equally susceptible to desensitization?
No, there are differences in the desensitization and internalization kinetics among the α1-adrenergic receptor subtypes. Studies have shown that α1B- and α1D-adrenoceptors tend to internalize more rapidly in response to agonists like norepinephrine compared to the α1A-adrenoceptor subtype.[8] However, the rate of desensitization for the α1A subtype can be agonist-dependent.[8]
Q5: Can tachyphylaxis to this compound be reversed?
In many cases, tachyphylaxis is a reversible process.[9] Once the agonist is removed, receptors that have been internalized can be dephosphorylated within endosomes and recycled back to the plasma membrane, restoring their responsiveness.[6] The rate of this "resensitization" can vary.
Q6: What are some general strategies to mitigate tachyphylaxis in our experiments?
To minimize the impact of tachyphylaxis, consider the following experimental design modifications:
-
Intermittent Dosing: Instead of continuous exposure, use washout periods between this compound administrations to allow for receptor resensitization.
-
Dose Optimization: Use the lowest effective concentration of this compound to achieve the desired response, as higher concentrations can lead to more profound and rapid desensitization.
-
Time-Course Experiments: Conduct detailed time-course studies to understand the kinetics of desensitization and recovery in your specific experimental system.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Complete loss of response to the second dose of this compound. | - Profound receptor desensitization and internalization. - Insufficient washout period between doses. - High concentration of this compound used. | - Increase the duration of the washout period. - Perform a dose-response curve to determine the EC50 and use a concentration at or near this value for subsequent experiments. - Measure receptor internalization to confirm this is the mechanism. |
| High variability in the response to repeated this compound administration. | - Inconsistent timing of drug administration and washout. - Cell health and passage number variability. - Fluctuations in incubation temperature. | - Use a perfusion system for precise timing of drug application and removal. - Use cells within a consistent and low passage number range. - Ensure strict temperature control throughout the experiment. |
| Unexpected potentiation of the response to a second, lower dose of this compound. | - This is less common but could indicate complex signaling cross-talk or a "priming" effect in certain cell types. | - Carefully repeat the experiment to confirm the observation. - Investigate potential involvement of other signaling pathways that may be sensitized by the initial agonist exposure. |
| The response to a different α1-agonist is also diminished after this compound pretreatment. | - This is known as cross-desensitization, where exposure to one agonist leads to the desensitization of the receptor to other agonists. | - This is an expected outcome of homologous desensitization. If you need to test multiple agonists, consider using separate cell populations for each. |
Quantitative Data Summary
The following tables provide representative data on α1-adrenergic receptor desensitization. Note that this data is from studies using other α1-agonists but can serve as a reference for what to expect with this compound.
Table 1: Time-Course of α1B-Adrenergic Receptor Internalization
| Agonist | Concentration | Time Point | % Internalization (Mean ± SEM) |
| Norepinephrine | 10 µM | 2 min | ~10% |
| 5 min | ~20% | ||
| 15 min | ~35% | ||
| 30 min | ~45% | ||
| PMA | 1 µM | 2 min | ~40% |
| 5 min | ~50% | ||
| 15 min | ~55% | ||
| 30 min | ~60% | ||
| Data adapted from studies on eGFP-tagged α1B-ARs.[10] |
Table 2: Agonist-Induced Desensitization of Vascular Contraction
| Pre-treatment | Duration | Fold-Loss in Sensitivity to Epinephrine |
| Epinephrine (10⁻⁶ M) | 7 hours | 10-fold |
| Data from a study on rabbit aorta ring segments.[11][12] |
Experimental Protocols
Protocol 1: Measuring Desensitization of this compound-Induced Calcium Mobilization
This protocol describes how to measure the desensitization of the intracellular calcium response to this compound in a cultured cell line endogenously or exogenously expressing α1-adrenergic receptors.
Materials:
-
HEK293 cells stably expressing the human α1A-adrenergic receptor.
-
Fluo-4 AM calcium indicator dye.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the experiment, remove the culture medium and load the cells with Fluo-4 AM (e.g., 4 µM in HBSS) for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
-
Baseline Reading: Place the plate in the fluorescence plate reader and record the baseline fluorescence for 2 minutes.
-
First Stimulation (S1): Add a concentration of this compound that elicits a maximal response (e.g., 10 µM) and record the fluorescence signal for 5-10 minutes.
-
Washout: Gently aspirate the this compound-containing buffer and wash the cells three times with warm HBSS over a period of 30 minutes.
-
Second Stimulation (S2): Add the same concentration of this compound and record the fluorescence signal for 5-10 minutes.
-
Data Analysis: Calculate the peak fluorescence response for both S1 and S2 (subtracting the baseline). Express the S2 response as a percentage of the S1 response to quantify the degree of desensitization.
Protocol 2: Quantifying α1-Adrenergic Receptor Internalization by ELISA
This protocol allows for the quantification of cell surface receptors using an ELISA-based method on cells expressing an epitope-tagged receptor.
Materials:
-
Cells stably expressing an N-terminally HA-tagged α1A-adrenergic receptor.
-
Primary antibody: anti-HA antibody.
-
Secondary antibody: HRP-conjugated anti-mouse IgG.
-
TMB substrate.
-
This compound.
-
Paraformaldehyde (PFA).
Procedure:
-
Cell Plating: Plate cells in a 48-well plate.
-
Agonist Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Fixation: Place the plate on ice, wash with cold PBS, and fix the cells with 4% PFA for 20 minutes at room temperature.
-
Blocking: Wash the cells and block with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-HA antibody (in blocking buffer) for 1 hour at room temperature to label the surface receptors.
-
Secondary Antibody Incubation: Wash the cells and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the cells extensively, then add TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
Data Analysis: The absorbance is proportional to the number of surface receptors. Express the receptor number at each time point as a percentage of the vehicle-treated control at time 0.
Visualizations
Caption: Signaling and desensitization pathway of the α1-adrenergic receptor upon this compound binding.
Caption: Workflow for measuring tachyphylaxis using a cell-based calcium mobilization assay.
Caption: A logical workflow for troubleshooting diminished responses to this compound.
References
- 1. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachyphylaxis - Wikipedia [en.wikipedia.org]
- 4. Tachyphylaxis/ tolerance to antidepressive medications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biased GPCR signaling: possible mechanisms and inherent limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Receptor Internalization and Recycling | Springer Nature Experiments [experiments.springernature.com]
- 8. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Desensitization of alpha-1 adrenergic receptor-mediated vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
Technical Support Center: SKF 89748 Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SKF 89748 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective alpha-1 adrenoceptor agonist. Its primary mechanism of action is to bind to and activate alpha-1 adrenergic receptors, which are predominantly found on vascular smooth muscle. This activation leads to vasoconstriction, resulting in an increase in blood pressure.
Q2: What are the expected cardiovascular effects of this compound administration in animal models?
As a selective alpha-1 adrenoceptor agonist, the primary and most consistently reported effect of this compound administration in animal models, such as pithed rats, is a dose-dependent increase in diastolic and systolic blood pressure due to vasoconstriction. Other cardiovascular effects observed with alpha-1 adrenoceptor agonists in rodents include:
-
Increased total peripheral resistance: This is a direct consequence of vasoconstriction.
-
Changes in heart rate: While some alpha-1 agonists can cause a reflex bradycardia (a decrease in heart rate) in response to elevated blood pressure, this is not always observed, and in some experimental settings, the heart rate may remain unchanged.
-
Increased cardiac output: In some studies with alpha-1 agonists like phenylephrine, an increase in cardiac output has been noted, which is thought to be due to effects on capacitance vessels rather than a direct effect on the heart.
Q3: What are the potential non-cardiovascular side effects of this compound administration?
While specific studies on the comprehensive side effect profile of this compound are limited, a range of non-cardiovascular effects can be anticipated based on the known pharmacology of selective alpha-1 adrenoceptor agonists. These potential side effects are generally extensions of their physiological actions and may include:
-
Central Nervous System (CNS) Effects: Although this compound's peripheral effects are more pronounced, high doses or certain routes of administration might lead to CNS stimulation, restlessness, or anxiety.
-
Metabolic Effects: Alpha-1 adrenoceptor activation can influence metabolic processes. For example, it can stimulate glycogenolysis in the liver, potentially leading to an increase in blood glucose levels.
-
Urinary and Reproductive System Effects: Stimulation of alpha-1 adrenoceptors in the smooth muscle of the bladder neck and prostate can lead to urinary retention. Effects on reproductive function have also been noted with some alpha-1 agonists in animal studies.
Troubleshooting Guide
Problem 1: No significant change in blood pressure is observed after this compound administration.
-
Possible Cause 1: Incorrect Dosage.
-
Solution: Verify the dose of this compound being administered. Dose-response curves for this compound in pithed rats show a clear relationship between the intravenous dose and the increase in diastolic pressure. Consult relevant literature for appropriate dose ranges for your specific animal model and experimental setup.
-
-
Possible Cause 2: Inappropriate Route of Administration.
-
Solution: Ensure the route of administration is appropriate for achieving systemic effects. Intravenous (i.v.) or intra-arterial (i.a.) routes are commonly used to elicit immediate cardiovascular responses.
-
-
Possible Cause 3: Anesthetic Interference.
-
Solution: Certain anesthetics can have profound effects on the cardiovascular system and may blunt the response to adrenergic agonists. The choice of anesthetic should be carefully considered. In some studies, a pithed rat model is used to eliminate central nervous system and reflex influences on cardiovascular responses.
-
-
Possible Cause 4: Compound Degradation.
-
Solution: Ensure the proper storage and handling of the this compound solution. Prepare fresh solutions as needed and protect from light if the compound is light-sensitive.
-
Problem 2: Excessive and prolonged hypertension is observed.
-
Possible Cause: Overdose.
-
Solution: Immediately discontinue the administration of this compound. Monitor the animal's vital signs closely. The hypertensive effects of alpha-1 agonists are typically dose-dependent and reversible. If necessary, an alpha-1 adrenoceptor antagonist (e.g., prazosin) can be used to counteract the effects, but this should be done with caution and under veterinary guidance. Future experiments should utilize a lower dose.
-
Problem 3: Unexpected behavioral changes or signs of distress are observed in the animals.
-
Possible Cause: Central Nervous System (CNS) side effects.
-
Solution: While primarily acting peripherally, high doses of this compound could potentially cross the blood-brain barrier and cause CNS stimulation. Observe the animals for signs of restlessness, agitation, or other abnormal behaviors. If these are noted, consider reducing the dose in subsequent experiments.
-
-
Possible Cause: Pain or discomfort at the injection site.
-
Solution: Ensure that the injection is performed correctly and that the vehicle used to dissolve this compound is non-irritating.
-
Experimental Protocols
Key Experiment: Evaluation of Vasoconstrictor Effects in Pithed Rats
This protocol is based on the methodology described in studies evaluating the in vivo effects of this compound.
-
Animal Model: Male normotensive Wistar rats.
-
Anesthesia: Anesthesia is induced, for example, with an intraperitoneal injection of pentobarbital sodium.
-
Surgical Preparation (Pithing):
-
The trachea is cannulated to allow for artificial respiration.
-
The animal is pithed by inserting a steel rod through the orbit and foramen magnum down the entire length of the spinal cord. This procedure destroys the central nervous system, eliminating reflex control of the cardiovascular system.
-
The animal is immediately placed on a respirator.
-
The carotid artery is cannulated for continuous measurement of blood pressure, and the jugular vein is cannulated for intravenous drug administration.
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
Log-dose response curves are generated by administering increasing intravenous doses of this compound.
-
-
Data Acquisition:
-
Arterial blood pressure (systolic, diastolic, and mean) and heart rate are continuously recorded.
-
-
Data Analysis:
-
The change in diastolic blood pressure from baseline is typically used as the measure of the pressor response.
-
Dose-response curves are plotted to determine the potency (e.g., ED50) of this compound.
-
Quantitative Data Summary
| Parameter | Animal Model | Alpha-1 Agonist | Dose | Route of Administration | Observed Effect |
| Blood Pressure | Pithed Rat | This compound | Dose-dependent | Intravenous (i.v.) | Increase in diastolic pressure |
| Blood Pressure | Rat | Phenylephrine | Dose-dependent | Intravenous (i.v.) | Increase in mean arterial blood pressure |
| Heart Rate | Rat | Phenylephrine | Dose-dependent | Intravenous (i.v.) | Unchanged |
| Cardiac Output | Rat | Phenylephrine | Dose-dependent | Intravenous (i.v.) | Increased |
| Total Peripheral Resistance | Rat | Phenylephrine | Dose-dependent | Intravenous (i.v.) | Increased |
Visualizations
Caption: Signaling pathway of this compound leading to vasoconstriction.
Caption: Experimental workflow for in vivo cardiovascular assessment.
Technical Support Center: SKF 89748 Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SKF 89748 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective alpha-1 adrenoceptor agonist. Its primary mechanism of action is to bind to and activate alpha-1 adrenergic receptors, which are predominantly found on vascular smooth muscle. This activation leads to vasoconstriction, resulting in an increase in blood pressure.
Q2: What are the expected cardiovascular effects of this compound administration in animal models?
As a selective alpha-1 adrenoceptor agonist, the primary and most consistently reported effect of this compound administration in animal models, such as pithed rats, is a dose-dependent increase in diastolic and systolic blood pressure due to vasoconstriction. Other cardiovascular effects observed with alpha-1 adrenoceptor agonists in rodents include:
-
Increased total peripheral resistance: This is a direct consequence of vasoconstriction.
-
Changes in heart rate: While some alpha-1 agonists can cause a reflex bradycardia (a decrease in heart rate) in response to elevated blood pressure, this is not always observed, and in some experimental settings, the heart rate may remain unchanged.
-
Increased cardiac output: In some studies with alpha-1 agonists like phenylephrine, an increase in cardiac output has been noted, which is thought to be due to effects on capacitance vessels rather than a direct effect on the heart.
Q3: What are the potential non-cardiovascular side effects of this compound administration?
While specific studies on the comprehensive side effect profile of this compound are limited, a range of non-cardiovascular effects can be anticipated based on the known pharmacology of selective alpha-1 adrenoceptor agonists. These potential side effects are generally extensions of their physiological actions and may include:
-
Central Nervous System (CNS) Effects: Although this compound's peripheral effects are more pronounced, high doses or certain routes of administration might lead to CNS stimulation, restlessness, or anxiety.
-
Metabolic Effects: Alpha-1 adrenoceptor activation can influence metabolic processes. For example, it can stimulate glycogenolysis in the liver, potentially leading to an increase in blood glucose levels.
-
Urinary and Reproductive System Effects: Stimulation of alpha-1 adrenoceptors in the smooth muscle of the bladder neck and prostate can lead to urinary retention. Effects on reproductive function have also been noted with some alpha-1 agonists in animal studies.
Troubleshooting Guide
Problem 1: No significant change in blood pressure is observed after this compound administration.
-
Possible Cause 1: Incorrect Dosage.
-
Solution: Verify the dose of this compound being administered. Dose-response curves for this compound in pithed rats show a clear relationship between the intravenous dose and the increase in diastolic pressure. Consult relevant literature for appropriate dose ranges for your specific animal model and experimental setup.
-
-
Possible Cause 2: Inappropriate Route of Administration.
-
Solution: Ensure the route of administration is appropriate for achieving systemic effects. Intravenous (i.v.) or intra-arterial (i.a.) routes are commonly used to elicit immediate cardiovascular responses.
-
-
Possible Cause 3: Anesthetic Interference.
-
Solution: Certain anesthetics can have profound effects on the cardiovascular system and may blunt the response to adrenergic agonists. The choice of anesthetic should be carefully considered. In some studies, a pithed rat model is used to eliminate central nervous system and reflex influences on cardiovascular responses.
-
-
Possible Cause 4: Compound Degradation.
-
Solution: Ensure the proper storage and handling of the this compound solution. Prepare fresh solutions as needed and protect from light if the compound is light-sensitive.
-
Problem 2: Excessive and prolonged hypertension is observed.
-
Possible Cause: Overdose.
-
Solution: Immediately discontinue the administration of this compound. Monitor the animal's vital signs closely. The hypertensive effects of alpha-1 agonists are typically dose-dependent and reversible. If necessary, an alpha-1 adrenoceptor antagonist (e.g., prazosin) can be used to counteract the effects, but this should be done with caution and under veterinary guidance. Future experiments should utilize a lower dose.
-
Problem 3: Unexpected behavioral changes or signs of distress are observed in the animals.
-
Possible Cause: Central Nervous System (CNS) side effects.
-
Solution: While primarily acting peripherally, high doses of this compound could potentially cross the blood-brain barrier and cause CNS stimulation. Observe the animals for signs of restlessness, agitation, or other abnormal behaviors. If these are noted, consider reducing the dose in subsequent experiments.
-
-
Possible Cause: Pain or discomfort at the injection site.
-
Solution: Ensure that the injection is performed correctly and that the vehicle used to dissolve this compound is non-irritating.
-
Experimental Protocols
Key Experiment: Evaluation of Vasoconstrictor Effects in Pithed Rats
This protocol is based on the methodology described in studies evaluating the in vivo effects of this compound.
-
Animal Model: Male normotensive Wistar rats.
-
Anesthesia: Anesthesia is induced, for example, with an intraperitoneal injection of pentobarbital sodium.
-
Surgical Preparation (Pithing):
-
The trachea is cannulated to allow for artificial respiration.
-
The animal is pithed by inserting a steel rod through the orbit and foramen magnum down the entire length of the spinal cord. This procedure destroys the central nervous system, eliminating reflex control of the cardiovascular system.
-
The animal is immediately placed on a respirator.
-
The carotid artery is cannulated for continuous measurement of blood pressure, and the jugular vein is cannulated for intravenous drug administration.
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
Log-dose response curves are generated by administering increasing intravenous doses of this compound.
-
-
Data Acquisition:
-
Arterial blood pressure (systolic, diastolic, and mean) and heart rate are continuously recorded.
-
-
Data Analysis:
-
The change in diastolic blood pressure from baseline is typically used as the measure of the pressor response.
-
Dose-response curves are plotted to determine the potency (e.g., ED50) of this compound.
-
Quantitative Data Summary
| Parameter | Animal Model | Alpha-1 Agonist | Dose | Route of Administration | Observed Effect |
| Blood Pressure | Pithed Rat | This compound | Dose-dependent | Intravenous (i.v.) | Increase in diastolic pressure |
| Blood Pressure | Rat | Phenylephrine | Dose-dependent | Intravenous (i.v.) | Increase in mean arterial blood pressure |
| Heart Rate | Rat | Phenylephrine | Dose-dependent | Intravenous (i.v.) | Unchanged |
| Cardiac Output | Rat | Phenylephrine | Dose-dependent | Intravenous (i.v.) | Increased |
| Total Peripheral Resistance | Rat | Phenylephrine | Dose-dependent | Intravenous (i.v.) | Increased |
Visualizations
Caption: Signaling pathway of this compound leading to vasoconstriction.
Caption: Experimental workflow for in vivo cardiovascular assessment.
Technical Support Center: Improving the Bioavailability of SKF 89748
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges during experiments with SKF 89748, particularly concerning its formulation and bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our animal studies after oral administration. What are the likely causes?
A1: Low and inconsistent plasma concentrations of this compound following oral administration are often indicative of poor bioavailability. Several factors can contribute to this issue:
-
Poor Aqueous Solubility: this compound, like many small molecule drugs, may have limited solubility in gastrointestinal fluids. This can lead to incomplete dissolution and, consequently, poor absorption.
-
Low Permeability: The compound may have difficulty crossing the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: After absorption, this compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug.
-
Formulation Issues: The formulation used to deliver this compound may not be optimized for its physicochemical properties, leading to poor drug release and dissolution.
Q2: What are the initial steps to troubleshoot the poor bioavailability of this compound?
A2: A systematic approach is crucial for identifying and addressing the root cause of poor bioavailability. We recommend the following initial steps:
-
Physicochemical Characterization: If not already done, thoroughly characterize the solubility and permeability of this compound. This data is essential for selecting an appropriate formulation strategy.
-
Formulation Assessment: Evaluate the current formulation's ability to release and dissolve this compound under simulated gastrointestinal conditions.
-
In Vitro-In Vivo Correlation (IVIVC): Attempt to establish a correlation between in vitro dissolution data and in vivo pharmacokinetic data to understand the key factors limiting absorption.
Q3: Which formulation strategies can be employed to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to improve the bioavailability of poorly soluble drugs like this compound. The choice of strategy will depend on the specific properties of the compound.[1][2][3][4][5][6][7][8] Common approaches include:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, leading to a faster dissolution rate.[1][3][7][9]
-
Lipid-Based Formulations: Formulating this compound in lipids, oils, or surfactants can improve its solubilization in the gastrointestinal tract. Self-emulsifying drug delivery systems (SEDDS) are a particularly effective lipid-based approach.[1][4][8][10]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create an amorphous solid dispersion, which has a higher dissolution rate than the crystalline form.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[1]
Troubleshooting Guides
Problem 1: Inconsistent results in oral administration animal studies.
-
Possible Cause: Poor formulation homogeneity. If using a suspension, the drug particles may settle over time, leading to inconsistent dosing.
-
Troubleshooting Steps:
-
Ensure the dosing formulation is homogenous. For suspensions, mix thoroughly before each administration.
-
Consider using a vehicle that enhances and maintains the suspension of the compound.
-
Evaluate the stability of the formulation over the duration of the study.
-
Problem 2: Low drug exposure (AUC) despite high doses.
-
Possible Cause: Saturation of absorption or significant first-pass metabolism.
-
Troubleshooting Steps:
-
Investigate the dose-proportionality of this compound's pharmacokinetics. A non-linear increase in exposure with increasing dose may suggest saturation of a transport mechanism or solubility-limited absorption.
-
Conduct an intravenous (IV) administration study to determine the absolute bioavailability and clearance of this compound. A low absolute bioavailability with high clearance would suggest significant first-pass metabolism.
-
If first-pass metabolism is high, consider formulation strategies that promote lymphatic absorption, such as lipid-based formulations, to bypass the liver.
-
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving this compound Bioavailability (Hypothetical Data)
| Formulation Strategy | Vehicle/Excipients | This compound Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 0.5% Methylcellulose | 50 | 150 ± 35 | 4 | 600 ± 120 | 100 |
| Micronized Suspension | 0.5% Methylcellulose | 50 | 350 ± 60 | 2 | 1500 ± 250 | 250 |
| Solid Dispersion | PVP K30 | 50 | 600 ± 90 | 2 | 3000 ± 450 | 500 |
| SEDDS | Capryol 90, Cremophor EL, Transcutol HP | 50 | 1200 ± 200 | 1 | 7200 ± 900 | 1200 |
Data are presented as mean ± standard deviation (n=6 rats per group).
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and cosurfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, construct ternary phase diagrams with different proportions of oil, surfactant, and cosurfactant to identify the self-emulsification region.
-
-
Formulation Preparation:
-
Select a formulation from the self-emulsification region.
-
Accurately weigh the required amounts of oil, surfactant, and cosurfactant into a glass vial.
-
Heat the mixture to 40°C in a water bath and mix gently until a homogenous solution is formed.
-
Add the calculated amount of this compound to the mixture and stir until completely dissolved.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) under gentle agitation and record the time taken for the formation of a clear microemulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting microemulsion using a particle size analyzer.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats [9][11][12]
-
Animal Model:
-
Use healthy male Sprague-Dawley rats (250-300 g).
-
House the animals in a controlled environment with free access to food and water. Fast the rats overnight before the experiment.
-
-
Dosing:
-
Divide the rats into different groups for each formulation to be tested.
-
Administer the this compound formulation via oral gavage at a specified dose (e.g., 50 mg/kg).
-
For determining absolute bioavailability, administer an intravenous (IV) solution of this compound to a separate group of rats.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
Mandatory Visualization
Caption: Signaling pathway of this compound via the α1-adrenergic receptor.
Caption: Experimental workflow for improving the bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of an in vitro/in vivo correlation for lipid formulations of EMD 50733, a poorly soluble, lipophilic drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of SKF 89748
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges during experiments with SKF 89748, particularly concerning its formulation and bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our animal studies after oral administration. What are the likely causes?
A1: Low and inconsistent plasma concentrations of this compound following oral administration are often indicative of poor bioavailability. Several factors can contribute to this issue:
-
Poor Aqueous Solubility: this compound, like many small molecule drugs, may have limited solubility in gastrointestinal fluids. This can lead to incomplete dissolution and, consequently, poor absorption.
-
Low Permeability: The compound may have difficulty crossing the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: After absorption, this compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug.
-
Formulation Issues: The formulation used to deliver this compound may not be optimized for its physicochemical properties, leading to poor drug release and dissolution.
Q2: What are the initial steps to troubleshoot the poor bioavailability of this compound?
A2: A systematic approach is crucial for identifying and addressing the root cause of poor bioavailability. We recommend the following initial steps:
-
Physicochemical Characterization: If not already done, thoroughly characterize the solubility and permeability of this compound. This data is essential for selecting an appropriate formulation strategy.
-
Formulation Assessment: Evaluate the current formulation's ability to release and dissolve this compound under simulated gastrointestinal conditions.
-
In Vitro-In Vivo Correlation (IVIVC): Attempt to establish a correlation between in vitro dissolution data and in vivo pharmacokinetic data to understand the key factors limiting absorption.
Q3: Which formulation strategies can be employed to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to improve the bioavailability of poorly soluble drugs like this compound. The choice of strategy will depend on the specific properties of the compound.[1][2][3][4][5][6][7][8] Common approaches include:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, leading to a faster dissolution rate.[1][3][7][9]
-
Lipid-Based Formulations: Formulating this compound in lipids, oils, or surfactants can improve its solubilization in the gastrointestinal tract. Self-emulsifying drug delivery systems (SEDDS) are a particularly effective lipid-based approach.[1][4][8][10]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create an amorphous solid dispersion, which has a higher dissolution rate than the crystalline form.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[1]
Troubleshooting Guides
Problem 1: Inconsistent results in oral administration animal studies.
-
Possible Cause: Poor formulation homogeneity. If using a suspension, the drug particles may settle over time, leading to inconsistent dosing.
-
Troubleshooting Steps:
-
Ensure the dosing formulation is homogenous. For suspensions, mix thoroughly before each administration.
-
Consider using a vehicle that enhances and maintains the suspension of the compound.
-
Evaluate the stability of the formulation over the duration of the study.
-
Problem 2: Low drug exposure (AUC) despite high doses.
-
Possible Cause: Saturation of absorption or significant first-pass metabolism.
-
Troubleshooting Steps:
-
Investigate the dose-proportionality of this compound's pharmacokinetics. A non-linear increase in exposure with increasing dose may suggest saturation of a transport mechanism or solubility-limited absorption.
-
Conduct an intravenous (IV) administration study to determine the absolute bioavailability and clearance of this compound. A low absolute bioavailability with high clearance would suggest significant first-pass metabolism.
-
If first-pass metabolism is high, consider formulation strategies that promote lymphatic absorption, such as lipid-based formulations, to bypass the liver.
-
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving this compound Bioavailability (Hypothetical Data)
| Formulation Strategy | Vehicle/Excipients | This compound Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 0.5% Methylcellulose | 50 | 150 ± 35 | 4 | 600 ± 120 | 100 |
| Micronized Suspension | 0.5% Methylcellulose | 50 | 350 ± 60 | 2 | 1500 ± 250 | 250 |
| Solid Dispersion | PVP K30 | 50 | 600 ± 90 | 2 | 3000 ± 450 | 500 |
| SEDDS | Capryol 90, Cremophor EL, Transcutol HP | 50 | 1200 ± 200 | 1 | 7200 ± 900 | 1200 |
Data are presented as mean ± standard deviation (n=6 rats per group).
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and cosurfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, construct ternary phase diagrams with different proportions of oil, surfactant, and cosurfactant to identify the self-emulsification region.
-
-
Formulation Preparation:
-
Select a formulation from the self-emulsification region.
-
Accurately weigh the required amounts of oil, surfactant, and cosurfactant into a glass vial.
-
Heat the mixture to 40°C in a water bath and mix gently until a homogenous solution is formed.
-
Add the calculated amount of this compound to the mixture and stir until completely dissolved.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) under gentle agitation and record the time taken for the formation of a clear microemulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting microemulsion using a particle size analyzer.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats [9][11][12]
-
Animal Model:
-
Use healthy male Sprague-Dawley rats (250-300 g).
-
House the animals in a controlled environment with free access to food and water. Fast the rats overnight before the experiment.
-
-
Dosing:
-
Divide the rats into different groups for each formulation to be tested.
-
Administer the this compound formulation via oral gavage at a specified dose (e.g., 50 mg/kg).
-
For determining absolute bioavailability, administer an intravenous (IV) solution of this compound to a separate group of rats.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
Mandatory Visualization
Caption: Signaling pathway of this compound via the α1-adrenergic receptor.
Caption: Experimental workflow for improving the bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of an in vitro/in vivo correlation for lipid formulations of EMD 50733, a poorly soluble, lipophilic drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Best practices for handling and storing SKF 89748
This technical support center provides essential information for researchers, scientists, and drug development professionals working with SKF 89748. Find answers to frequently asked questions and troubleshooting guidance for your experiments.
Frequently Asked Questions (FAQs)
What is this compound?
This compound, also known as SK&F 89748 or SK&F 89748-A, is a chemical compound that acts as an α1-adrenergic receptor agonist.[1][2] In research settings, it is primarily used to study the effects of α1-adrenergic receptor activation. For instance, it has been shown to inhibit food and water intake in adult male rats.[1][2]
What is the CAS Number for this compound?
The CAS Registry Number for this compound is 81998-18-7.[3]
What is the shelf life of this compound?
The reported shelf life for this compound is 1095 days.[3]
Handling and Storage
Proper handling and storage of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel.
How should I store this compound?
It is recommended to store this compound at room temperature.[1] For optimal stability, especially for long-term storage, it is advisable to store it in a cool, dry place away from direct sunlight. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is essential to use appropriate personal protective equipment (PPE) to minimize the risk of exposure. This includes:
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the compound in powdered form or preparing solutions.
Experimental Protocols & Troubleshooting
Solution Preparation
How do I prepare a stock solution of this compound?
The solubility of this compound in common laboratory solvents is not widely reported. Therefore, it is recommended to perform small-scale solubility tests to determine the most appropriate solvent for your application. Common solvents for similar compounds include dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers.
Workflow for Preparing a Stock Solution:
Caption: Workflow for preparing a stock solution of this compound.
Adrenergic Receptor Binding Assay
Experimental Workflow:
References
Best practices for handling and storing SKF 89748
This technical support center provides essential information for researchers, scientists, and drug development professionals working with SKF 89748. Find answers to frequently asked questions and troubleshooting guidance for your experiments.
Frequently Asked Questions (FAQs)
What is this compound?
This compound, also known as SK&F 89748 or SK&F 89748-A, is a chemical compound that acts as an α1-adrenergic receptor agonist.[1][2] In research settings, it is primarily used to study the effects of α1-adrenergic receptor activation. For instance, it has been shown to inhibit food and water intake in adult male rats.[1][2]
What is the CAS Number for this compound?
The CAS Registry Number for this compound is 81998-18-7.[3]
What is the shelf life of this compound?
The reported shelf life for this compound is 1095 days.[3]
Handling and Storage
Proper handling and storage of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel.
How should I store this compound?
It is recommended to store this compound at room temperature.[1] For optimal stability, especially for long-term storage, it is advisable to store it in a cool, dry place away from direct sunlight. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is essential to use appropriate personal protective equipment (PPE) to minimize the risk of exposure. This includes:
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the compound in powdered form or preparing solutions.
Experimental Protocols & Troubleshooting
Solution Preparation
How do I prepare a stock solution of this compound?
The solubility of this compound in common laboratory solvents is not widely reported. Therefore, it is recommended to perform small-scale solubility tests to determine the most appropriate solvent for your application. Common solvents for similar compounds include dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers.
Workflow for Preparing a Stock Solution:
Caption: Workflow for preparing a stock solution of this compound.
Adrenergic Receptor Binding Assay
Experimental Workflow:
References
Validation & Comparative
A Comparative Analysis of SKF 89748 Enantiomers on Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasoconstrictor potency of the (S)- and (R)-enantiomers of SKF 89748, a selective alpha-1 adrenoceptor agonist. The information presented is supported by experimental data to assist researchers in understanding the differential effects of these stereoisomers on vascular smooth muscle contraction.
Potency Comparison of this compound Enantiomers
The enantiomers of this compound exhibit distinct potencies in inducing vasoconstriction, primarily through their action on postjunctional alpha-1 adrenoceptors.[1] Experimental evidence from in vivo studies on pithed rats indicates that the l-enantiomer (levorotatory) is approximately twice as potent as the d-enantiomer (dextrorotatory) in eliciting a pressor response.[1]
| Enantiomer | Relative In Vivo Potency (Pressor Effect) | In Vitro Potency (pD2) in Rat Aorta |
| l-SKF 89748 | Approximately 2-fold more potent than d-SKF 89748[1] | Data not available |
| d-SKF 89748 | Reference | Data not available |
| Racemic this compound-A | - | 6.65 |
Experimental Protocols
The following methodologies are representative of the experimental setups used to assess the vasoconstrictor effects of this compound enantiomers.
In Vivo Vasoconstriction Assessment in Pithed Rats
This protocol is designed to evaluate the direct pressor effects of the compounds, eliminating central nervous system influences.
-
Animal Preparation: Male rats are anesthetized, and the central nervous system is destroyed by inserting a rod through the orbit and foramen magnum (pithing). This procedure removes reflex control of blood pressure.
-
Instrumentation: A carotid artery is cannulated for continuous blood pressure monitoring. A jugular vein is cannulated for intravenous drug administration.
-
Drug Administration: Cumulative dose-response curves are generated by administering increasing concentrations of the d- and l-enantiomers of this compound.
-
Data Analysis: The increase in diastolic or mean arterial blood pressure is measured and plotted against the log of the agonist concentration to determine the pressor potency.
In Vitro Vasoconstriction Assessment in Isolated Aortic Rings
This method allows for the direct measurement of vascular smooth muscle contraction in a controlled environment.
-
Tissue Preparation: Thoracic aortas are excised from rats or guinea pigs. The surrounding connective tissue is removed, and the aorta is cut into rings of approximately 2-3 mm in width. The endothelium may be removed by gentle rubbing of the intimal surface.
-
Mounting: Aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate under a resting tension (e.g., 1.5-2.0 g) for a period of 60-90 minutes, with the bathing solution being changed periodically.
-
Viability Check: The contractile capacity of the rings is assessed by stimulation with a high-potassium solution (e.g., 80 mM KCl).
-
Cumulative Concentration-Response Curves: After a washout period, cumulative concentrations of the this compound enantiomers are added to the organ bath, and the resulting increase in tension is recorded.
-
Data Analysis: The contractile response is expressed as a percentage of the maximal contraction induced by KCl. The potency of the agonists is determined by calculating the pD2 (-log EC50) value from the concentration-response curve.
Signaling Pathway and Experimental Workflow
The vasoconstrictor effect of this compound enantiomers is mediated by the alpha-1 adrenergic signaling pathway in vascular smooth muscle cells. The following diagrams illustrate this pathway and a typical experimental workflow for its investigation.
Caption: Alpha-1 adrenergic signaling cascade initiated by this compound.
Caption: Workflow for assessing in vitro vasoconstrictor potency.
Mechanism of Action and Calcium Utilization
Both enantiomers of this compound act as potent, directly acting, and highly selective agonists of postjunctional alpha-1 adrenoceptors.[1] Their vasoconstrictor effects are largely independent of extracellular calcium influx.[1] This is evidenced by the minimal shift in their dose-response curves in the presence of calcium channel blockers like nifedipine and verapamil.[1] This suggests that the primary mechanism for contraction involves the mobilization of intracellular calcium stores from the sarcoplasmic reticulum, a process initiated by the Gq-protein coupled phospholipase C-IP3 signaling pathway.
Interestingly, in isolated rat aorta, the contractile responses to the l-enantiomer of this compound were found to be significantly more susceptible to calcium entry blockade than those of the d-isomer.[1] This differential sensitivity may indicate subtle differences in the way the enantiomers interact with the alpha-1 adrenoceptor and couple to downstream signaling pathways, potentially involving a minor component of extracellular calcium entry for the l-enantiomer's action in this specific tissue.[1]
References
A Comparative Analysis of SKF 89748 Enantiomers on Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasoconstrictor potency of the (S)- and (R)-enantiomers of SKF 89748, a selective alpha-1 adrenoceptor agonist. The information presented is supported by experimental data to assist researchers in understanding the differential effects of these stereoisomers on vascular smooth muscle contraction.
Potency Comparison of this compound Enantiomers
The enantiomers of this compound exhibit distinct potencies in inducing vasoconstriction, primarily through their action on postjunctional alpha-1 adrenoceptors.[1] Experimental evidence from in vivo studies on pithed rats indicates that the l-enantiomer (levorotatory) is approximately twice as potent as the d-enantiomer (dextrorotatory) in eliciting a pressor response.[1]
| Enantiomer | Relative In Vivo Potency (Pressor Effect) | In Vitro Potency (pD2) in Rat Aorta |
| l-SKF 89748 | Approximately 2-fold more potent than d-SKF 89748[1] | Data not available |
| d-SKF 89748 | Reference | Data not available |
| Racemic this compound-A | - | 6.65 |
Experimental Protocols
The following methodologies are representative of the experimental setups used to assess the vasoconstrictor effects of this compound enantiomers.
In Vivo Vasoconstriction Assessment in Pithed Rats
This protocol is designed to evaluate the direct pressor effects of the compounds, eliminating central nervous system influences.
-
Animal Preparation: Male rats are anesthetized, and the central nervous system is destroyed by inserting a rod through the orbit and foramen magnum (pithing). This procedure removes reflex control of blood pressure.
-
Instrumentation: A carotid artery is cannulated for continuous blood pressure monitoring. A jugular vein is cannulated for intravenous drug administration.
-
Drug Administration: Cumulative dose-response curves are generated by administering increasing concentrations of the d- and l-enantiomers of this compound.
-
Data Analysis: The increase in diastolic or mean arterial blood pressure is measured and plotted against the log of the agonist concentration to determine the pressor potency.
In Vitro Vasoconstriction Assessment in Isolated Aortic Rings
This method allows for the direct measurement of vascular smooth muscle contraction in a controlled environment.
-
Tissue Preparation: Thoracic aortas are excised from rats or guinea pigs. The surrounding connective tissue is removed, and the aorta is cut into rings of approximately 2-3 mm in width. The endothelium may be removed by gentle rubbing of the intimal surface.
-
Mounting: Aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate under a resting tension (e.g., 1.5-2.0 g) for a period of 60-90 minutes, with the bathing solution being changed periodically.
-
Viability Check: The contractile capacity of the rings is assessed by stimulation with a high-potassium solution (e.g., 80 mM KCl).
-
Cumulative Concentration-Response Curves: After a washout period, cumulative concentrations of the this compound enantiomers are added to the organ bath, and the resulting increase in tension is recorded.
-
Data Analysis: The contractile response is expressed as a percentage of the maximal contraction induced by KCl. The potency of the agonists is determined by calculating the pD2 (-log EC50) value from the concentration-response curve.
Signaling Pathway and Experimental Workflow
The vasoconstrictor effect of this compound enantiomers is mediated by the alpha-1 adrenergic signaling pathway in vascular smooth muscle cells. The following diagrams illustrate this pathway and a typical experimental workflow for its investigation.
Caption: Alpha-1 adrenergic signaling cascade initiated by this compound.
Caption: Workflow for assessing in vitro vasoconstrictor potency.
Mechanism of Action and Calcium Utilization
Both enantiomers of this compound act as potent, directly acting, and highly selective agonists of postjunctional alpha-1 adrenoceptors.[1] Their vasoconstrictor effects are largely independent of extracellular calcium influx.[1] This is evidenced by the minimal shift in their dose-response curves in the presence of calcium channel blockers like nifedipine and verapamil.[1] This suggests that the primary mechanism for contraction involves the mobilization of intracellular calcium stores from the sarcoplasmic reticulum, a process initiated by the Gq-protein coupled phospholipase C-IP3 signaling pathway.
Interestingly, in isolated rat aorta, the contractile responses to the l-enantiomer of this compound were found to be significantly more susceptible to calcium entry blockade than those of the d-isomer.[1] This differential sensitivity may indicate subtle differences in the way the enantiomers interact with the alpha-1 adrenoceptor and couple to downstream signaling pathways, potentially involving a minor component of extracellular calcium entry for the l-enantiomer's action in this specific tissue.[1]
References
Efficacy of SKF 89748 compared to other a1-adrenergic agonists
An Objective Comparison of SKF 89748 and Other α1-Adrenergic Agonists for Researchers
This guide provides a detailed comparison of the efficacy of this compound with other well-known α1-adrenergic agonists, namely phenylephrine and methoxamine. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
The α1-adrenergic receptors, a class of G protein-coupled receptors, are crucial in the sympathetic nervous system, primarily mediating smooth muscle contraction.[1] These receptors are significant targets for therapeutic intervention in conditions like hypotension and nasal congestion.[2][3][4] this compound is recognized as a potent and highly selective agonist that directly acts on postjunctional α1-adrenoceptors.[5]
Comparative Efficacy of α1-Adrenergic Agonists
The efficacy of an agonist is a measure of its ability to elicit a biological response upon binding to its receptor. This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximum possible response. A lower EC50 value indicates a higher potency.
The pressor activity of the l-enantiomer of this compound-A in pithed normotensive rats has been found to be comparable to that of l-phenylephrine, while the d-enantiomer was half as potent.[5] The following table summarizes the EC50 values for phenylephrine and methoxamine from studies on vascular smooth muscle contraction.
| Agonist | EC50 | Tissue/Model | Reference |
| Phenylephrine | 171.1 ± 31.2 nM | Rat Aorta Rings | [6] |
| Methoxamine | 74.7 ± 16.5 µM | Porcine Internal Anal Sphincter | [7] |
| l-erythro-methoxamine | 17.6 ± 3.7 µM | Porcine Internal Anal Sphincter | [7] |
Note: Direct comparative EC50 values for this compound under identical experimental conditions were not available in the provided search results. However, its potency is noted to be high and comparable to phenylephrine.[5]
Experimental Protocols
To determine the efficacy and affinity of α1-adrenergic agonists like this compound, several key experiments are employed. Below are detailed methodologies for two such fundamental assays.
Radioligand Binding Assay (for Affinity Determination)
This assay is used to determine the affinity of a ligand for a receptor. It involves competing a non-labeled ligand (the agonist of interest) with a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test agonist for the α1-adrenergic receptor.
Materials:
-
Cell membranes prepared from tissue or cells expressing the α1-adrenergic receptor.
-
Radioligand, e.g., [3H]-prazosin (a high-affinity α1-antagonist).
-
Test agonist (e.g., this compound, phenylephrine).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a lysis buffer and isolate the membrane fraction through differential centrifugation.[8]
-
Assay Setup: In a series of tubes, add a constant concentration of the radioligand ([3H]-prazosin) and the cell membrane preparation.
-
Competition: Add increasing concentrations of the unlabeled test agonist to the tubes. Include a control for non-specific binding by adding a high concentration of an unlabeled antagonist (e.g., phentolamine).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Phosphoinositide Hydrolysis Assay (for Functional Potency)
Activation of α1-adrenergic receptors, which are coupled to Gq/11 proteins, stimulates phospholipase C (PLC).[9] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Measuring the accumulation of inositol phosphates is a direct functional measure of receptor activation.
Objective: To determine the EC50 of the test agonist in stimulating inositol phosphate production.
Materials:
-
Cultured cells stably expressing the human α1-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
[3H]-myo-inositol.
-
Cell culture medium.
-
Agonist solutions of varying concentrations.
-
LiCl solution (to inhibit inositol monophosphatases and allow for accumulation of IP1).
-
Perchloric acid or trichloroacetic acid.
-
Anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Scintillation counter.
Procedure:
-
Cell Culture and Labeling: Plate the cells in multi-well plates and incubate them with [3H]-myo-inositol in the culture medium for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Agonist Stimulation: Wash the cells and pre-incubate them with a buffer containing LiCl. Then, add varying concentrations of the α1-adrenergic agonist and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination and Extraction: Stop the reaction by adding ice-cold acid (e.g., perchloric acid). This lyses the cells and extracts the soluble inositol phosphates.
-
Separation of Inositol Phosphates: Neutralize the extracts and apply them to anion-exchange columns. Wash the columns to remove free inositol and then elute the total inositol phosphates with a high salt buffer (e.g., ammonium formate/formic acid).
-
Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Plot the CPM values against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: α1-Adrenergic receptor signaling pathway.
Caption: Workflow for a phosphoinositide hydrolysis assay.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
Efficacy of SKF 89748 compared to other a1-adrenergic agonists
An Objective Comparison of SKF 89748 and Other α1-Adrenergic Agonists for Researchers
This guide provides a detailed comparison of the efficacy of this compound with other well-known α1-adrenergic agonists, namely phenylephrine and methoxamine. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
The α1-adrenergic receptors, a class of G protein-coupled receptors, are crucial in the sympathetic nervous system, primarily mediating smooth muscle contraction.[1] These receptors are significant targets for therapeutic intervention in conditions like hypotension and nasal congestion.[2][3][4] this compound is recognized as a potent and highly selective agonist that directly acts on postjunctional α1-adrenoceptors.[5]
Comparative Efficacy of α1-Adrenergic Agonists
The efficacy of an agonist is a measure of its ability to elicit a biological response upon binding to its receptor. This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximum possible response. A lower EC50 value indicates a higher potency.
The pressor activity of the l-enantiomer of this compound-A in pithed normotensive rats has been found to be comparable to that of l-phenylephrine, while the d-enantiomer was half as potent.[5] The following table summarizes the EC50 values for phenylephrine and methoxamine from studies on vascular smooth muscle contraction.
| Agonist | EC50 | Tissue/Model | Reference |
| Phenylephrine | 171.1 ± 31.2 nM | Rat Aorta Rings | [6] |
| Methoxamine | 74.7 ± 16.5 µM | Porcine Internal Anal Sphincter | [7] |
| l-erythro-methoxamine | 17.6 ± 3.7 µM | Porcine Internal Anal Sphincter | [7] |
Note: Direct comparative EC50 values for this compound under identical experimental conditions were not available in the provided search results. However, its potency is noted to be high and comparable to phenylephrine.[5]
Experimental Protocols
To determine the efficacy and affinity of α1-adrenergic agonists like this compound, several key experiments are employed. Below are detailed methodologies for two such fundamental assays.
Radioligand Binding Assay (for Affinity Determination)
This assay is used to determine the affinity of a ligand for a receptor. It involves competing a non-labeled ligand (the agonist of interest) with a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test agonist for the α1-adrenergic receptor.
Materials:
-
Cell membranes prepared from tissue or cells expressing the α1-adrenergic receptor.
-
Radioligand, e.g., [3H]-prazosin (a high-affinity α1-antagonist).
-
Test agonist (e.g., this compound, phenylephrine).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a lysis buffer and isolate the membrane fraction through differential centrifugation.[8]
-
Assay Setup: In a series of tubes, add a constant concentration of the radioligand ([3H]-prazosin) and the cell membrane preparation.
-
Competition: Add increasing concentrations of the unlabeled test agonist to the tubes. Include a control for non-specific binding by adding a high concentration of an unlabeled antagonist (e.g., phentolamine).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Phosphoinositide Hydrolysis Assay (for Functional Potency)
Activation of α1-adrenergic receptors, which are coupled to Gq/11 proteins, stimulates phospholipase C (PLC).[9] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Measuring the accumulation of inositol phosphates is a direct functional measure of receptor activation.
Objective: To determine the EC50 of the test agonist in stimulating inositol phosphate production.
Materials:
-
Cultured cells stably expressing the human α1-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
[3H]-myo-inositol.
-
Cell culture medium.
-
Agonist solutions of varying concentrations.
-
LiCl solution (to inhibit inositol monophosphatases and allow for accumulation of IP1).
-
Perchloric acid or trichloroacetic acid.
-
Anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Scintillation counter.
Procedure:
-
Cell Culture and Labeling: Plate the cells in multi-well plates and incubate them with [3H]-myo-inositol in the culture medium for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Agonist Stimulation: Wash the cells and pre-incubate them with a buffer containing LiCl. Then, add varying concentrations of the α1-adrenergic agonist and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination and Extraction: Stop the reaction by adding ice-cold acid (e.g., perchloric acid). This lyses the cells and extracts the soluble inositol phosphates.
-
Separation of Inositol Phosphates: Neutralize the extracts and apply them to anion-exchange columns. Wash the columns to remove free inositol and then elute the total inositol phosphates with a high salt buffer (e.g., ammonium formate/formic acid).
-
Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Plot the CPM values against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: α1-Adrenergic receptor signaling pathway.
Caption: Workflow for a phosphoinositide hydrolysis assay.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
SKF 89748: A Potential Research Alternative to Phenylpropanolamine for Appetite Suppression Studies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of SKF 89748 and Phenylpropanolamine
The withdrawal of phenylpropanolamine (PPA) from many markets due to safety concerns, particularly an increased risk of hemorrhagic stroke, has left a void in research requiring a sympathomimetic agent with anorectic properties. This guide provides a comparative overview of this compound, a potent and selective α1-adrenergic receptor agonist, as a potential research alternative to PPA. This comparison is based on their distinct mechanisms of action, available pharmacological data, and safety profiles.
Executive Summary
This compound and phenylpropanolamine both exhibit appetite-suppressant effects, but through fundamentally different mechanisms. This compound is a direct-acting α1-adrenoceptor agonist, offering a more targeted approach to stimulating the sympathetic nervous system. In contrast, PPA is an indirect-acting sympathomimetic, primarily functioning by releasing norepinephrine from nerve terminals, leading to a broader and less controlled activation of adrenergic receptors. This difference in mechanism has significant implications for their respective efficacy and, most critically, their safety profiles. The major liability of PPA is its association with cardiovascular risks, including a significant increase in the risk of hemorrhagic stroke, which ultimately led to its widespread withdrawal from clinical use.[1][2][3][4] this compound, with its more selective mechanism, presents a potentially safer tool for research into α1-adrenoceptor mediated appetite regulation, although comprehensive clinical safety data is not available.
Data Presentation: Pharmacological Profile Comparison
| Parameter | This compound | Phenylpropanolamine (PPA) |
| Primary Mechanism of Action | Potent and selective α1-adrenoceptor agonist. | Indirect-acting sympathomimetic; primarily a norepinephrine releasing agent.[1] |
| Direct Adrenergic Receptor Activity | Direct agonist at α1-adrenoceptors.[5] | Weak or negligible direct affinity for α- and β-adrenergic receptors.[1] |
| Anorectic Effect (in vivo) | ED50 for inhibiting food intake in rats: ~0.37 mg/kg (intraperitoneal). | Effective in promoting weight loss in clinical trials.[6][7][8] |
| Cardiovascular Effects | Produces pressor (vasoconstriction) effects comparable to phenylephrine.[5] | Increases heart rate and blood pressure; associated with a significantly increased risk of hemorrhagic stroke, particularly in women.[9][2][3][4][10] |
| Selectivity | Selective for α1-adrenoceptors over α2-adrenoceptors.[5] | Non-selective, as it relies on norepinephrine release which acts on all adrenergic receptors. |
| Regulatory Status | For research use only. | Withdrawn from many markets for human use due to safety concerns.[11] |
Mechanisms of Action
The distinct mechanisms of action of this compound and PPA are crucial for understanding their pharmacological profiles and potential as research tools.
This compound: Direct α1-Adrenoceptor Agonism
This compound directly binds to and activates α1-adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors, particularly in the central nervous system, is thought to be responsible for its anorectic effects. The signaling pathway initiated by α1-adrenoceptor activation is depicted below.
Phenylpropanolamine: Indirect Sympathomimetic Action
PPA's mechanism is indirect. It enters the presynaptic neuron and causes the release of norepinephrine from storage vesicles into the synaptic cleft. This surge of norepinephrine then activates a broad range of postsynaptic adrenergic receptors (α1, α2, β1, β2, β3), leading to a generalized sympathomimetic response, including appetite suppression and significant cardiovascular effects.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are representative protocols for assessing the anorectic effects of these compounds in a research setting.
In Vivo Anorectic Activity Assessment in Rats
This protocol outlines a general procedure for evaluating the effects of a test compound on food intake in rats.
Methodology:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used. They should be individually housed to allow for accurate food intake measurement.
-
Acclimatization: Animals are allowed to acclimate to the housing conditions and handling for at least one week before the experiment.
-
Baseline Food Intake: Daily food intake should be monitored for several days to establish a baseline.
-
Grouping: Rats are randomly assigned to treatment groups (e.g., vehicle control, different doses of this compound, and/or PPA).
-
Fasting: To stimulate feeding, animals are typically fasted for a period (e.g., 18 hours) before drug administration. Water should be available ad libitum.
-
Drug Administration: The test compound is administered via the desired route (e.g., intraperitoneally for this compound). The volume of administration should be consistent across all groups.
-
Food Presentation and Measurement: A pre-weighed amount of standard laboratory chow is presented to each rat at a specific time after drug administration. The amount of food consumed is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Data Analysis: The food intake data is analyzed to determine the effect of the compound compared to the vehicle control. Statistical analysis, such as ANOVA followed by post-hoc tests, is used to determine significance. The ED50 (the dose that produces 50% of the maximal effect) can be calculated from the dose-response curve.
Phenylpropanolamine Clinical Trial Protocol for Weight Loss (Historical Reference)
The following is a generalized protocol based on historical clinical trials of PPA for weight management.[6][7][8] It is important to note that such a trial would not be ethically permissible today due to the known risks of PPA.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.
-
Participant Selection: Participants would be otherwise healthy adults with a BMI in the overweight or obese range. Exclusion criteria would include hypertension, cardiovascular disease, and other conditions that could be exacerbated by sympathomimetic drugs.
-
Intervention: Participants would be randomly assigned to receive either a controlled-release formulation of phenylpropanolamine (e.g., 75 mg once daily) or a matching placebo.
-
Dietary and Lifestyle Intervention: All participants would typically receive counseling on a calorie-restricted diet and recommendations for physical activity.
-
Duration: The trial would last for a specified period, for instance, 12 to 20 weeks.
-
Outcome Measures: The primary outcome would be the change in body weight from baseline. Secondary outcomes could include changes in BMI, waist circumference, and self-reported appetite.
-
Safety Monitoring: Vital signs, including blood pressure and heart rate, would be monitored regularly. Participants would also be monitored for any adverse events.
-
Data Analysis: The change in weight between the PPA and placebo groups would be compared using appropriate statistical methods, such as an independent t-test or ANCOVA, adjusting for baseline weight.
Conclusion
This compound presents itself as a viable research alternative to phenylpropanolamine for investigating the role of the α1-adrenergic system in appetite regulation. Its direct and selective mechanism of action offers a more precise tool for dissecting specific physiological pathways compared to the broad, indirect action of PPA. The significant cardiovascular risks associated with PPA, most notably hemorrhagic stroke, make its use in research problematic and ethically questionable. While this compound appears to have a more favorable preclinical safety profile in terms of its mechanism, researchers should still exercise caution and conduct appropriate safety assessments, as comprehensive clinical safety data is not available. The lack of detailed public data on the binding affinities and functional potencies of this compound at α1-adrenoceptor subtypes represents a key area for future investigation to fully characterize its potential as a research tool.
References
- 1. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the Association between Phenylpropanolamine (PPA) and Hemorrhagic Stroke in Other Countries. [e-epih.org]
- 4. cmaj.ca [cmaj.ca]
- 5. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind clinical evaluation of the anorectic activity of phenylpropanolamine versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three controlled trials of weight loss with phenylpropanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness of phenylpropanolamine in the management of moderate obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinician.nejm.org [clinician.nejm.org]
- 10. Phenylpropanolamine and other over-the-counter vasoactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
SKF 89748: A Potential Research Alternative to Phenylpropanolamine for Appetite Suppression Studies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of SKF 89748 and Phenylpropanolamine
The withdrawal of phenylpropanolamine (PPA) from many markets due to safety concerns, particularly an increased risk of hemorrhagic stroke, has left a void in research requiring a sympathomimetic agent with anorectic properties. This guide provides a comparative overview of this compound, a potent and selective α1-adrenergic receptor agonist, as a potential research alternative to PPA. This comparison is based on their distinct mechanisms of action, available pharmacological data, and safety profiles.
Executive Summary
This compound and phenylpropanolamine both exhibit appetite-suppressant effects, but through fundamentally different mechanisms. This compound is a direct-acting α1-adrenoceptor agonist, offering a more targeted approach to stimulating the sympathetic nervous system. In contrast, PPA is an indirect-acting sympathomimetic, primarily functioning by releasing norepinephrine from nerve terminals, leading to a broader and less controlled activation of adrenergic receptors. This difference in mechanism has significant implications for their respective efficacy and, most critically, their safety profiles. The major liability of PPA is its association with cardiovascular risks, including a significant increase in the risk of hemorrhagic stroke, which ultimately led to its widespread withdrawal from clinical use.[1][2][3][4] this compound, with its more selective mechanism, presents a potentially safer tool for research into α1-adrenoceptor mediated appetite regulation, although comprehensive clinical safety data is not available.
Data Presentation: Pharmacological Profile Comparison
| Parameter | This compound | Phenylpropanolamine (PPA) |
| Primary Mechanism of Action | Potent and selective α1-adrenoceptor agonist. | Indirect-acting sympathomimetic; primarily a norepinephrine releasing agent.[1] |
| Direct Adrenergic Receptor Activity | Direct agonist at α1-adrenoceptors.[5] | Weak or negligible direct affinity for α- and β-adrenergic receptors.[1] |
| Anorectic Effect (in vivo) | ED50 for inhibiting food intake in rats: ~0.37 mg/kg (intraperitoneal). | Effective in promoting weight loss in clinical trials.[6][7][8] |
| Cardiovascular Effects | Produces pressor (vasoconstriction) effects comparable to phenylephrine.[5] | Increases heart rate and blood pressure; associated with a significantly increased risk of hemorrhagic stroke, particularly in women.[9][2][3][4][10] |
| Selectivity | Selective for α1-adrenoceptors over α2-adrenoceptors.[5] | Non-selective, as it relies on norepinephrine release which acts on all adrenergic receptors. |
| Regulatory Status | For research use only. | Withdrawn from many markets for human use due to safety concerns.[11] |
Mechanisms of Action
The distinct mechanisms of action of this compound and PPA are crucial for understanding their pharmacological profiles and potential as research tools.
This compound: Direct α1-Adrenoceptor Agonism
This compound directly binds to and activates α1-adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors, particularly in the central nervous system, is thought to be responsible for its anorectic effects. The signaling pathway initiated by α1-adrenoceptor activation is depicted below.
Phenylpropanolamine: Indirect Sympathomimetic Action
PPA's mechanism is indirect. It enters the presynaptic neuron and causes the release of norepinephrine from storage vesicles into the synaptic cleft. This surge of norepinephrine then activates a broad range of postsynaptic adrenergic receptors (α1, α2, β1, β2, β3), leading to a generalized sympathomimetic response, including appetite suppression and significant cardiovascular effects.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are representative protocols for assessing the anorectic effects of these compounds in a research setting.
In Vivo Anorectic Activity Assessment in Rats
This protocol outlines a general procedure for evaluating the effects of a test compound on food intake in rats.
Methodology:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used. They should be individually housed to allow for accurate food intake measurement.
-
Acclimatization: Animals are allowed to acclimate to the housing conditions and handling for at least one week before the experiment.
-
Baseline Food Intake: Daily food intake should be monitored for several days to establish a baseline.
-
Grouping: Rats are randomly assigned to treatment groups (e.g., vehicle control, different doses of this compound, and/or PPA).
-
Fasting: To stimulate feeding, animals are typically fasted for a period (e.g., 18 hours) before drug administration. Water should be available ad libitum.
-
Drug Administration: The test compound is administered via the desired route (e.g., intraperitoneally for this compound). The volume of administration should be consistent across all groups.
-
Food Presentation and Measurement: A pre-weighed amount of standard laboratory chow is presented to each rat at a specific time after drug administration. The amount of food consumed is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Data Analysis: The food intake data is analyzed to determine the effect of the compound compared to the vehicle control. Statistical analysis, such as ANOVA followed by post-hoc tests, is used to determine significance. The ED50 (the dose that produces 50% of the maximal effect) can be calculated from the dose-response curve.
Phenylpropanolamine Clinical Trial Protocol for Weight Loss (Historical Reference)
The following is a generalized protocol based on historical clinical trials of PPA for weight management.[6][7][8] It is important to note that such a trial would not be ethically permissible today due to the known risks of PPA.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.
-
Participant Selection: Participants would be otherwise healthy adults with a BMI in the overweight or obese range. Exclusion criteria would include hypertension, cardiovascular disease, and other conditions that could be exacerbated by sympathomimetic drugs.
-
Intervention: Participants would be randomly assigned to receive either a controlled-release formulation of phenylpropanolamine (e.g., 75 mg once daily) or a matching placebo.
-
Dietary and Lifestyle Intervention: All participants would typically receive counseling on a calorie-restricted diet and recommendations for physical activity.
-
Duration: The trial would last for a specified period, for instance, 12 to 20 weeks.
-
Outcome Measures: The primary outcome would be the change in body weight from baseline. Secondary outcomes could include changes in BMI, waist circumference, and self-reported appetite.
-
Safety Monitoring: Vital signs, including blood pressure and heart rate, would be monitored regularly. Participants would also be monitored for any adverse events.
-
Data Analysis: The change in weight between the PPA and placebo groups would be compared using appropriate statistical methods, such as an independent t-test or ANCOVA, adjusting for baseline weight.
Conclusion
This compound presents itself as a viable research alternative to phenylpropanolamine for investigating the role of the α1-adrenergic system in appetite regulation. Its direct and selective mechanism of action offers a more precise tool for dissecting specific physiological pathways compared to the broad, indirect action of PPA. The significant cardiovascular risks associated with PPA, most notably hemorrhagic stroke, make its use in research problematic and ethically questionable. While this compound appears to have a more favorable preclinical safety profile in terms of its mechanism, researchers should still exercise caution and conduct appropriate safety assessments, as comprehensive clinical safety data is not available. The lack of detailed public data on the binding affinities and functional potencies of this compound at α1-adrenoceptor subtypes represents a key area for future investigation to fully characterize its potential as a research tool.
References
- 1. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the Association between Phenylpropanolamine (PPA) and Hemorrhagic Stroke in Other Countries. [e-epih.org]
- 4. cmaj.ca [cmaj.ca]
- 5. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind clinical evaluation of the anorectic activity of phenylpropanolamine versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three controlled trials of weight loss with phenylpropanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness of phenylpropanolamine in the management of moderate obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinician.nejm.org [clinician.nejm.org]
- 10. Phenylpropanolamine and other over-the-counter vasoactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Validating the Anorectic Effects of SKF 89748: A Comparative Guide for Researchers
An imperative need for effective therapeutic agents to manage appetite and eating disorders has driven extensive research into the anorectic effects of various pharmacological compounds. Among these, SKF 89748, a potent α1-adrenergic receptor agonist, has demonstrated significant potential in preclinical studies. This guide provides a comprehensive comparison of the anorectic effects of this compound with other relevant α1-adrenergic agonists, supported by available experimental data. It is important to note that while the anorectic properties of this compound have been documented in rats, there is a conspicuous absence of publicly available data on its effects in other species, representing a critical gap in our understanding of its broader pharmacological profile.
Comparative Anorectic Efficacy of α1-Adrenergic Agonists
The following tables summarize the available quantitative data on the anorectic effects of this compound and its comparators.
Table 1: Anorectic Effects of this compound and Amidephrine in Rats
| Compound | Species | Administration Route | ED50 (Food Intake) | Reference |
| This compound | Rat (male) | Intraperitoneal (IP) | 0.37 mg/kg | [1] |
| Amidephrine | Rat (male) | Intraperitoneal (IP) | 0.49 mg/kg | [1] |
Table 2: Anorectic Effects of Phenylpropanolamine (PPA) in Rodents
| Compound | Species | Administration Route | Dose | Effect on Food Intake | Reference |
| Phenylpropanolamine (PPA) | Rat (female, food-deprived) | Intraperitoneal (IP) | 15.0 mg/kg | Significant decrease | [2] |
| Phenylpropanolamine (PPA) | Rat (female, food-deprived) | Intraperitoneal (IP) | 20.0 mg/kg | Significant decrease | [2] |
| Phenylpropanolamine (PPA) | Mouse (female, ob/ob) | Intraperitoneal (IP) | 10 mg/kg (twice daily) | 14% reduction | [3] |
| Phenylpropanolamine (PPA) | Mouse (female, ob/ob) | Intraperitoneal (IP) | 20 mg/kg (twice daily) | 21% reduction | [3] |
| Phenylpropanolamine (PPA) | Mouse (female, lean) | Intraperitoneal (IP) | 10 mg/kg (twice daily) | 3% reduction | [3] |
| Phenylpropanolamine (PPA) | Mouse (female, lean) | Intraperitoneal (IP) | 20 mg/kg (twice daily) | 6% reduction | [3] |
Mechanism of Action: The α1-Adrenergic Signaling Pathway
This compound and its comparators exert their anorectic effects primarily through the activation of α1-adrenergic receptors.[4] These receptors are G protein-coupled receptors (GPCRs) that, upon agonist binding, initiate a signaling cascade leading to a reduction in appetite.[5] The anorectic action is thought to be mediated, at least in part, by the interaction with α1-adrenergic receptors within the paraventricular nucleus of the hypothalamus (PVN).[4]
Caption: α1-Adrenergic receptor signaling pathway in appetite regulation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Food Intake Measurement in Rats (for this compound and Amidephrine)
-
Animals: Adult male Sprague-Dawley rats were used in the study.
-
Housing: Animals were individually housed in a controlled environment with a standard 12-hour light/dark cycle.
-
Habituation: Prior to the experiment, rats were habituated to the testing conditions and handling.
-
Drug Administration: this compound (0.01, 0.02, and 0.04 mg/kg) or amidephrine (0.025, 0.05, and 0.1 mg/kg) were administered via intraperitoneal (IP) injection.[1]
-
Food and Water Measurement: Pre-weighed food and water were provided immediately after injection. Food and water consumption were measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection by weighing the remaining amounts.
-
Data Analysis: The effective dose 50 (ED50), the dose at which 50% of the maximum anorectic effect is observed, was calculated for both food and water intake.[1]
Chronic Food Intake and Body Weight Measurement in Mice (for Phenylpropanolamine)
-
Animals: Adult female C57BL/6J ob/ob (obese) mice and lean control mice (8 weeks old) were used.[3]
-
Drug Administration: Phenylpropanolamine (PPA) at doses of 10 or 20 mg/kg, or a 0.9% saline control, was administered intraperitoneally (IP) twice daily (at 0800 and 2000 hours) for 21 consecutive days.[3]
-
Food Intake Measurement: Cumulative food intake was measured every 72 hours throughout the 21-day treatment period.[3]
-
Body Weight Measurement: Body weight of each mouse was recorded daily.[3]
-
Data Analysis: The effects of PPA on cumulative food intake and body weight were analyzed and compared between the obese and lean groups.[3]
Deprivation-Induced Eating in Rats (for Phenylpropanolamine)
-
Animals: Adult female rats were used.
-
Food Deprivation: Rats were food-deprived for a specified period before the experiment to induce eating.
-
Drug Administration: Phenylpropanolamine (PPA) at doses of 0.0, 5.0, 10.0, 15.0, and 20.0 mg/kg was administered intraperitoneally (IP).[2]
-
Feeding Trial: Immediately after injection, rats were presented with a pre-weighed amount of food for a restricted period.
-
Food and Water Measurement: The amount of food and water consumed during the trial was measured.[2]
-
Data Analysis: The food and water intake were compared between the different PPA dose groups and the saline control group to determine the anorectic and anti-dipsogenic effects.[2]
Conclusion
This compound demonstrates clear anorectic effects in rats, mediated through its agonist activity at α1-adrenergic receptors. When compared to other α1-agonists like amidephrine and phenylpropanolamine, it shows comparable or greater potency in this species. However, the stark lack of data in other species is a significant limitation for its translational potential. Future research should prioritize investigating the anorectic profile of this compound in a wider range of species, including non-rodents, to establish a more comprehensive understanding of its efficacy and safety. Such studies are essential for validating its potential as a therapeutic agent for appetite-related disorders in a broader context.
References
- 1. Comparison of alpha 1-adrenergic receptor subtypes distinguished by chlorethylclonidine and WB 4101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. Species differences in regulation of alpha-adrenergic receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing Activity-based Anorexia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anorectic Effects of SKF 89748: A Comparative Guide for Researchers
An imperative need for effective therapeutic agents to manage appetite and eating disorders has driven extensive research into the anorectic effects of various pharmacological compounds. Among these, SKF 89748, a potent α1-adrenergic receptor agonist, has demonstrated significant potential in preclinical studies. This guide provides a comprehensive comparison of the anorectic effects of this compound with other relevant α1-adrenergic agonists, supported by available experimental data. It is important to note that while the anorectic properties of this compound have been documented in rats, there is a conspicuous absence of publicly available data on its effects in other species, representing a critical gap in our understanding of its broader pharmacological profile.
Comparative Anorectic Efficacy of α1-Adrenergic Agonists
The following tables summarize the available quantitative data on the anorectic effects of this compound and its comparators.
Table 1: Anorectic Effects of this compound and Amidephrine in Rats
| Compound | Species | Administration Route | ED50 (Food Intake) | Reference |
| This compound | Rat (male) | Intraperitoneal (IP) | 0.37 mg/kg | [1] |
| Amidephrine | Rat (male) | Intraperitoneal (IP) | 0.49 mg/kg | [1] |
Table 2: Anorectic Effects of Phenylpropanolamine (PPA) in Rodents
| Compound | Species | Administration Route | Dose | Effect on Food Intake | Reference |
| Phenylpropanolamine (PPA) | Rat (female, food-deprived) | Intraperitoneal (IP) | 15.0 mg/kg | Significant decrease | [2] |
| Phenylpropanolamine (PPA) | Rat (female, food-deprived) | Intraperitoneal (IP) | 20.0 mg/kg | Significant decrease | [2] |
| Phenylpropanolamine (PPA) | Mouse (female, ob/ob) | Intraperitoneal (IP) | 10 mg/kg (twice daily) | 14% reduction | [3] |
| Phenylpropanolamine (PPA) | Mouse (female, ob/ob) | Intraperitoneal (IP) | 20 mg/kg (twice daily) | 21% reduction | [3] |
| Phenylpropanolamine (PPA) | Mouse (female, lean) | Intraperitoneal (IP) | 10 mg/kg (twice daily) | 3% reduction | [3] |
| Phenylpropanolamine (PPA) | Mouse (female, lean) | Intraperitoneal (IP) | 20 mg/kg (twice daily) | 6% reduction | [3] |
Mechanism of Action: The α1-Adrenergic Signaling Pathway
This compound and its comparators exert their anorectic effects primarily through the activation of α1-adrenergic receptors.[4] These receptors are G protein-coupled receptors (GPCRs) that, upon agonist binding, initiate a signaling cascade leading to a reduction in appetite.[5] The anorectic action is thought to be mediated, at least in part, by the interaction with α1-adrenergic receptors within the paraventricular nucleus of the hypothalamus (PVN).[4]
Caption: α1-Adrenergic receptor signaling pathway in appetite regulation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Food Intake Measurement in Rats (for this compound and Amidephrine)
-
Animals: Adult male Sprague-Dawley rats were used in the study.
-
Housing: Animals were individually housed in a controlled environment with a standard 12-hour light/dark cycle.
-
Habituation: Prior to the experiment, rats were habituated to the testing conditions and handling.
-
Drug Administration: this compound (0.01, 0.02, and 0.04 mg/kg) or amidephrine (0.025, 0.05, and 0.1 mg/kg) were administered via intraperitoneal (IP) injection.[1]
-
Food and Water Measurement: Pre-weighed food and water were provided immediately after injection. Food and water consumption were measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection by weighing the remaining amounts.
-
Data Analysis: The effective dose 50 (ED50), the dose at which 50% of the maximum anorectic effect is observed, was calculated for both food and water intake.[1]
Chronic Food Intake and Body Weight Measurement in Mice (for Phenylpropanolamine)
-
Animals: Adult female C57BL/6J ob/ob (obese) mice and lean control mice (8 weeks old) were used.[3]
-
Drug Administration: Phenylpropanolamine (PPA) at doses of 10 or 20 mg/kg, or a 0.9% saline control, was administered intraperitoneally (IP) twice daily (at 0800 and 2000 hours) for 21 consecutive days.[3]
-
Food Intake Measurement: Cumulative food intake was measured every 72 hours throughout the 21-day treatment period.[3]
-
Body Weight Measurement: Body weight of each mouse was recorded daily.[3]
-
Data Analysis: The effects of PPA on cumulative food intake and body weight were analyzed and compared between the obese and lean groups.[3]
Deprivation-Induced Eating in Rats (for Phenylpropanolamine)
-
Animals: Adult female rats were used.
-
Food Deprivation: Rats were food-deprived for a specified period before the experiment to induce eating.
-
Drug Administration: Phenylpropanolamine (PPA) at doses of 0.0, 5.0, 10.0, 15.0, and 20.0 mg/kg was administered intraperitoneally (IP).[2]
-
Feeding Trial: Immediately after injection, rats were presented with a pre-weighed amount of food for a restricted period.
-
Food and Water Measurement: The amount of food and water consumed during the trial was measured.[2]
-
Data Analysis: The food and water intake were compared between the different PPA dose groups and the saline control group to determine the anorectic and anti-dipsogenic effects.[2]
Conclusion
This compound demonstrates clear anorectic effects in rats, mediated through its agonist activity at α1-adrenergic receptors. When compared to other α1-agonists like amidephrine and phenylpropanolamine, it shows comparable or greater potency in this species. However, the stark lack of data in other species is a significant limitation for its translational potential. Future research should prioritize investigating the anorectic profile of this compound in a wider range of species, including non-rodents, to establish a more comprehensive understanding of its efficacy and safety. Such studies are essential for validating its potential as a therapeutic agent for appetite-related disorders in a broader context.
References
- 1. Comparison of alpha 1-adrenergic receptor subtypes distinguished by chlorethylclonidine and WB 4101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. Species differences in regulation of alpha-adrenergic receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing Activity-based Anorexia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SKF 89748 and Clonidine at α1-Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of SKF 89748 and clonidine, with a specific focus on their interactions with α1-adrenoceptor subtypes (α1A, α1B, and α1D). This document synthesizes experimental data on their binding affinities and functional potencies, outlines the methodologies used in these assessments, and illustrates the key signaling pathways involved.
Introduction to this compound and Clonidine
This compound is recognized as a potent and highly selective agonist for α1-adrenoceptors.[1][2] In contrast, clonidine is a well-known antihypertensive agent that primarily acts as an agonist at α2-adrenoceptors.[3] However, it also exhibits activity at α1-adrenoceptors, where its effects are more complex, including partial agonism.[4] Understanding the nuanced interactions of these compounds with α1-adrenoceptor subtypes is crucial for elucidating their physiological effects and for the development of more selective therapeutic agents.
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound and clonidine at the three α1-adrenoceptor subtypes. It is important to note that this data has been collated from various studies, and direct head-to-head comparisons in a single study are limited. Experimental conditions may vary between studies.
Table 1: Binding Affinities (Ki, nM) of this compound and Clonidine at α1-Adrenoceptor Subtypes
| Compound | α1A | α1B | α1D | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Clonidine | Data Not Available | Data Not Available | Data Not Available |
Table 2: Functional Potencies (EC50, nM) of this compound and Clonidine at α1-Adrenoceptor Subtypes
| Compound | α1A | α1B | α1D | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Clonidine | Data Not Available | Data Not Available | Data Not Available |
Note: The lack of specific Ki and EC50 values for both compounds at all three α1-adrenoceptor subtypes in the public domain highlights a gap in the current pharmacological literature.
While specific subtype data is limited, one in vitro study reported that clonidine activated α1 and α2 receptors with similar potencies.[4]
α1-Adrenoceptor Signaling Pathway
α1-Adrenoceptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[5][6] Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle contraction.[7]
Caption: Canonical Gq-coupled signaling pathway for α1-adrenoceptors.
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a ligand for a receptor.[8] A typical competitive binding assay involves incubating a constant concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1-receptors) with a source of the receptor (e.g., cell membranes expressing a specific α1-subtype) in the presence of increasing concentrations of an unlabeled competitor ligand (e.g., this compound or clonidine). The amount of radioligand bound to the receptor is then measured, and the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) of the competitor is then calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for a competitive radioligand binding assay.
Functional Assay: Inositol Phosphate Accumulation
Functional assays measure the biological response elicited by a ligand. For Gq-coupled receptors like the α1-adrenoceptors, a common functional assay is the measurement of inositol phosphate (IP) accumulation.[5] Cells expressing the receptor of interest are first labeled with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositols. The cells are then stimulated with the agonist (e.g., this compound or clonidine) at various concentrations. The activation of the Gq pathway leads to the hydrolysis of PIP2 and the generation of IP3, which is subsequently metabolized to other inositol phosphates. The reaction is typically stopped, and the total [3H]-inositol phosphates are separated from other cellular components by ion-exchange chromatography and quantified by scintillation counting. The concentration of the agonist that produces 50% of the maximal response (EC50) is a measure of its potency.
Caption: Experimental workflow for an inositol phosphate accumulation assay.
Conclusion
References
- 1. Alpha 1-adrenoceptor subtype affinities of drugs for the treatment of prostatic hypertrophy. Evidence for heterogeneity of chloroethylclonidine-resistant rat renal alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonidine - Wikipedia [en.wikipedia.org]
- 4. Alpha-1-adrenergic receptor agonist activity of clinical alpha-adrenergic receptor agonists interferes with alpha-2-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subtypes of functional alpha1- and alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of alpha 1-adrenergic receptor subtypes distinguished by chlorethylclonidine and WB 4101 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SKF 89748 and Clonidine at α1-Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of SKF 89748 and clonidine, with a specific focus on their interactions with α1-adrenoceptor subtypes (α1A, α1B, and α1D). This document synthesizes experimental data on their binding affinities and functional potencies, outlines the methodologies used in these assessments, and illustrates the key signaling pathways involved.
Introduction to this compound and Clonidine
This compound is recognized as a potent and highly selective agonist for α1-adrenoceptors.[1][2] In contrast, clonidine is a well-known antihypertensive agent that primarily acts as an agonist at α2-adrenoceptors.[3] However, it also exhibits activity at α1-adrenoceptors, where its effects are more complex, including partial agonism.[4] Understanding the nuanced interactions of these compounds with α1-adrenoceptor subtypes is crucial for elucidating their physiological effects and for the development of more selective therapeutic agents.
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound and clonidine at the three α1-adrenoceptor subtypes. It is important to note that this data has been collated from various studies, and direct head-to-head comparisons in a single study are limited. Experimental conditions may vary between studies.
Table 1: Binding Affinities (Ki, nM) of this compound and Clonidine at α1-Adrenoceptor Subtypes
| Compound | α1A | α1B | α1D | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Clonidine | Data Not Available | Data Not Available | Data Not Available |
Table 2: Functional Potencies (EC50, nM) of this compound and Clonidine at α1-Adrenoceptor Subtypes
| Compound | α1A | α1B | α1D | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Clonidine | Data Not Available | Data Not Available | Data Not Available |
Note: The lack of specific Ki and EC50 values for both compounds at all three α1-adrenoceptor subtypes in the public domain highlights a gap in the current pharmacological literature.
While specific subtype data is limited, one in vitro study reported that clonidine activated α1 and α2 receptors with similar potencies.[4]
α1-Adrenoceptor Signaling Pathway
α1-Adrenoceptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[5][6] Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle contraction.[7]
Caption: Canonical Gq-coupled signaling pathway for α1-adrenoceptors.
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a ligand for a receptor.[8] A typical competitive binding assay involves incubating a constant concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1-receptors) with a source of the receptor (e.g., cell membranes expressing a specific α1-subtype) in the presence of increasing concentrations of an unlabeled competitor ligand (e.g., this compound or clonidine). The amount of radioligand bound to the receptor is then measured, and the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) of the competitor is then calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for a competitive radioligand binding assay.
Functional Assay: Inositol Phosphate Accumulation
Functional assays measure the biological response elicited by a ligand. For Gq-coupled receptors like the α1-adrenoceptors, a common functional assay is the measurement of inositol phosphate (IP) accumulation.[5] Cells expressing the receptor of interest are first labeled with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositols. The cells are then stimulated with the agonist (e.g., this compound or clonidine) at various concentrations. The activation of the Gq pathway leads to the hydrolysis of PIP2 and the generation of IP3, which is subsequently metabolized to other inositol phosphates. The reaction is typically stopped, and the total [3H]-inositol phosphates are separated from other cellular components by ion-exchange chromatography and quantified by scintillation counting. The concentration of the agonist that produces 50% of the maximal response (EC50) is a measure of its potency.
Caption: Experimental workflow for an inositol phosphate accumulation assay.
Conclusion
References
- 1. Alpha 1-adrenoceptor subtype affinities of drugs for the treatment of prostatic hypertrophy. Evidence for heterogeneity of chloroethylclonidine-resistant rat renal alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonidine - Wikipedia [en.wikipedia.org]
- 4. Alpha-1-adrenergic receptor agonist activity of clinical alpha-adrenergic receptor agonists interferes with alpha-2-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subtypes of functional alpha1- and alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of alpha 1-adrenergic receptor subtypes distinguished by chlorethylclonidine and WB 4101 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SKF 89748 Cross-reactivity with Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neurotransmitter receptor binding profile of SKF 89748, a potent α1-adrenergic receptor agonist. The information is intended for researchers and professionals involved in pharmacology and drug development to facilitate an objective assessment of its selectivity and potential off-target effects.
This compound is well-documented as a highly selective agonist for α1-adrenoceptors.[1] Its primary pharmacological activity is mediated through the activation of these receptors, which are involved in various physiological processes, including smooth muscle contraction. While comprehensive screening data across a wide array of neurotransmitter receptors is limited in publicly available literature, existing studies indicate a strong preference for α1-adrenergic receptors over other receptor types.
Quantitative Binding Profile of this compound
The following table summarizes the available quantitative data on the binding affinity of this compound for various neurotransmitter receptors. It is important to note that while its affinity for α1-adrenoceptors is well-established, data on its interaction with other receptor families, such as dopamine and serotonin, is not extensively reported, suggesting a high degree of selectivity.
| Receptor Target | Ligand | Ki (nM) | Test System | Reference |
| α1-Adrenoceptor | SK&F 89748 | Potent Agonist | Dog Saphenous Vein | [2] |
| α2-Adrenoceptor | SK&F 89748 | Low Affinity | Functional Assays | [1] |
In contrast to its potent α1-adrenergic activity, related benzazepine compounds from the SKF series have shown interactions with other neurotransmitter systems. For instance, SKF 83566, a dopamine D1 receptor antagonist, also exhibits affinity for the dopamine transporter and serotonin receptors.[3][4] However, such cross-reactivity has not been prominently reported for this compound, reinforcing its characterization as a selective α1-adrenoceptor agonist.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenergic Receptors
This section outlines a typical radioligand binding assay protocol to determine the affinity of a test compound like this compound for α1-adrenergic receptors. This method is considered the gold standard for quantifying ligand-receptor interactions.[5][6]
Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptors using a competitive binding assay with a radiolabeled antagonist, such as [3H]-prazosin.
Materials:
-
Cell membranes prepared from tissue or cells expressing α1-adrenergic receptors (e.g., rat cerebral cortex, CHO cells stably expressing the human α1A-adrenoceptor).
-
Radioligand: [3H]-prazosin.
-
Non-specific binding control: Phentolamine or another suitable α-adrenergic antagonist at a high concentration.
-
Test compound: this compound in a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.[7]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add membrane homogenate, [3H]-prazosin (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Add membrane homogenate, [3H]-prazosin, and a high concentration of phentolamine (e.g., 10 µM).
-
Competitive Binding: Add membrane homogenate, [3H]-prazosin, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.[7]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-prazosin) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Visualizations
Signaling Pathway for α1-Adrenergic Receptor Activation
The diagram below illustrates the primary signaling cascade initiated by the activation of α1-adrenergic receptors, the main target of this compound.
References
- 1. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective alpha-2 adrenoceptor blockade by SK&F 86466: in vitro characterization of receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCH 23390 and SK&F 83566 are antagonists at vascular dopamine and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Comparative Analysis of SKF 89748 Cross-reactivity with Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neurotransmitter receptor binding profile of SKF 89748, a potent α1-adrenergic receptor agonist. The information is intended for researchers and professionals involved in pharmacology and drug development to facilitate an objective assessment of its selectivity and potential off-target effects.
This compound is well-documented as a highly selective agonist for α1-adrenoceptors.[1] Its primary pharmacological activity is mediated through the activation of these receptors, which are involved in various physiological processes, including smooth muscle contraction. While comprehensive screening data across a wide array of neurotransmitter receptors is limited in publicly available literature, existing studies indicate a strong preference for α1-adrenergic receptors over other receptor types.
Quantitative Binding Profile of this compound
The following table summarizes the available quantitative data on the binding affinity of this compound for various neurotransmitter receptors. It is important to note that while its affinity for α1-adrenoceptors is well-established, data on its interaction with other receptor families, such as dopamine and serotonin, is not extensively reported, suggesting a high degree of selectivity.
| Receptor Target | Ligand | Ki (nM) | Test System | Reference |
| α1-Adrenoceptor | SK&F 89748 | Potent Agonist | Dog Saphenous Vein | [2] |
| α2-Adrenoceptor | SK&F 89748 | Low Affinity | Functional Assays | [1] |
In contrast to its potent α1-adrenergic activity, related benzazepine compounds from the SKF series have shown interactions with other neurotransmitter systems. For instance, SKF 83566, a dopamine D1 receptor antagonist, also exhibits affinity for the dopamine transporter and serotonin receptors.[3][4] However, such cross-reactivity has not been prominently reported for this compound, reinforcing its characterization as a selective α1-adrenoceptor agonist.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenergic Receptors
This section outlines a typical radioligand binding assay protocol to determine the affinity of a test compound like this compound for α1-adrenergic receptors. This method is considered the gold standard for quantifying ligand-receptor interactions.[5][6]
Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptors using a competitive binding assay with a radiolabeled antagonist, such as [3H]-prazosin.
Materials:
-
Cell membranes prepared from tissue or cells expressing α1-adrenergic receptors (e.g., rat cerebral cortex, CHO cells stably expressing the human α1A-adrenoceptor).
-
Radioligand: [3H]-prazosin.
-
Non-specific binding control: Phentolamine or another suitable α-adrenergic antagonist at a high concentration.
-
Test compound: this compound in a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.[7]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add membrane homogenate, [3H]-prazosin (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Add membrane homogenate, [3H]-prazosin, and a high concentration of phentolamine (e.g., 10 µM).
-
Competitive Binding: Add membrane homogenate, [3H]-prazosin, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.[7]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-prazosin) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Visualizations
Signaling Pathway for α1-Adrenergic Receptor Activation
The diagram below illustrates the primary signaling cascade initiated by the activation of α1-adrenergic receptors, the main target of this compound.
References
- 1. Alpha 1-adrenoceptor-mediated vasoconstriction in vivo to enantiomers of SK & F 89748-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective alpha-2 adrenoceptor blockade by SK&F 86466: in vitro characterization of receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCH 23390 and SK&F 83566 are antagonists at vascular dopamine and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
A Comparative Review of Selective α1-Adrenergic Agonists for Metabolic Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of selective α1-adrenergic agonists and their impact on metabolic processes. The following sections detail their effects on glucose and lipid metabolism, supported by experimental data and methodologies, and illustrate the key signaling pathways involved.
Introduction to α1-Adrenergic Agonists in Metabolism
α1-adrenergic receptors (α1-ARs), a class of G protein-coupled receptors, are crucial players in the sympathetic nervous system's regulation of metabolic homeostasis. These receptors are subdivided into three subtypes: α1A, α1B, and α1D, all of which are coupled to Gq/11 proteins.[1][2] Activation of these receptors initiates a signaling cascade that influences a variety of metabolic functions, including glucose uptake, hepatic glucose production, and lipid metabolism.[3][4] This guide focuses on the comparative effects of selective α1-adrenergic agonists on these metabolic pathways, providing a valuable resource for designing and interpreting metabolic studies.
Comparative Analysis of Metabolic Effects
The metabolic effects of α1-adrenergic agonists vary depending on their selectivity for the α1-AR subtypes and the tissue in which these receptors are expressed. The following tables summarize the quantitative effects of key selective and non-selective α1-agonists on glucose and lipid metabolism.
Glucose Metabolism
| Agonist | Selectivity | Model System | Metabolic Effect | Quantitative Data | Citation(s) |
| Phenylephrine | Non-selective α1 | Perfused Rat Liver | Increased Glycogenolysis & Gluconeogenesis | Stimulated glucose output | [5][6] |
| Isolated Rat Hepatocytes | Activated phosphorylase, stimulated gluconeogenesis from lactate | Half-maximally active dose: 10⁻⁶ M | [6] | ||
| A61603 | α1A-selective | Primary Neonatal Rat Cardiomyocytes | Increased Glucose Uptake | - | [7] |
| Cirazoline | α1-selective | Rat Paraventricular Nucleus | Suppressed Food Intake | ED50 (intraperitoneal): 0.05 mg/kg | [8] |
| ED50 (intra-PVN): 23.4 nmol | [8] |
Lipid Metabolism
| Agonist | Selectivity | Model System | Metabolic Effect | Quantitative Data | Citation(s) |
| A61603 | α1A-selective | Mouse Heart | Reduction in polyunsaturated fatty acids (PUFAs) and endocannabinoids | - | [9] |
Signaling Pathways in α1-Adrenergic Metabolic Regulation
The activation of α1-adrenergic receptors triggers a well-defined signaling cascade that ultimately leads to the observed metabolic changes.
Canonical Gq Signaling Pathway
Upon agonist binding, the α1-adrenergic receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
Canonical α1-adrenergic receptor signaling pathway.
Downstream Metabolic Actions
The increase in intracellular calcium and the activation of Protein Kinase C (PKC) isoforms, such as PKCδ and PKCξ, are key events that link the initial signaling cascade to metabolic outcomes.[7][10] For instance, in cardiomyocytes, the activation of novel PKC isoforms by the α1A-AR subtype is involved in the activation of the ERK/MAPK pathway, which can influence gene expression related to metabolism.[7] In the liver, PKC activation is a necessary step for α1-adrenoceptor-mediated metabolic responses, including the stimulation of glycogenolysis.[10]
Downstream metabolic effects of α1-AR activation.
Experimental Protocols
2-Deoxyglucose Uptake Assay
This method is widely used to measure glucose uptake in cultured cells.[11][12][13][14]
-
Cell Culture and Differentiation: Plate cells (e.g., 3T3-L1 preadipocytes or L6 myoblasts) in a 96-well plate and differentiate them into mature adipocytes or myotubes.
-
Serum Starvation: Before the assay, wash the cells with PBS and incubate them in serum-free medium overnight to increase glucose uptake.
-
Glucose Starvation: On the day of the assay, wash the cells with PBS and pre-incubate them with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer containing 2% BSA for 40-60 minutes to deplete intracellular glucose.
-
Stimulation and 2-DG Uptake: Add the α1-adrenergic agonist of interest to the cells in KRPH buffer, along with 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) or a non-radioactive 2-deoxyglucose (2-DG) substrate. Incubate for a defined period (e.g., 20 minutes).
-
Lysis and Detection:
-
Radiometric Detection: Wash the cells with ice-cold PBS to remove excess 2-DG, and then lyse the cells. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Colorimetric/Fluorometric Detection: After washing, lyse the cells. The accumulated 2-deoxyglucose-6-phosphate (2-DG6P) is then enzymatically processed to generate a product that can be measured colorimetrically or fluorometrically.
-
Hepatic Glucose Output Measurement (Perfused Liver)
This ex vivo technique allows for the study of hepatic glucose metabolism in a controlled environment.[5][6][15][16][17]
-
Liver Isolation: Anesthetize a rat and surgically isolate the liver, cannulating the portal vein and vena cava.
-
Perfusion: Place the isolated liver in a perfusion chamber and perfuse it with a Krebs-Henseleit bicarbonate buffer, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
Stabilization: Allow the liver to equilibrate for a period to establish a stable baseline of glucose output.
-
Agonist Stimulation: Infuse the α1-adrenergic agonist into the perfusion medium at the desired concentration.
-
Sample Collection and Analysis: Collect the perfusate at regular intervals and measure the glucose concentration using a glucose analyzer or an enzymatic assay. The rate of glucose output is then calculated.
Fatty Acid Oxidation Assay
This assay measures the rate at which cells metabolize fatty acids.[18][19][20][21]
-
Cell Culture: Plate cells (e.g., primary hepatocytes or cardiomyocytes) in a suitable culture vessel.
-
Pre-incubation: Incubate the cells with a buffer containing a radiolabeled fatty acid, such as [¹⁴C]palmitate, complexed to BSA.
-
Stimulation: Add the α1-adrenergic agonist to the incubation medium.
-
Measurement of Oxidation Products: After a defined incubation period, the reaction is stopped, and the amount of radiolabeled CO₂ and acid-soluble metabolites (representing the products of β-oxidation) is quantified. This is typically done by capturing the ¹⁴CO₂ in a trapping agent and measuring the radioactivity in the aqueous phase after precipitation of the remaining fatty acids.
Conclusion
Selective α1-adrenergic agonists represent valuable tools for dissecting the role of the sympathetic nervous system in metabolic regulation. The α1A subtype, in particular, has emerged as a key player in mediating effects on both glucose and lipid metabolism. The provided data and experimental protocols offer a foundation for researchers to further explore the therapeutic potential of targeting α1-adrenergic receptors in metabolic diseases. Future studies should focus on identifying and characterizing the metabolic effects of agonists with greater selectivity for the α1B and α1D subtypes to gain a more complete understanding of the distinct roles of each receptor in metabolic homeostasis.
References
- 1. Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Studies on alpha-adrenergic-induced respiration and glycogenolysis in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of gluconeogenesis and of enzymes of glycogen metabolism in isolated rat hepatocytes. A parallel study of the effect of phenylephrine and of glucagon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The alpha(1)-adrenoceptor subtype- and protein kinase C isoform-dependence of Norepinephrine's actions in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects on ingestive behavior in rats of the alpha 1-adrenoceptor agonist cirazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of protein kinase-C in the alpha 1-adrenoceptor-mediated responses of perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 2-Deoxyglucose Uptake Assay [bio-protocol.org]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. Induction of liver glycogenolysis by phenylephrine: comparison between superfusion and perfusion techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of phenylephrine on the compartmentation of inorganic phosphate in perfused rat liver during gluconeogenesis and urea synthesis: a 31P-n.m.r.-spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of fructose on phenylephrine-induced glucose output in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fatty acid oxidation assay [protocols.io]
A Comparative Review of Selective α1-Adrenergic Agonists for Metabolic Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of selective α1-adrenergic agonists and their impact on metabolic processes. The following sections detail their effects on glucose and lipid metabolism, supported by experimental data and methodologies, and illustrate the key signaling pathways involved.
Introduction to α1-Adrenergic Agonists in Metabolism
α1-adrenergic receptors (α1-ARs), a class of G protein-coupled receptors, are crucial players in the sympathetic nervous system's regulation of metabolic homeostasis. These receptors are subdivided into three subtypes: α1A, α1B, and α1D, all of which are coupled to Gq/11 proteins.[1][2] Activation of these receptors initiates a signaling cascade that influences a variety of metabolic functions, including glucose uptake, hepatic glucose production, and lipid metabolism.[3][4] This guide focuses on the comparative effects of selective α1-adrenergic agonists on these metabolic pathways, providing a valuable resource for designing and interpreting metabolic studies.
Comparative Analysis of Metabolic Effects
The metabolic effects of α1-adrenergic agonists vary depending on their selectivity for the α1-AR subtypes and the tissue in which these receptors are expressed. The following tables summarize the quantitative effects of key selective and non-selective α1-agonists on glucose and lipid metabolism.
Glucose Metabolism
| Agonist | Selectivity | Model System | Metabolic Effect | Quantitative Data | Citation(s) |
| Phenylephrine | Non-selective α1 | Perfused Rat Liver | Increased Glycogenolysis & Gluconeogenesis | Stimulated glucose output | [5][6] |
| Isolated Rat Hepatocytes | Activated phosphorylase, stimulated gluconeogenesis from lactate | Half-maximally active dose: 10⁻⁶ M | [6] | ||
| A61603 | α1A-selective | Primary Neonatal Rat Cardiomyocytes | Increased Glucose Uptake | - | [7] |
| Cirazoline | α1-selective | Rat Paraventricular Nucleus | Suppressed Food Intake | ED50 (intraperitoneal): 0.05 mg/kg | [8] |
| ED50 (intra-PVN): 23.4 nmol | [8] |
Lipid Metabolism
| Agonist | Selectivity | Model System | Metabolic Effect | Quantitative Data | Citation(s) |
| A61603 | α1A-selective | Mouse Heart | Reduction in polyunsaturated fatty acids (PUFAs) and endocannabinoids | - | [9] |
Signaling Pathways in α1-Adrenergic Metabolic Regulation
The activation of α1-adrenergic receptors triggers a well-defined signaling cascade that ultimately leads to the observed metabolic changes.
Canonical Gq Signaling Pathway
Upon agonist binding, the α1-adrenergic receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
Canonical α1-adrenergic receptor signaling pathway.
Downstream Metabolic Actions
The increase in intracellular calcium and the activation of Protein Kinase C (PKC) isoforms, such as PKCδ and PKCξ, are key events that link the initial signaling cascade to metabolic outcomes.[7][10] For instance, in cardiomyocytes, the activation of novel PKC isoforms by the α1A-AR subtype is involved in the activation of the ERK/MAPK pathway, which can influence gene expression related to metabolism.[7] In the liver, PKC activation is a necessary step for α1-adrenoceptor-mediated metabolic responses, including the stimulation of glycogenolysis.[10]
Downstream metabolic effects of α1-AR activation.
Experimental Protocols
2-Deoxyglucose Uptake Assay
This method is widely used to measure glucose uptake in cultured cells.[11][12][13][14]
-
Cell Culture and Differentiation: Plate cells (e.g., 3T3-L1 preadipocytes or L6 myoblasts) in a 96-well plate and differentiate them into mature adipocytes or myotubes.
-
Serum Starvation: Before the assay, wash the cells with PBS and incubate them in serum-free medium overnight to increase glucose uptake.
-
Glucose Starvation: On the day of the assay, wash the cells with PBS and pre-incubate them with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer containing 2% BSA for 40-60 minutes to deplete intracellular glucose.
-
Stimulation and 2-DG Uptake: Add the α1-adrenergic agonist of interest to the cells in KRPH buffer, along with 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) or a non-radioactive 2-deoxyglucose (2-DG) substrate. Incubate for a defined period (e.g., 20 minutes).
-
Lysis and Detection:
-
Radiometric Detection: Wash the cells with ice-cold PBS to remove excess 2-DG, and then lyse the cells. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Colorimetric/Fluorometric Detection: After washing, lyse the cells. The accumulated 2-deoxyglucose-6-phosphate (2-DG6P) is then enzymatically processed to generate a product that can be measured colorimetrically or fluorometrically.
-
Hepatic Glucose Output Measurement (Perfused Liver)
This ex vivo technique allows for the study of hepatic glucose metabolism in a controlled environment.[5][6][15][16][17]
-
Liver Isolation: Anesthetize a rat and surgically isolate the liver, cannulating the portal vein and vena cava.
-
Perfusion: Place the isolated liver in a perfusion chamber and perfuse it with a Krebs-Henseleit bicarbonate buffer, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
Stabilization: Allow the liver to equilibrate for a period to establish a stable baseline of glucose output.
-
Agonist Stimulation: Infuse the α1-adrenergic agonist into the perfusion medium at the desired concentration.
-
Sample Collection and Analysis: Collect the perfusate at regular intervals and measure the glucose concentration using a glucose analyzer or an enzymatic assay. The rate of glucose output is then calculated.
Fatty Acid Oxidation Assay
This assay measures the rate at which cells metabolize fatty acids.[18][19][20][21]
-
Cell Culture: Plate cells (e.g., primary hepatocytes or cardiomyocytes) in a suitable culture vessel.
-
Pre-incubation: Incubate the cells with a buffer containing a radiolabeled fatty acid, such as [¹⁴C]palmitate, complexed to BSA.
-
Stimulation: Add the α1-adrenergic agonist to the incubation medium.
-
Measurement of Oxidation Products: After a defined incubation period, the reaction is stopped, and the amount of radiolabeled CO₂ and acid-soluble metabolites (representing the products of β-oxidation) is quantified. This is typically done by capturing the ¹⁴CO₂ in a trapping agent and measuring the radioactivity in the aqueous phase after precipitation of the remaining fatty acids.
Conclusion
Selective α1-adrenergic agonists represent valuable tools for dissecting the role of the sympathetic nervous system in metabolic regulation. The α1A subtype, in particular, has emerged as a key player in mediating effects on both glucose and lipid metabolism. The provided data and experimental protocols offer a foundation for researchers to further explore the therapeutic potential of targeting α1-adrenergic receptors in metabolic diseases. Future studies should focus on identifying and characterizing the metabolic effects of agonists with greater selectivity for the α1B and α1D subtypes to gain a more complete understanding of the distinct roles of each receptor in metabolic homeostasis.
References
- 1. Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Studies on alpha-adrenergic-induced respiration and glycogenolysis in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of gluconeogenesis and of enzymes of glycogen metabolism in isolated rat hepatocytes. A parallel study of the effect of phenylephrine and of glucagon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The alpha(1)-adrenoceptor subtype- and protein kinase C isoform-dependence of Norepinephrine's actions in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects on ingestive behavior in rats of the alpha 1-adrenoceptor agonist cirazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of protein kinase-C in the alpha 1-adrenoceptor-mediated responses of perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 2-Deoxyglucose Uptake Assay [bio-protocol.org]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. Induction of liver glycogenolysis by phenylephrine: comparison between superfusion and perfusion techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of phenylephrine on the compartmentation of inorganic phosphate in perfused rat liver during gluconeogenesis and urea synthesis: a 31P-n.m.r.-spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of fructose on phenylephrine-induced glucose output in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fatty acid oxidation assay [protocols.io]
A Head-to-Head In Vivo Comparison of SKF 89748 and Cirazoline: A Guide for Researchers
This guide provides a comparative analysis of the in vivo effects of two prominent alpha-1 adrenergic receptor agonists, SKF 89748 and cirazoline. Both compounds are recognized for their potent vasoconstrictive properties, mediated through the activation of alpha-1 adrenoceptors. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate informed decisions in research and development.
While direct head-to-head in vivo comparative studies are limited, this guide synthesizes available data from separate investigations to draw a comparative picture of their performance, with a focus on their pressor effects in established animal models.
Quantitative Analysis of In Vivo Pressor Potency
The primary in vivo effect of both this compound and cirazoline is an increase in blood pressure due to vasoconstriction. The pithed rat model is a standard preparation for evaluating the direct pressor effects of sympathomimetic amines, as it eliminates central and reflex cardiovascular regulation. The following table summarizes the available data on the pressor potency of these compounds in this model.
Table 1: In Vivo Pressor Effects of this compound and Cirazoline in the Pithed Rat Model
| Compound | ED₅₀ (μg/kg, i.v.) | Potency Description | Receptor Selectivity |
| Cirazoline | 0.9 ± 0.01[1] | High-potency alpha-1 agonist | Preferential for α₁ₐ subtype; also exhibits α₂ antagonist properties[2] |
| l-SKF 89748-A | Not explicitly quantified | Pressor activity is comparable to l-phenylephrine | Highly selective for postjunctional α₁-adrenoceptors |
Note: The data for cirazoline and the qualitative description for l-SKF 89748-A are derived from separate studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental context of the presented data, the following diagrams illustrate the alpha-1 adrenoceptor signaling pathway and a typical experimental workflow for assessing pressor responses in a pithed rat.
Detailed Experimental Protocols
The following is a generalized experimental protocol for the assessment of pressor responses in the pithed rat model, based on methodologies commonly cited in the literature.
1. Animal Preparation:
-
Male rats of a specified strain (e.g., Sprague-Dawley) and weight range are used.
-
The animals are anesthetized, typically with an agent like pentobarbitone.
-
The pithing procedure is performed by inserting a rod through the orbit and foramen magnum to destroy the brain and spinal cord, thus eliminating central nervous system influences on cardiovascular function.
-
The animals are immediately placed on artificial respiration.
-
The carotid artery is cannulated for the measurement of arterial blood pressure, and the jugular vein is cannulated for the intravenous administration of test compounds.
2. Experimental Procedure:
-
A stabilization period is allowed after the surgical preparation for the animal's blood pressure to reach a steady baseline.
-
The alpha-1 adrenoceptor agonist (this compound or cirazoline) is administered intravenously as a bolus injection or infusion.
-
The resulting changes in mean arterial blood pressure are continuously recorded.
-
A dose-response curve is constructed by administering progressively increasing doses of the agonist. Sufficient time is allowed between doses for the blood pressure to return to baseline.
3. Data Analysis:
-
The increase in blood pressure is plotted against the logarithm of the administered dose.
-
The ED₅₀ (the dose that produces 50% of the maximum pressor response) is calculated from the dose-response curve to quantify the potency of the agonist.
Discussion and Conclusion
A key difference between the two compounds lies in their receptor selectivity profile. This compound is noted for its high selectivity for alpha-1 adrenoceptors. In contrast, cirazoline, while a potent alpha-1 agonist with a preference for the alpha-1a subtype, also possesses alpha-2 adrenoceptor antagonist properties[2]. This dual activity of cirazoline may contribute to its overall cardiovascular effects and should be a consideration in experimental design and data interpretation.
References
- 1. Selective blockade by nicergoline of vascular responses elicited by stimulation of alpha 1A-adrenoceptor subtype in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor interactions of imidazolines. IX. Cirazoline is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of SKF 89748 and Cirazoline: A Guide for Researchers
This guide provides a comparative analysis of the in vivo effects of two prominent alpha-1 adrenergic receptor agonists, SKF 89748 and cirazoline. Both compounds are recognized for their potent vasoconstrictive properties, mediated through the activation of alpha-1 adrenoceptors. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate informed decisions in research and development.
While direct head-to-head in vivo comparative studies are limited, this guide synthesizes available data from separate investigations to draw a comparative picture of their performance, with a focus on their pressor effects in established animal models.
Quantitative Analysis of In Vivo Pressor Potency
The primary in vivo effect of both this compound and cirazoline is an increase in blood pressure due to vasoconstriction. The pithed rat model is a standard preparation for evaluating the direct pressor effects of sympathomimetic amines, as it eliminates central and reflex cardiovascular regulation. The following table summarizes the available data on the pressor potency of these compounds in this model.
Table 1: In Vivo Pressor Effects of this compound and Cirazoline in the Pithed Rat Model
| Compound | ED₅₀ (μg/kg, i.v.) | Potency Description | Receptor Selectivity |
| Cirazoline | 0.9 ± 0.01[1] | High-potency alpha-1 agonist | Preferential for α₁ₐ subtype; also exhibits α₂ antagonist properties[2] |
| l-SKF 89748-A | Not explicitly quantified | Pressor activity is comparable to l-phenylephrine | Highly selective for postjunctional α₁-adrenoceptors |
Note: The data for cirazoline and the qualitative description for l-SKF 89748-A are derived from separate studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental context of the presented data, the following diagrams illustrate the alpha-1 adrenoceptor signaling pathway and a typical experimental workflow for assessing pressor responses in a pithed rat.
Detailed Experimental Protocols
The following is a generalized experimental protocol for the assessment of pressor responses in the pithed rat model, based on methodologies commonly cited in the literature.
1. Animal Preparation:
-
Male rats of a specified strain (e.g., Sprague-Dawley) and weight range are used.
-
The animals are anesthetized, typically with an agent like pentobarbitone.
-
The pithing procedure is performed by inserting a rod through the orbit and foramen magnum to destroy the brain and spinal cord, thus eliminating central nervous system influences on cardiovascular function.
-
The animals are immediately placed on artificial respiration.
-
The carotid artery is cannulated for the measurement of arterial blood pressure, and the jugular vein is cannulated for the intravenous administration of test compounds.
2. Experimental Procedure:
-
A stabilization period is allowed after the surgical preparation for the animal's blood pressure to reach a steady baseline.
-
The alpha-1 adrenoceptor agonist (this compound or cirazoline) is administered intravenously as a bolus injection or infusion.
-
The resulting changes in mean arterial blood pressure are continuously recorded.
-
A dose-response curve is constructed by administering progressively increasing doses of the agonist. Sufficient time is allowed between doses for the blood pressure to return to baseline.
3. Data Analysis:
-
The increase in blood pressure is plotted against the logarithm of the administered dose.
-
The ED₅₀ (the dose that produces 50% of the maximum pressor response) is calculated from the dose-response curve to quantify the potency of the agonist.
Discussion and Conclusion
A key difference between the two compounds lies in their receptor selectivity profile. This compound is noted for its high selectivity for alpha-1 adrenoceptors. In contrast, cirazoline, while a potent alpha-1 agonist with a preference for the alpha-1a subtype, also possesses alpha-2 adrenoceptor antagonist properties[2]. This dual activity of cirazoline may contribute to its overall cardiovascular effects and should be a consideration in experimental design and data interpretation.
References
- 1. Selective blockade by nicergoline of vascular responses elicited by stimulation of alpha 1A-adrenoceptor subtype in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor interactions of imidazolines. IX. Cirazoline is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking SKF 89748: A Comparative Analysis Against Novel Appetite Suppressants
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of obesity pharmacotherapy is undergoing a significant transformation, driven by the emergence of highly effective novel appetite suppressants. This guide provides an objective, data-driven comparison of the α1-adrenergic receptor agonist, SKF 89748, against the current and next generation of weight management therapeutics, including dual GLP-1/GIP receptor agonists and the novel BRP peptide. This document is intended to serve as a resource for researchers and drug development professionals, offering a comprehensive overview of efficacy, safety, and mechanisms of action to inform future research and development strategies.
Quantitative Data Summary
The following tables provide a structured comparison of the quantitative preclinical and clinical data available for this compound and a selection of novel appetite suppressants.
Table 1: Preclinical Efficacy Comparison
| Compound Class | Specific Agent/Example | Animal Model | Key Efficacy Endpoint | Result | Citation |
| α1-Adrenergic Agonist | This compound | Adult Male Rats | ED50 for Food Intake Suppression | 0.37 mg/kg | [1] |
| Adult Male Rats | ED50 for Water Intake Suppression | 0.76 mg/kg | [1] | ||
| Dual GLP-1/GIP Receptor Agonist | Viking Therapeutics Dual Agonist | Diet-Induced Obese (DIO) Mice | Body Weight Reduction (21 days vs. vehicle) | Up to 27% | [2][3] |
| Tirzepatide | DIO Mice | Body Weight Reduction (14 days vs. vehicle) | Up to 28% | [4] | |
| BRP Peptide | BRP | Obese Mice | Weight Loss (14 days) | Avg. 3g loss (vs. ~3g gain in control) | [5][6] |
| Lean Mice & Minipigs | Food Intake Reduction (1 hour post-injection) | Up to 50% | [5][6][7][8] |
Table 2: Clinical Efficacy and Safety of Novel GLP-1 Based Appetite Suppressants (in Adults without Diabetes)
| Agent | Mechanism of Action | Treatment Duration | Mean Weight Loss (%) | Common Adverse Events | Citation |
| Semaglutide | GLP-1 Receptor Agonist | 68 weeks | 15% | Nausea, Vomiting, Diarrhea, Constipation | [4][9] |
| Liraglutide | GLP-1 Receptor Agonist | 56 weeks | 5.8% - 8% | Nausea, Diarrhea, Constipation, Vomiting | [9][10] |
| Tirzepatide | Dual GLP-1/GIP Receptor Agonist | 72 weeks | 17.8% - 22.1% | Nausea, Diarrhea, Constipation, Vomiting | [9] |
Note: Preclinical safety data for this compound is not extensively available in the public domain. The safety of α1-adrenergic agonists as a class includes potential cardiovascular effects that would require thorough investigation.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the interpretation and replication of the cited data.
Rodent Food and Water Intake Study
This protocol is standard for evaluating the anorectic effects of compounds like this compound.
-
Subjects: Adult male rats (e.g., Sprague-Dawley) are individually housed in cages that allow for the accurate measurement of food and water consumption.
-
Acclimation: Animals are acclimated to the housing conditions and diet for a sufficient period before the study commences.
-
Procedure:
-
Following a baseline period of ad libitum access to food and water, animals are fasted for a short duration (e.g., 4-6 hours) leading up to the dark cycle (the primary feeding period for rodents).
-
The test compound (this compound) or vehicle is administered via the intended route (e.g., intraperitoneal injection) at various doses.
-
Pre-weighed amounts of food and water are provided.
-
Consumption is measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and water, with corrections for any spillage.
-
A dose-response curve is generated to determine the ED50, the dose at which the compound produces 50% of its maximal effect.
-
Diet-Induced Obesity (DIO) Model Efficacy Study
This model is a cornerstone for evaluating novel anti-obesity therapeutics.
-
Model Induction: Male C57BL/6 mice are fed a high-fat diet (e.g., 45-60% of calories from fat) for an extended period (e.g., 8-12 weeks) to induce an obese phenotype with associated metabolic dysfunctions like insulin resistance.
-
Treatment:
-
Once the obese phenotype is established, mice are randomized into treatment groups.
-
Daily or weekly administration of the test article (e.g., a dual GLP-1/GIP receptor agonist or BRP peptide), a positive control (e.g., semaglutide), or a vehicle is initiated.
-
Body weight and food intake are monitored throughout the study.
-
-
Endpoint Analysis:
-
Body composition (fat mass and lean mass) is determined using techniques like qNMR or DEXA.
-
Blood samples are collected to measure metabolic markers such as glucose, insulin, and lipid profiles.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Comparative signaling pathways of this compound and novel appetite suppressants.
Experimental Workflow
Caption: A generalized workflow for the preclinical assessment of novel appetite suppressants.
References
- 1. GLP-1 receptor agonist semaglutide reduces appetite while increasing dopamine reward signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of GIPR in food intake control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GIPR Function in the Central Nervous System: Implications and Novel Perspectives for GIP-Basedz Therapies in Treating Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenergic modulation of melanocortin pathway by hunger signals [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The role of GIPR in food intake control [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Glucagon-like peptide 1 and appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. BioCentury - Novel brain-regulating peptide hormone BRP for obesity [biocentury.com]
Benchmarking SKF 89748: A Comparative Analysis Against Novel Appetite Suppressants
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of obesity pharmacotherapy is undergoing a significant transformation, driven by the emergence of highly effective novel appetite suppressants. This guide provides an objective, data-driven comparison of the α1-adrenergic receptor agonist, SKF 89748, against the current and next generation of weight management therapeutics, including dual GLP-1/GIP receptor agonists and the novel BRP peptide. This document is intended to serve as a resource for researchers and drug development professionals, offering a comprehensive overview of efficacy, safety, and mechanisms of action to inform future research and development strategies.
Quantitative Data Summary
The following tables provide a structured comparison of the quantitative preclinical and clinical data available for this compound and a selection of novel appetite suppressants.
Table 1: Preclinical Efficacy Comparison
| Compound Class | Specific Agent/Example | Animal Model | Key Efficacy Endpoint | Result | Citation |
| α1-Adrenergic Agonist | This compound | Adult Male Rats | ED50 for Food Intake Suppression | 0.37 mg/kg | [1] |
| Adult Male Rats | ED50 for Water Intake Suppression | 0.76 mg/kg | [1] | ||
| Dual GLP-1/GIP Receptor Agonist | Viking Therapeutics Dual Agonist | Diet-Induced Obese (DIO) Mice | Body Weight Reduction (21 days vs. vehicle) | Up to 27% | [2][3] |
| Tirzepatide | DIO Mice | Body Weight Reduction (14 days vs. vehicle) | Up to 28% | [4] | |
| BRP Peptide | BRP | Obese Mice | Weight Loss (14 days) | Avg. 3g loss (vs. ~3g gain in control) | [5][6] |
| Lean Mice & Minipigs | Food Intake Reduction (1 hour post-injection) | Up to 50% | [5][6][7][8] |
Table 2: Clinical Efficacy and Safety of Novel GLP-1 Based Appetite Suppressants (in Adults without Diabetes)
| Agent | Mechanism of Action | Treatment Duration | Mean Weight Loss (%) | Common Adverse Events | Citation |
| Semaglutide | GLP-1 Receptor Agonist | 68 weeks | 15% | Nausea, Vomiting, Diarrhea, Constipation | [4][9] |
| Liraglutide | GLP-1 Receptor Agonist | 56 weeks | 5.8% - 8% | Nausea, Diarrhea, Constipation, Vomiting | [9][10] |
| Tirzepatide | Dual GLP-1/GIP Receptor Agonist | 72 weeks | 17.8% - 22.1% | Nausea, Diarrhea, Constipation, Vomiting | [9] |
Note: Preclinical safety data for this compound is not extensively available in the public domain. The safety of α1-adrenergic agonists as a class includes potential cardiovascular effects that would require thorough investigation.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the interpretation and replication of the cited data.
Rodent Food and Water Intake Study
This protocol is standard for evaluating the anorectic effects of compounds like this compound.
-
Subjects: Adult male rats (e.g., Sprague-Dawley) are individually housed in cages that allow for the accurate measurement of food and water consumption.
-
Acclimation: Animals are acclimated to the housing conditions and diet for a sufficient period before the study commences.
-
Procedure:
-
Following a baseline period of ad libitum access to food and water, animals are fasted for a short duration (e.g., 4-6 hours) leading up to the dark cycle (the primary feeding period for rodents).
-
The test compound (this compound) or vehicle is administered via the intended route (e.g., intraperitoneal injection) at various doses.
-
Pre-weighed amounts of food and water are provided.
-
Consumption is measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and water, with corrections for any spillage.
-
A dose-response curve is generated to determine the ED50, the dose at which the compound produces 50% of its maximal effect.
-
Diet-Induced Obesity (DIO) Model Efficacy Study
This model is a cornerstone for evaluating novel anti-obesity therapeutics.
-
Model Induction: Male C57BL/6 mice are fed a high-fat diet (e.g., 45-60% of calories from fat) for an extended period (e.g., 8-12 weeks) to induce an obese phenotype with associated metabolic dysfunctions like insulin resistance.
-
Treatment:
-
Once the obese phenotype is established, mice are randomized into treatment groups.
-
Daily or weekly administration of the test article (e.g., a dual GLP-1/GIP receptor agonist or BRP peptide), a positive control (e.g., semaglutide), or a vehicle is initiated.
-
Body weight and food intake are monitored throughout the study.
-
-
Endpoint Analysis:
-
Body composition (fat mass and lean mass) is determined using techniques like qNMR or DEXA.
-
Blood samples are collected to measure metabolic markers such as glucose, insulin, and lipid profiles.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Comparative signaling pathways of this compound and novel appetite suppressants.
Experimental Workflow
Caption: A generalized workflow for the preclinical assessment of novel appetite suppressants.
References
- 1. GLP-1 receptor agonist semaglutide reduces appetite while increasing dopamine reward signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of GIPR in food intake control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GIPR Function in the Central Nervous System: Implications and Novel Perspectives for GIP-Basedz Therapies in Treating Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenergic modulation of melanocortin pathway by hunger signals [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The role of GIPR in food intake control [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Glucagon-like peptide 1 and appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. BioCentury - Novel brain-regulating peptide hormone BRP for obesity [biocentury.com]
Safety Operating Guide
Navigating the Disposal of SKF 89748: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the disposal of SKF 89748, a chemical compound identified by CAS Number 81998-18-7.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The unknown specific hazards of this compound necessitate a cautious approach.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical splash goggles | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Fume hood or approved respirator | Minimizes inhalation of any potential vapors or dust. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Labeling: Clearly label a dedicated, compatible waste container with "Hazardous Waste," the chemical name "this compound," and the CAS number "81998-18-7."
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
2. Spill Management: In the event of a spill, immediate and appropriate action is critical.
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial spill pillow.
-
Large Spills: For larger spills, evacuate the immediate area and contact your institution's EHS emergency response team.
-
Cleanup: After absorption, carefully scoop the contaminated material into the designated hazardous waste container. Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
3. Container Management:
-
Compatibility: Ensure the waste container is made of a material compatible with this compound.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
4. Final Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Documentation: Complete all required waste disposal forms accurately and completely.
Experimental Protocols
While no specific experimental protocols involving this compound were cited in the search results, any experiment utilizing this compound should include a detailed "Waste and Decontamination" section. This section should explicitly outline the procedures for neutralizing or deactivating any residual this compound in lab equipment and the proper disposal of all contaminated materials.
Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.
Caption: General workflow for the safe disposal of this compound.
Navigating the Disposal of SKF 89748: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the disposal of SKF 89748, a chemical compound identified by CAS Number 81998-18-7.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The unknown specific hazards of this compound necessitate a cautious approach.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical splash goggles | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Fume hood or approved respirator | Minimizes inhalation of any potential vapors or dust. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Labeling: Clearly label a dedicated, compatible waste container with "Hazardous Waste," the chemical name "this compound," and the CAS number "81998-18-7."
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
2. Spill Management: In the event of a spill, immediate and appropriate action is critical.
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial spill pillow.
-
Large Spills: For larger spills, evacuate the immediate area and contact your institution's EHS emergency response team.
-
Cleanup: After absorption, carefully scoop the contaminated material into the designated hazardous waste container. Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
3. Container Management:
-
Compatibility: Ensure the waste container is made of a material compatible with this compound.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
4. Final Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Documentation: Complete all required waste disposal forms accurately and completely.
Experimental Protocols
While no specific experimental protocols involving this compound were cited in the search results, any experiment utilizing this compound should include a detailed "Waste and Decontamination" section. This section should explicitly outline the procedures for neutralizing or deactivating any residual this compound in lab equipment and the proper disposal of all contaminated materials.
Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.
Caption: General workflow for the safe disposal of this compound.
Essential Safety and Handling Guidance for SKF 89748
This guidance provides a framework for the safe handling, storage, and disposal of SKF 89748, ensuring the well-being of laboratory personnel and the integrity of research.
I. Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, a comprehensive PPE strategy is essential to minimize potential exposure through inhalation, dermal contact, and eye contact. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber) | Prevents direct skin contact. Regularly inspect gloves for tears or punctures and replace them immediately if compromised. |
| Body Protection | A fully buttoned laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | A certified respirator (e.g., N95 or higher) used within a chemical fume hood | Minimizes the inhalation of airborne particles, especially when handling the solid form or creating solutions. |
II. Operational Plan for Handling this compound
A systematic approach to handling this compound will mitigate risks. The following step-by-step operational plan should be implemented:
-
Preparation and Engineering Controls:
-
All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.
-
-
Handling Procedures:
-
Don all required PPE before entering the designated handling area.
-
When weighing the solid compound, use a microbalance within the fume hood to minimize the dispersal of airborne particles.
-
If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, date, and responsible individual's name.
-
-
Accidental Exposure and Spills:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
III. Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in general laboratory trash.
IV. Logical Workflow for Handling Chemicals with Unknown Hazards
The following diagram illustrates a logical workflow for approaching the handling of a chemical compound, such as this compound, for which a specific Safety Data Sheet is not available. This workflow emphasizes a cautious and systematic approach to ensure laboratory safety.
By adhering to these stringent safety protocols, researchers can handle this compound and other novel compounds with the highest degree of safety, fostering a secure and responsible research environment.
Essential Safety and Handling Guidance for SKF 89748
This guidance provides a framework for the safe handling, storage, and disposal of SKF 89748, ensuring the well-being of laboratory personnel and the integrity of research.
I. Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, a comprehensive PPE strategy is essential to minimize potential exposure through inhalation, dermal contact, and eye contact. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber) | Prevents direct skin contact. Regularly inspect gloves for tears or punctures and replace them immediately if compromised. |
| Body Protection | A fully buttoned laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | A certified respirator (e.g., N95 or higher) used within a chemical fume hood | Minimizes the inhalation of airborne particles, especially when handling the solid form or creating solutions. |
II. Operational Plan for Handling this compound
A systematic approach to handling this compound will mitigate risks. The following step-by-step operational plan should be implemented:
-
Preparation and Engineering Controls:
-
All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.
-
-
Handling Procedures:
-
Don all required PPE before entering the designated handling area.
-
When weighing the solid compound, use a microbalance within the fume hood to minimize the dispersal of airborne particles.
-
If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, date, and responsible individual's name.
-
-
Accidental Exposure and Spills:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
III. Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in general laboratory trash.
IV. Logical Workflow for Handling Chemicals with Unknown Hazards
The following diagram illustrates a logical workflow for approaching the handling of a chemical compound, such as this compound, for which a specific Safety Data Sheet is not available. This workflow emphasizes a cautious and systematic approach to ensure laboratory safety.
By adhering to these stringent safety protocols, researchers can handle this compound and other novel compounds with the highest degree of safety, fostering a secure and responsible research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
